molecular formula C10H10O4 B1676442 Methyl Caffeate CAS No. 3843-74-1

Methyl Caffeate

Katalognummer: B1676442
CAS-Nummer: 3843-74-1
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: OCNYGKNIVPVPPX-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl caffeate (Caffeic Acid Methyl Ester) is a naturally occurring phenylpropanoid compound found in various plant species, including Solanum torvum Swartz. fruit and members of the Lactuca and Prunus persica genera . This ester of caffeic acid is provided as a solid powder with a high purity of over 98% and a melting point of approximately 158-162°C . As a research chemical, it serves as a valuable intermediate in organic synthesis, notably for producing other bioactive esters like caffeic acid phenethyl ester (CAPE) . This compound exhibits a diverse and promising range of biological activities, making it a compound of interest for multiple research fields. Its primary research applications and proposed mechanisms of action include: Antidiabetic Research: this compound functions as an α-glucosidase inhibitor and demonstrates significant antidiabetic and antihyperglycemic effects in streptozotocin-induced diabetic rats . Research indicates it can enhance glucose-stimulated insulin secretion from pancreatic β-cells, an effect comparable to the drug gliclazide . This activity is associated with the upregulation of key signaling proteins such as PPAR-γ, PDX-1, and the phosphorylation of IRS-2, PI3K, and Akt, which are crucial for β-cell function and survival . Neuroprotection: In models of oxidative stress-induced neuronal damage, this compound shows protective effects against toxins like hydrogen peroxide (H 2 O 2 ) and 6-hydroxydopamine (6-OHDA) in human neuroblastoma cells and primary cortical neurons . This neuroprotection is linked to the inhibition of key proteases, caspase-3 and cathepsin D, thereby attenuating apoptotic processes . Its increased lipophilicity, compared to caffeic acid, may contribute to its bioactivity . Anticancer Investigations: this compound displays potent in vitro cytotoxic properties against various cancer cell lines, including breast adenocarcinoma (MCF-7) . It induces apoptosis via the mitochondrial pathway, characterized by the downregulation of Bcl-2, upregulation of Bax and Bid, activation of caspase-3, and cytochrome c release . Molecular docking studies suggest it can bind stably to active sites of key cancer-related targets like PARP1, BCL-2, and MDM2 . Antimicrobial and Antimycobacterial Activities: Studies reveal that this compound has moderate antimicrobial and prominent antimycobacterial activity, including against Mycobacterium tuberculosis strains, with low minimum inhibitory concentration (MIC) values . It also exhibits anti-inflammatory and antioxidant properties . Handling and Storage: This product is air-sensitive. It is recommended to store it in a cool, dark place, under inert gas, and at room temperature . Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNYGKNIVPVPPX-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030290
Record name Methyl caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3843-74-1
Record name Caffeic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Caffeate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFFEIC ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Extraction of Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rising Profile of a Phenolic Ester

Methyl caffeate, the methyl ester of caffeic acid, is a naturally occurring phenolic compound that has garnered significant attention within the scientific community. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, have positioned it as a promising candidate for drug development and a valuable compound in the nutraceutical and cosmetic industries.[1][2][3] This guide provides a comprehensive technical overview of the natural origins of this compound and the scientific methodologies employed for its extraction and purification, tailored for researchers, scientists, and professionals in the field of drug development.

Section 1: Natural Occurrence of this compound: A Botanical Survey

This compound is synthesized by a variety of plant species, often as a component of their defense mechanism against pathogens and herbivores. Its distribution is widespread, yet concentrations can vary significantly depending on the plant species, geographical location, and environmental conditions. The following table summarizes prominent botanical sources of this compound.

Plant SpeciesFamilyPlant PartReported Presence/YieldReferences
Polygonum amplexicaule D.Don var. sinense Forb. (Xuesanqi)PolygonaceaeRhizomeIdentified as a major active chemical; content varies by region.[4]
Balanophora laxiflora Hemsl. ex Forbes & HemslBalanophoraceaeWhole PlantIsolated as a major component.[5]
Prunus persica (L.) Batsch (Peach)RosaceaeFlowersIsolated and identified as a bioactive compound.[1][6]
Solanum torvum Swartz (Turkey Berry)SolanaceaeFruitNaturally produced in the fruit.[7]
Flacourtia jangomas (Lour.) Raeusch. (Indian Plum)SalicaceaeBarkIsolated from the chloroform fraction of the methanolic extract.[8][9]
Inonotus obliquus (Fr.) Pilát (Chaga Mushroom)HymenochaetaceaeSclerotiaBetulin-3-caffeate, an esterified form, is present.[10]
Minthostachys verticillata (Griseb.) EplingLamiaceae-Identified in aqueous extract.
Gaillardia pulchella Foug.Asteraceae-Reported presence.[11]
Meum athamanticum Jacq.Apiaceae-Reported presence.[11]
Hypericum ascyron L.Hypericaceae-Reported presence.[11]

Section 2: Extraction Methodologies: From Plant Matrix to Purified Compound

The extraction of this compound from its natural sources is a critical step that dictates the yield and purity of the final product. The choice of extraction method is influenced by the physicochemical properties of the compound and the nature of the plant matrix.

Conventional Solvent Extraction: A Foundational Approach

Solvent extraction remains a widely employed technique due to its simplicity and scalability.[12] The selection of an appropriate solvent is paramount and is guided by the principle of "like dissolves like." Given this compound's moderate polarity, solvents such as ethanol, methanol, and ethyl acetate are effective.

  • Preparation of Plant Material: The selected plant part (e.g., dried rhizomes of Polygonum amplexicaule) is ground into a coarse powder to increase the surface area for solvent penetration.

  • Maceration/Reflux Extraction: The powdered plant material is soaked in the chosen solvent (e.g., 95% ethanol) at room temperature (maceration) or heated under reflux for a specified period (e.g., 2-3 hours).[13][14][15] The process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[13]

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). This compound, being moderately polar, will preferentially partition into the ethyl acetate fraction.[4]

  • Chromatographic Purification: The enriched ethyl acetate fraction is subjected to column chromatography for the isolation of pure this compound.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of non-polar and polar solvents (e.g., hexane-acetone or chloroform-methanol) is employed to elute compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Further Purification: Fractions containing this compound may require further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethanol Maceration/Reflux) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Partitioning Enriched_Fraction Enriched this compound Fraction Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound

Caption: Generalized workflow for the solvent extraction and purification of this compound.

Supercritical Fluid Extraction (SFE): A Green Alternative

Supercritical fluid extraction (SFE) is an environmentally friendly technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[5][16] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds.

Causality Behind Experimental Choices in SFE:

  • Supercritical CO₂ as the Solvent: CO₂ is non-toxic, non-flammable, and has a readily accessible critical point (31.1 °C and 73.8 bar). Its gaseous nature at ambient conditions simplifies its removal from the extract, leaving no solvent residue.[7]

  • Addition of a Co-solvent: Due to the non-polar nature of supercritical CO₂, a polar co-solvent (modifier) such as ethanol or methanol is often added to enhance the extraction efficiency of moderately polar compounds like this compound.[5][7]

  • Optimization of Parameters: The extraction yield is highly dependent on temperature, pressure, and the percentage of co-solvent. These parameters must be systematically optimized for each plant matrix.[5]

A two-step SFE process can be employed for the comprehensive extraction of both non-polar and polar compounds from a plant matrix in a single run.[4] The initial step with a low percentage of co-solvent can isolate non-polar compounds, followed by a second step with an increased co-solvent concentration to extract more polar molecules like this compound.[4]

Section 3: Chemical Synthesis: A Comparative Perspective

While natural extraction is a primary source, chemical synthesis offers an alternative route to obtain this compound, particularly for creating derivatives or when natural sources are limited.

Fischer-Speier Esterification

This classic acid-catalyzed esterification involves the reaction of caffeic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[8][17][18]

Reaction Mechanism:

  • Protonation of the carbonyl oxygen of caffeic acid by the acid catalyst increases the electrophilicity of the carbonyl carbon.

  • The nucleophilic oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • A proton transfer occurs, followed by the elimination of a water molecule.

  • Deprotonation of the resulting oxonium ion yields this compound.

A study on the esterification of caffeic acid with methanol using PTSA as a catalyst reported a yield of 84.0% under optimized conditions (molar ratio of methanol to caffeic acid of 20:1, reaction temperature of 65°C, and a reaction time of 4 hours).[18]

Enzymatic Synthesis

Enzymatic synthesis is a greener and more specific alternative to chemical synthesis. Lipases, such as Candida antarctica lipase B (CALB), can be used to catalyze the transesterification of this compound to produce other caffeic acid esters.[1] This approach can also be applied to the direct esterification of caffeic acid with methanol. The use of ionic liquids as solvents in enzymatic synthesis has been shown to be effective.[1]

Section 4: Analytical Characterization and Validation

The unambiguous identification and quantification of this compound are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the quantification of this compound in plant extracts.[4]

Optimized HPLC Parameters:

ParameterSpecificationRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar stationary phase is ideal for retaining and separating moderately polar compounds like this compound.
Mobile Phase Gradient of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).The acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to sharper peaks and better retention. A gradient elution allows for the efficient separation of a complex mixture of compounds with varying polarities.[19]
Flow Rate 0.8 - 1.2 mL/minA typical analytical flow rate that provides a good balance between analysis time and separation efficiency.[19]
Detection UV-Vis or Diode Array Detector (DAD) at ~325 nmThis compound exhibits strong UV absorbance around 325 nm due to its conjugated system.[19]
Column Temperature 25-30 °CMaintaining a constant column temperature ensures reproducible retention times.[20]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization (e.g., silylation) is often required to increase their volatility.

Typical GC-MS Parameters:

ParameterSpecification
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[21]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)[21]
Injector Temperature 250-280 °C[21][22]
Oven Temperature Program A temperature gradient, for example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C) to elute compounds with different boiling points.[21]
Mass Spectrometer Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isolated compounds.

¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆):

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
1-127.4
27.02 (d, J = 1.8)122.5
36.75 (d, J = 8.4)115.1
4-145.9
5-149.1
66.96 (dd, J = 8.4, 1.8)-
77.42 (d, J = 15.6)146.5
86.16 (d, J = 15.6)116.4
9-167.9
OCH₃-51.5

Data sourced from Zhang et al. (2011)

Analytical_Workflow Plant_Extract Plant Extract HPLC HPLC (Quantification & Purity Assessment) Plant_Extract->HPLC GC_MS GC-MS (Identification of Volatiles) Plant_Extract->GC_MS NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Data_Analysis Data Analysis & Compound Confirmation GC_MS->Data_Analysis NMR->Data_Analysis

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl caffeate, the methyl ester of caffeic acid, is a pivotal natural product and a versatile intermediate in the synthesis of more complex bioactive molecules, such as Caffeic Acid Phenethyl Ester (CAPE).[1][2] Its inherent antioxidant properties and role as a synthetic building block make it a compound of significant interest to researchers in medicinal chemistry, natural product synthesis, and drug development. This guide provides a comprehensive, in-depth exploration of the prevalent methodologies for the chemical synthesis and subsequent purification of this compound. We move beyond simple procedural lists to dissect the underlying chemical principles and rationale behind experimental choices. The content herein covers traditional acid-catalyzed Fischer esterification, modern heterogeneous catalytic methods using ion-exchange resins, and green enzymatic approaches. Furthermore, this document details robust, field-proven protocols for purification, including extraction, crystallization, and chromatographic techniques, culminating in methods for analytical characterization and quality control. This guide is designed to serve as a practical and authoritative resource for scientists and professionals requiring a high-purity synthesis of this compound.

Introduction

This compound (methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a derivative of caffeic acid, one of the most abundant hydroxycinnamic acids found throughout the plant kingdom.[3][4] While caffeic acid itself possesses notable antioxidant and anti-inflammatory activities, its practical application can be limited by low lipophilicity and stability.[1][3] Esterification to form this compound is a feasible strategy to enhance its lipophilicity, thereby improving its solubility in lipid-based systems and its potential for various industrial applications.[3]

The primary challenge in synthesizing this compound lies in achieving high conversion rates under conditions that do not degrade the sensitive catechol (3,4-dihydroxy) moiety, which is susceptible to oxidation. Subsequent purification requires the effective removal of unreacted caffeic acid, the catalyst, and any side products, demanding a multi-step, optimized strategy to yield a product of high purity suitable for research or further synthetic elaboration.

Section 1: Chemical Synthesis of this compound

The synthesis of this compound is fundamentally an esterification reaction between caffeic acid and methanol. The choice of catalyst and reaction conditions dictates the efficiency, yield, and environmental impact of the process.

Method 1: Homogeneous Acid-Catalyzed Esterification (Fischer-Speier Reaction)

The Fischer-Speier esterification is a classic and widely used method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[5] The primary drawback of this direct acylation method is the unfavorable chemical equilibrium, which must be overcome by using a large excess of one reagent (typically the alcohol) or by removing the water byproduct as it forms.[5]

Causality and Mechanistic Insight

The mechanism involves the protonation of the carbonyl oxygen of caffeic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the methanol. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[5] Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective catalysts.[3] While H₂SO₄ is a potent catalyst, PTSA is often preferred as it is a solid, making it easier to handle, and is considered a milder option.[3][6]

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification cluster_0 Reaction Steps CA Caffeic Acid (R-COOH) Protonated_CA Protonated Carbonyl [R-C(OH)2]+ CA->Protonated_CA 1. Protonation MeOH Methanol (CH3OH) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_CA->Tetrahedral_Intermediate 2. Nucleophilic Attack by CH3OH Oxonium_Ion Oxonium Ion Tetrahedral_Intermediate->Oxonium_Ion 3. Proton Transfer Water_Loss Water Elimination Oxonium_Ion->Water_Loss 4. H2O leaves Ester_Product This compound (R-COOCH3) Water_Loss->Ester_Product 5. Deprotonation H2O H2O Water_Loss->H2O H_plus_out H+ (catalyst) Ester_Product->H_plus_out

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol: PTSA-Catalyzed Synthesis [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine caffeic acid (1 part by weight), methanol (20 parts molar equivalent), and p-toluenesulfonic acid (8% by weight relative to caffeic acid).

  • Reflux: Heat the mixture to reflux (approximately 65 °C) with continuous stirring. The large excess of methanol serves both as a reagent and a solvent, driving the equilibrium towards the product side.

  • Reaction Monitoring: The reaction is typically monitored by Thin Layer Chromatography (TLC) or HPLC. A reaction time of 4 hours is often sufficient to reach equilibrium, achieving yields up to 84%.[3]

  • Cooling: After completion, allow the reaction mixture to cool to room temperature.

Method 2: Heterogeneous Catalysis with Cation-Exchange Resins

To circumvent the challenges associated with corrosive mineral acids and their difficult removal, solid acid catalysts like cation-exchange resins have emerged as a highly effective and greener alternative.[1][2]

Principle and Advantages

These resins are polymeric materials with acidic functional groups (e.g., sulfonic acid) that mimic the catalytic activity of strong acids. The key advantage is that the catalyst is in a solid phase, allowing for simple filtration to remove it from the reaction mixture post-reaction. This simplifies the work-up, reduces corrosive waste, and allows the resin to be regenerated and reused.[1]

Experimental Protocol: Cation-Exchange Resin Catalysis [1][2]

  • Catalyst Preparation: Use a porous cation-exchange resin (e.g., Diaion PK208LH). If necessary, wash the resin with methanol to remove any impurities and water.

  • Reaction Setup: Charge a flask with caffeic acid, methanol, and the cation-exchange resin.

  • Reaction Conditions: Heat the mixture to 60 °C with stirring for approximately 4 hours. These milder conditions compared to some Fischer protocols are often sufficient due to the high catalytic activity of the resin.[1][2]

  • Catalyst Removal: After the reaction, cool the mixture and simply filter to remove the resin beads. The filtrate, containing this compound, unreacted starting materials, and methanol, is then carried forward to purification.

Method 3: Enzymatic Synthesis

Biocatalysis represents a frontier in green chemistry, offering high selectivity under exceptionally mild conditions. Lipases are commonly employed for esterification and transesterification reactions.[7]

Principle and Rationale

Enzymes like Candida antarctica lipase B (CALB) can catalyze the esterification of caffeic acid.[1] These reactions are often performed in organic solvents or ionic liquids to improve the solubility of the substrates.[7] The primary advantages are the near-complete absence of side products and operation at or near room temperature, which preserves the integrity of the sensitive phenolic groups. However, challenges include the higher cost of enzymes and potentially longer reaction times.

Synthesis_Workflow Figure 2: General Synthesis & Purification Workflow Start Start Materials (Caffeic Acid, Methanol) Catalyst Select Catalyst Start->Catalyst Fischer Method 1: Fischer Esterification (PTSA, 65°C, 4h) Catalyst->Fischer Homogeneous Acid Resin Method 2: Cation-Exchange Resin (60°C, 4h) Catalyst->Resin Heterogeneous Acid Enzyme Method 3: Enzymatic Synthesis (Lipase, ~35°C, 24h+) Catalyst->Enzyme Biocatalyst Reaction Esterification Reaction Fischer->Reaction Resin->Reaction Enzyme->Reaction Workup Purification Step 1: Neutralization & Extraction Reaction->Workup Purify Purification Step 2: Crystallization or Chromatography Workup->Purify Analysis Characterization (HPLC, NMR, MS) Purify->Analysis Final Pure this compound Analysis->Final

Caption: General Synthesis & Purification Workflow.

ParameterFischer Esterification (PTSA)Cation-Exchange Resin
Catalyst p-Toluenesulfonic Acid (Homogeneous)Sulfonated Polymer (Heterogeneous)
Typical Temp. 65 °C[3]60 °C[1][2]
Typical Time 4 hours[3]4 hours[1][2]
Yield ~84%[3]High conversion reported[2]
Work-up Requires neutralization/extractionSimple filtration
Reusability NoYes

Table 1: Comparison of Common Synthesis Methods.

Section 2: Purification of this compound

A robust purification strategy is critical to obtaining high-purity this compound. The process typically involves an initial work-up to remove the bulk of impurities, followed by a final polishing step like crystallization or chromatography.

Step 1: Initial Work-up and Liquid-Liquid Extraction

This step is essential after acid-catalyzed synthesis to remove the acid catalyst and unreacted, water-soluble starting materials.

Protocol Rationale

  • Solvent Removal: The excess methanol is first removed from the reaction mixture, typically under reduced pressure using a rotary evaporator.

  • Neutralization: The residue is redissolved in an organic solvent immiscible with water, such as ethyl acetate. This organic phase is then washed with a mild basic solution, like saturated sodium bicarbonate (NaHCO₃), to neutralize and remove any remaining acidic catalyst (e.g., PTSA).[8]

  • Water Wash: Subsequent washes with deionized water or brine remove any residual salts and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield crude this compound.

Step 2: Purification by Crystallization

Crystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high purity by exploiting differences in solubility.[9] this compound is typically isolated as a white or off-white crystalline powder.[10][11]

Principle of Operation

The crude solid is dissolved in a minimal amount of a suitable hot solvent (or solvent mixture). As the solution cools slowly, the solubility of the this compound decreases, causing it to crystallize out of the solution, while impurities tend to remain dissolved.

Protocol: Recrystallization

  • Solvent Selection: A suitable solvent system must be chosen. This often involves a primary solvent in which the compound is soluble when hot but less soluble when cold (e.g., ethyl acetate, methanol) and a co-solvent in which the compound is poorly soluble (e.g., n-hexane, water). A common system is ethyl acetate/n-hexane.[6]

  • Dissolution: Dissolve the crude this compound in the minimum required volume of hot ethyl acetate.

  • Crystallization: Slowly add n-hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold n-hexane to remove any adhering impurities, and dry them under vacuum.

Step 3: Chromatographic Purification

For instances where crystallization does not provide the desired level of purity, or for isolating small quantities of very pure material, column chromatography is the method of choice.[10]

Principle and Technique

This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it. This compound, being moderately polar, can be effectively purified using a normal-phase silica gel column.

Protocol: Column Chromatography

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent like n-hexane.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v) and gradually increase the proportion of ethyl acetate.[6]

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

  • Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.

Purification_Strategy Figure 3: Purification Strategy Flowchart Crude Crude Reaction Mixture Workup Initial Work-up (Neutralization, Extraction) Crude->Workup Crude_Solid Crude this compound (Solid) Workup->Crude_Solid Decision Purity Check (TLC/HPLC) Crude_Solid->Decision Crystallization Crystallization (e.g., Ethyl Acetate/Hexane) Decision->Crystallization Impure Pure_Product High-Purity this compound Decision->Pure_Product Pure Crystallization->Decision Check Purity Again Chromatography Column Chromatography (Silica Gel) Crystallization->Chromatography Still Impure Chromatography->Pure_Product Analysis Final QC Analysis Pure_Product->Analysis

Caption: Purification Strategy Flowchart.

Section 3: Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A combination of spectroscopic and physical methods is employed.

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water, often with a small amount of acid (like formic acid), is used.[1][12] Purity is determined by the area percentage of the product peak detected by a UV detector at around 324 nm.[10]

  • Melting Point: Pure this compound has a sharp melting point reported to be around 158.5 °C.[13] A broad melting range indicates the presence of impurities.

Structural Confirmation

The following data provides a reference for confirming the structure of synthesized this compound.

TechniqueObservationReference
¹H-NMR δ (ppm) in DMSO-d₆: 12.10 (1H, s, -COOH), 9.53 (1H, s, -OH), 9.13 (1H, s, -OH), 7.42 (1H, d, J=15.6 Hz, H-7), 7.02 (1H, d, J=1.8 Hz, H-6), 6.96 (1H, dd, J=8.4, 1.8 Hz, H-2), 6.75 (1H, d, J=8.4 Hz, H-3), 6.16 (1H, d, J=15.6 Hz, H-8), 3.68 (3H, s, -OCH₃). Note: Literature values may vary slightly based on solvent and specific instrument.[10]
¹³C-NMR δ (ppm) in DMSO-d₆: 167.9 (C-9), 149.1 (C-5), 146.5 (C-7), 145.9 (C-4), 127.4 (C-1), 122.5 (C-2), 116.4 (C-8), 115.1 (C-3), 51.5 (-OCH₃).[10]
EI-MS Molecular Ion Peak (M⁺) at m/z 194, corresponding to the molecular formula C₁₀H₁₀O₄.[10][14]
Appearance White to off-white crystalline powder.[10][11]

Table 2: Key Characterization Data for this compound.

Conclusion

The synthesis of this compound from caffeic acid is a well-established process that serves as a fundamental example of esterification. While traditional Fischer esterification using catalysts like PTSA remains a viable and high-yielding laboratory method, the adoption of heterogeneous catalysts such as cation-exchange resins offers significant advantages in terms of environmental impact and process simplification. For applications demanding the highest standards of sustainability, enzymatic synthesis provides an exceptionally mild and selective alternative.

Successful synthesis is critically dependent on a well-designed purification strategy. A combination of liquid-liquid extraction and crystallization is often sufficient to achieve high purity. For the most demanding applications, column chromatography provides the ultimate tool for purification. Rigorous analytical characterization by HPLC, NMR, and MS is essential to validate the purity and structural integrity of the final product, ensuring its suitability for advanced research and development.

References

A Spectroscopic Guide to Methyl Caffeate: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl Caffeate, a naturally occurring phenolic compound, is of significant interest to the pharmaceutical and nutraceutical industries for its diverse biological activities. A thorough understanding of its molecular structure is paramount for quality control, drug design, and mechanistic studies. This technical guide provides an in-depth exploration of the spectroscopic techniques used for the structural elucidation and characterization of this compound. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable analysis.

Introduction: The Molecular Blueprint of this compound

Methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as this compound, is the methyl ester of caffeic acid. Its structure comprises a catechol (3,4-dihydroxybenzene) ring, a propenoate chain with a trans-configured double bond, and a methyl ester group. This unique combination of functional groups dictates its chemical properties and biological functions. Spectroscopic analysis provides a powerful, non-destructive means to confirm this structure by probing the chemical environment of individual atoms and the vibrational and electronic properties of the molecule.

This guide will systematically walk through the application of three core spectroscopic techniques, explaining not just the "what" but the "why" behind experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design: Why DMSO-d₆ is the Solvent of Choice

The choice of solvent is critical in NMR spectroscopy. Deuterated solvents are used to avoid large solvent signals that would otherwise overwhelm the analyte signals. For this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to several factors:

  • Solubility: this compound is readily soluble in DMSO-d₆, allowing for the preparation of sufficiently concentrated samples for both ¹H and ¹³C NMR.

  • Chemical Shift Range: DMSO-d₆ has a residual proton signal at approximately 2.50 ppm and a carbon signal at 39.52 ppm, which typically do not overlap with the key signals of this compound.

  • Hydrogen Bonding: The phenolic hydroxyl protons of this compound are labile and can exchange with protons in protic solvents, leading to broad or absent signals. DMSO-d₆ is aprotic but can act as a hydrogen bond acceptor, which slows down the exchange rate of the hydroxyl protons, often allowing them to be observed as sharp singlets in the ¹H NMR spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Gently agitate the vial to ensure complete dissolution.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.

Data Interpretation: Assigning the ¹H and ¹³C NMR Spectra

The ¹H and ¹³C NMR spectra of this compound in DMSO-d₆ provide a wealth of structural information. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Data for this compound [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.53s-1HAr-OH
9.13s-1HAr-OH
7.53d12.01HH-7
7.29s-1HH-2
7.07d8.01HH-6
6.76d8.01HH-5
6.47d16.01HH-8
3.78s-3H-OCH₃

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Data for this compound [1]

Chemical Shift (δ, ppm)Assignment
166.2C-9 (C=O)
149.9C-4
148.4C-7
145.9C-3
126.0C-1
123.7C-6
115.9C-2
114.8C-5
111.5C-8
56.1-OCH₃

Interpretation Insights:

  • The large coupling constant (J = 16.0 Hz) between H-7 and H-8 is characteristic of a trans-alkene, confirming the (E)-configuration of the double bond.

  • The downfield chemical shifts of the aromatic protons and carbons are consistent with the presence of electron-donating hydroxyl groups.

  • The singlet at 3.78 ppm integrating to three protons is a clear indication of the methyl ester group.

  • The observation of the two phenolic hydroxyl protons as singlets confirms the utility of DMSO-d₆ as the solvent.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Causality in Experimental Design: The Solid-State Advantage

This compound is a solid at room temperature, making solid-state IR techniques the most practical approach. The choice between methods like potassium bromide (KBr) pellets and Attenuated Total Reflectance (ATR) depends on the available equipment and desired sample throughput. ATR-FTIR is often preferred for its simplicity and minimal sample preparation.

Experimental Protocol: ATR-FTIR Analysis
  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric or instrumental interferences.

  • Place a small amount of powdered this compound onto the ATR crystal, ensuring complete coverage of the sampling area.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Data Interpretation: Identifying Key Vibrational Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200 (broad)O-H stretchPhenolic -OH
~3050-3000C-H stretchAromatic & Vinylic C-H
~2950-2850C-H stretchMethyl C-H
~1710-1680C=O stretchα,β-Unsaturated Ester
~1630-1600C=C stretchAlkene & Aromatic Ring
~1280-1150C-O stretchEster & Phenolic C-O

Interpretation Insights:

  • A broad absorption band in the region of 3400-3200 cm⁻¹ is a strong indicator of the hydrogen-bonded phenolic hydroxyl groups.[2]

  • The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the α,β-unsaturated ester.[3]

  • The presence of peaks in the 1630-1600 cm⁻¹ region confirms the C=C stretching of both the alkene and the aromatic ring.

  • The C-O stretching vibrations of the ester and phenolic groups typically appear in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring and the propenoate chain in this compound.

Causality in Experimental Design: Solvent Polarity and Chromophores

The choice of solvent in UV-Vis spectroscopy can influence the absorption maxima (λmax) due to solute-solvent interactions. Polar solvents like methanol and ethanol are commonly used for phenolic compounds as they are transparent in the UV-Vis region of interest and readily dissolve the analyte. The extended conjugation in this compound, involving the benzene ring, the C=C double bond, and the C=O group, constitutes the chromophore responsible for its UV absorption.

Experimental Protocol: Determining Absorption Maxima
  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.

  • From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µg/mL.

  • Use a quartz cuvette with a 1 cm path length.

  • Fill the reference cuvette with the pure solvent (methanol or ethanol).

  • Fill the sample cuvette with the diluted this compound solution.

  • Scan the absorbance from approximately 200 to 400 nm.

  • Identify the wavelengths of maximum absorbance (λmax). For caffeic acid in ethanol, a prominent absorption maximum is observed around 325 nm.[4]

Data Interpretation: Understanding Electronic Transitions

The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π → π* electronic transitions within the conjugated system. The catechol moiety and the propenoate chain form an extended chromophore. The absorption maxima for this compound in methanol are typically observed around 245 nm and 325 nm. These absorptions are characteristic of the electronic transitions within the conjugated phenolic system.

Integrated Spectroscopic Workflow

The structural elucidation of this compound is a synergistic process where data from each spectroscopic technique provides complementary information. The following diagram illustrates a logical workflow for a comprehensive analysis.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_UV UV-Vis Spectroscopy NMR_Sample Sample Prep (DMSO-d6) H1_NMR ¹H NMR Acquisition NMR_Sample->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample->C13_NMR NMR_Data Data Analysis: - Chemical Shifts - Coupling Constants - Integration H1_NMR->NMR_Data C13_NMR->NMR_Data Structure This compound Structure Elucidation NMR_Data->Structure Proton & Carbon Skeleton IR_Sample Solid Sample (ATR) IR_Acq FTIR Spectrum Acquisition IR_Sample->IR_Acq IR_Data Data Analysis: - Peak Positions (cm⁻¹) - Functional Group ID IR_Acq->IR_Data IR_Data->Structure Functional Groups UV_Sample Sample Prep (Methanol) UV_Acq UV-Vis Spectrum Acquisition UV_Sample->UV_Acq UV_Data Data Analysis: - λmax Identification - Electronic Transitions UV_Acq->UV_Data UV_Data->Structure Conjugated System

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion: A Triad of Spectroscopic Certainty

The combined application of NMR, IR, and UV-Vis spectroscopy provides a robust and comprehensive framework for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy delivers an unambiguous assignment of the carbon-hydrogen framework and stereochemistry. IR spectroscopy offers a rapid confirmation of the key functional groups, while UV-Vis spectroscopy corroborates the presence of the extended conjugated system. This multi-faceted approach ensures the identity and purity of this compound, which is a critical aspect of research and development in the pharmaceutical and related industries. By understanding the principles and practical considerations outlined in this guide, scientists can confidently apply these techniques to their own analytical challenges.

References

The Architecture of Aroma and Defense: A Technical Guide to the Biosynthesis of Methyl Caffeate in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl caffeate, a volatile phenylpropanoid ester, plays a significant role in plant defense signaling and contributes to the aromatic profiles of numerous plant species. Its biosynthesis is a fascinating intersection of primary and secondary metabolism, culminating from the well-established phenylpropanoid pathway and a final, crucial esterification step. This technical guide provides an in-depth exploration of the enzymatic reactions and regulatory logic governing the formation of this compound in plants. We will dissect the pathway from its origins in the shikimate pathway to the final methylation of caffeic acid, offering insights for researchers in plant biochemistry, metabolic engineering, and drug discovery.

Introduction: The Significance of this compound

This compound is a naturally occurring ester of caffeic acid, a ubiquitous phenolic compound in the plant kingdom.[1] While caffeic acid itself is a potent antioxidant and a key intermediate in the biosynthesis of lignin and other complex polymers, its methylation into a volatile ester dramatically alters its physicochemical properties and biological function.[2] this compound has been identified as a crucial component of floral scents, acting as a pollinator attractant.[3] Furthermore, its role in plant defense is increasingly recognized, with studies demonstrating its antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5] Understanding its biosynthesis is therefore paramount for harnessing its potential in agriculture and medicine.

The Foundational Framework: The Phenylpropanoid Pathway

The journey to this compound begins with the core phenylpropanoid pathway, a metabolic route that converts the aromatic amino acid L-phenylalanine into a diverse array of secondary metabolites.[6][7][8][9] This pathway is initiated by the deamination of L-phenylalanine and proceeds through a series of hydroxylation and ligation steps to produce key intermediates, including caffeic acid.

From Phenylalanine to Cinnamic Acid: The Gateway

The committed step of the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[6][8][10] This irreversible reaction channels carbon from primary metabolism into the vast network of phenylpropanoid biosynthesis.

Hydroxylation Cascades: Building the Phenolic Scaffold

Following its formation, trans-cinnamic acid undergoes a series of hydroxylation reactions on its aromatic ring to generate the characteristic dihydroxy-phenyl structure of caffeic acid. This is a two-step process:

  • Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the phenyl ring, yielding p-coumaric acid.[10]

  • p-Coumarate 3-hydroxylase (C3H) , another cytochrome P450 enzyme, then hydroxylates p-coumaric acid at the C3 position to produce caffeic acid .[11]

The sequence of these enzymatic reactions is tightly regulated and often involves the channeling of intermediates through multi-enzyme complexes associated with the endoplasmic reticulum.[12]

graph "Phenylpropanoid_Pathway_to_Caffeic_Acid" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Core Phenylpropanoid Pathway to Caffeic Acid", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Phe [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cin [label="trans-Cinnamic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cou [label="p-Coumaric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Caf [label="Caffeic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phe -> Cin [label="PAL"]; Cin -> Cou [label="C4H"]; Cou -> Caf [label="C3H"]; }

Figure 1: Core Phenylpropanoid Pathway to Caffeic Acid

The Final Act: Esterification of Caffeic Acid

The conversion of caffeic acid to this compound involves the methylation of its carboxylic acid group. This is a distinct enzymatic reaction from the well-characterized O-methylation of the hydroxyl groups on the phenyl ring, which is catalyzed by Caffeic acid O-methyltransferase (COMT) to produce ferulic acid.[8][13][14] The formation of the methyl ester is accomplished by a specific class of enzymes that utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

The Key Players: S-Adenosyl-L-methionine-Dependent Carboxyl Methyltransferases

The enzymatic esterification of carboxylic acids in plants is primarily carried out by a family of enzymes known as S-adenosyl-L-methionine:carboxyl methyltransferases (CMTs) , which belong to the broader SABATH family of methyltransferases.[3][7] These enzymes catalyze the transfer of a methyl group from SAM to the carboxylate oxygen of a substrate, forming a methyl ester and S-adenosyl-L-homocysteine (SAH).[9]

A well-characterized member of this family is S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , which is responsible for the synthesis of the volatile floral scent compound methyl salicylate from salicylic acid.[3] The discovery and characterization of SAMT provided a crucial precedent for understanding how plants synthesize volatile methyl esters of other carboxylic acids, including phenolic acids like caffeic acid.

While a specific "caffeic acid carboxyl methyltransferase" has not been definitively isolated and named in all plant species, the biochemical evidence strongly suggests that a member of the SABATH family is responsible for the formation of this compound. These enzymes exhibit a conserved structural fold but possess highly specific substrate-binding pockets that determine their substrate preference.[7]

The Methyl Donor: S-Adenosyl-L-methionine (SAM)

The universal methyl donor for the vast majority of methylation reactions in plants, including the formation of this compound, is S-adenosyl-L-methionine (SAM) . SAM is synthesized from methionine and ATP by the enzyme S-adenosyl-L-methionine synthetase (SAMS). The high-energy sulfonium ion of SAM makes the attached methyl group highly reactive and susceptible to nucleophilic attack by the carboxylate group of caffeic acid within the active site of the carboxyl methyltransferase.

The regeneration of SAM is a critical aspect of cellular metabolism. The product of the methylation reaction, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of most methyltransferases. SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase, and homocysteine is then re-methylated to methionine to complete the SAM cycle.

graph "Methyl_Caffeate_Biosynthesis" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: Final Esterification Step in this compound Biosynthesis", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Caf [label="Caffeic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl-L-methionine (SAM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeCaf [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAH [label="S-Adenosyl-L-homocysteine (SAH)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Carboxyl\nMethyltransferase\n(SABATH family)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Caf -> Enzyme; SAM -> Enzyme; Enzyme -> MeCaf; Enzyme -> SAH; }

Figure 2: Final Esterification Step in this compound Biosynthesis

Experimental Protocols: Investigating this compound Biosynthesis

For researchers aiming to study the biosynthesis of this compound, a combination of in vitro and in vivo approaches is necessary.

In Vitro Enzyme Assays for Carboxyl Methyltransferase Activity

Objective: To determine the enzymatic activity of a candidate carboxyl methyltransferase in converting caffeic acid to this compound.

Methodology:

  • Protein Expression and Purification:

    • Clone the candidate carboxyl methyltransferase gene into an expression vector (e.g., pET vector for E. coli expression).

    • Express the recombinant protein in a suitable host (e.g., E. coli BL21(DE3)).

    • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Purified enzyme (concentration to be optimized).

      • Caffeic acid (substrate, e.g., 100 µM).

      • S-adenosyl-L-methionine (SAM) (co-substrate, e.g., 200 µM).

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.

  • Product Detection and Quantification:

    • Analyze the organic extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify and quantify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.

    • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

In Vivo Metabolite Analysis

Objective: To detect and quantify this compound in plant tissues.

Methodology:

  • Sample Preparation:

    • Harvest plant tissue of interest (e.g., flowers, leaves).

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Extract the powdered tissue with a suitable organic solvent (e.g., methanol or ethyl acetate).

    • Vortex or sonicate the mixture to ensure efficient extraction.

    • Centrifuge to pellet the cell debris and collect the supernatant.

  • Analysis:

    • Concentrate the extract under a stream of nitrogen.

    • Analyze the extract by GC-MS or LC-MS/MS for the identification and quantification of this compound.

    • Use an internal standard for accurate quantification.

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the metabolic ingenuity of plants, leveraging the foundational phenylpropanoid pathway and the precise catalytic activity of the SABATH family of carboxyl methyltransferases. While the core enzymatic steps are understood, further research is needed to identify and characterize the specific carboxyl methyltransferases responsible for this compound synthesis in a wider range of plant species. Elucidating the regulatory networks that control the expression of these enzymes, particularly in response to developmental cues and environmental stresses, will be crucial. Such knowledge will not only deepen our understanding of plant chemical ecology but also open new avenues for the metabolic engineering of plants to enhance their aromatic profiles, defense capabilities, and the production of valuable bioactive compounds for human use.

References

A Technical Guide to the Basic Biological Activities of Methyl Caffeate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl Caffeate, a methyl ester of caffeic acid, is a naturally occurring phenolic compound found in various plant species. As a derivative of caffeic acid, it belongs to the class of hydroxycinnamates, which are well-regarded for their diverse biological activities. This technical guide provides an in-depth exploration of the core biological functions of this compound, offering a valuable resource for researchers, scientists, and professionals in the field of drug development. This document will delve into the mechanistic underpinnings of its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties, supported by experimental evidence and detailed protocols.

Antioxidant Activity: A Foundation of its Therapeutic Potential

The antioxidant capacity of this compound is a cornerstone of its various biological effects, stemming from its phenolic structure which enables it to scavenge free radicals and chelate metal ions.

Mechanism of Action

This compound's antioxidant activity is primarily attributed to its catechol group (3,4-dihydroxybenzene), which can donate hydrogen atoms to neutralize free radicals, thereby interrupting the oxidative chain reactions. This mechanism is central to its ability to protect cells and tissues from oxidative damage.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of this compound can be quantified using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are among the most common.

Assay IC50 Value (µM) Reference Compound Reference IC50 (µM)
DPPH Radical Scavenging~19.49 - 32.89L-Ascorbic Acid~32.89
NBT Superoxide Scavenging~9.92 - 13.19Allopurinol~7.03

Note: The provided IC50 values are approximate ranges based on available literature and may vary depending on specific experimental conditions. It is crucial to determine these values under your laboratory's standardized conditions.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the DPPH radical scavenging activity of this compound.[2][3][4][5][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Effects: Modulating Key Signaling Pathways

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action

The anti-inflammatory effects of this compound are mediated through two primary pathways:

  • Inhibition of the NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[7][8][9][10] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB in the cytoplasm and preventing its translocation to the nucleus.[7][8][9][10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9][10]

  • Activation of the Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12][13][14][15] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, this compound enhances the cellular antioxidant defense system, which in turn helps to mitigate inflammation.[11][12][13][14][15]

Signaling Pathway Diagram: Anti-inflammatory Action of this compound

G LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocates ProInflam Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->ProInflam Induces Transcription MethylCaffeate This compound MethylCaffeate->IKK Inhibits Keap1 Keap1 MethylCaffeate->Keap1 Inhibits Binding Nrf2 Nrf2 Nrf2_nuc Nrf2 (in Nucleus) Nrf2->Nrf2_nuc Translocates Keap1->Nrf2 Sequesters ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 & Other Antioxidant Genes ARE->HO1 Induces Transcription HO1->ProInflam Inhibits G start Start cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot (Caspases, Bcl-2 family) treatment->western_blot data_analysis Data Analysis (IC50, Apoptotic Rate, Protein Expression) mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl caffeate, a naturally occurring ester of caffeic acid, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphic behavior, are critical determinants of its ultimate therapeutic efficacy. These properties directly influence crucial physicochemical parameters like solubility, dissolution rate, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystal structure of this compound and offers a detailed framework for the systematic investigation of its potential polymorphism. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this promising therapeutic agent.

Introduction: The Significance of this compound

This compound (methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a phenolic compound found in various plant species, including the fruit of Solanum torvum.[4] Its structure, featuring a catechol ring and an α,β-unsaturated ester group, endows it with potent antioxidant capabilities.[3] Numerous studies have highlighted its therapeutic potential. For instance, it has been shown to exhibit antiproliferative activity in cancer cell lines, enhance glucose-stimulated insulin secretion, and possess antimicrobial effects.[1][2][5] As this compound progresses through the drug development pipeline, a thorough understanding of its solid-state chemistry becomes imperative.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a phenomenon of paramount importance in the pharmaceutical industry. Different polymorphs of the same API can exhibit distinct physical properties, leading to significant variations in bioavailability and clinical outcomes. Therefore, identifying and characterizing all accessible polymorphic forms is a regulatory requirement and a critical step in ensuring product quality and consistency.

The Known Crystal Structure of this compound

To date, one primary crystal structure of this compound has been resolved and deposited in the Cambridge Crystallographic Data Centre (CCDC). The determination of this structure through Single-Crystal X-ray Diffraction (SCXRD) provides the foundational atomic-level understanding of its solid-state packing.[6]

Crystallographic Data

The crystallographic parameters for the known form of this compound are summarized below. This data represents the fundamental geometric properties of the unit cell, the smallest repeating unit of the crystal lattice.

Parameter Value
CCDC Number811317
Empirical FormulaC₁₀H₁₀O₄
Formula Weight194.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.89 Å
b5.67 Å
c13.54 Å
α90°
β108.3°
γ90°
Volume866.3 ų
Z4

Data sourced from CCDC 811317, as referenced by PubChem.[6]

Molecular Packing and Supramolecular Interactions

In this crystal form, the this compound molecules are arranged in a herringbone pattern. The stability of the lattice is primarily dictated by an extensive network of intermolecular hydrogen bonds involving the catechol hydroxyl groups and the carbonyl oxygen of the ester. These interactions create a robust, three-dimensional architecture. Understanding this baseline structure is crucial, as any alternative polymorphic forms will necessarily feature different hydrogen bonding motifs and packing arrangements, which in turn will alter the material's properties.

A Framework for Investigating the Polymorphism of this compound

While only one crystal form is prominently documented, it is highly probable that other polymorphs of this compound can be induced under different crystallization conditions. The presence of flexible hydroxyl groups and a rotatable ester linkage suggests that the molecule can adopt various conformations, which may lead to alternative packing arrangements. The following sections outline a systematic approach to discovering and characterizing new polymorphic forms.

The overall workflow for polymorphic screening is a multi-step process involving controlled crystallization experiments followed by thorough analytical characterization.

G Polymorphic Screening Workflow for this compound cluster_0 Crystallization Experiments cluster_1 Primary Characterization cluster_2 Secondary Characterization cluster_3 Structural Elucidation Cry_Methods Generate Solids via Diverse Methods: - Slow Evaporation - Cooling Crystallization - Anti-Solvent Addition - Melt Quenching PXRD Powder X-ray Diffraction (PXRD) (Phase Identification) Cry_Methods->PXRD Analyze solid forms Thermal DSC / TGA (Phase Transitions, Solvation) PXRD->Thermal Characterize unique patterns Spectroscopy FTIR / Raman Spectroscopy (Bonding Environment) Thermal->Spectroscopy Further probe unique forms Microscopy Hot-Stage Microscopy (Visualize Transitions) Spectroscopy->Microscopy Confirm thermal events SCXRD Single-Crystal X-ray Diffraction (SCXRD) (Definitive Structure Solution) Microscopy->SCXRD For suitable single crystals

Caption: Workflow for Polymorphic Screening and Characterization.

Experimental Protocol: Polymorph Crystallization

The objective is to subject this compound to a wide range of thermodynamic and kinetic conditions to encourage the nucleation and growth of different crystalline forms.[7][8]

Step-by-Step Methodology:

  • Solvent Selection: Prepare saturated solutions of this compound in a diverse panel of solvents at an elevated temperature (e.g., 50 °C). The panel should cover a range of polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water).

  • Cooling Crystallization:

    • Cool the saturated solutions from Step 1 to a set temperature (e.g., 5 °C) at controlled rates (e.g., 1 °C/min, 10 °C/min, and crash cooling in an ice bath).

    • The rationale is that different cooling rates can trap different kinetic or thermodynamic forms.

  • Slow Evaporation:

    • Leave the saturated solutions from Step 1 in vials covered with perforated film at ambient temperature.

    • Allow the solvent to evaporate slowly over several days. This near-equilibrium process often yields the most thermodynamically stable form and high-quality single crystals.[9]

  • Anti-Solvent Addition:

    • Prepare a concentrated solution of this compound in a good solvent (e.g., acetone).

    • Add a poor solvent (an "anti-solvent," e.g., hexane or water) dropwise until precipitation occurs. This rapid change in supersaturation can often produce metastable polymorphs.[7][8]

  • Melt Quenching (Amorphous/Metastable Form Generation):

    • Heat solid this compound just above its melting point in a DSC pan or on a hot stage.

    • Rapidly cool the melt to a low temperature (e.g., -20 °C). This process may yield an amorphous solid or a high-energy metastable polymorph.

  • Solid Isolation: For all experiments, isolate the resulting solids by filtration, wash sparingly with a cold solvent, and dry under vacuum at room temperature.

Analytical Techniques for Polymorph Characterization

Each solid form generated must be analyzed using a suite of orthogonal techniques to confirm its identity and determine its properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying different crystalline phases. Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."

Experimental Protocol:

  • Sample Preparation: Gently grind a small amount (approx. 5-10 mg) of the crystalline sample to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the sample on a zero-background holder. Collect a diffraction pattern using a standard diffractometer, typically with Cu Kα radiation, over a 2θ range of 2° to 40°.[10]

  • Data Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate the presence of different polymorphic forms.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal behavior of the different forms.[11][12]

  • DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, enthalpies of fusion, and solid-solid phase transitions. According to Ostwald's Rule of Stages, a less stable (metastable) polymorph will typically have a lower melting point than the stable form.

  • TGA measures the change in mass of a sample as a function of temperature. It is essential for distinguishing between anhydrous polymorphs and solvates/hydrates, which will show a mass loss step upon heating as the solvent is driven off.

Experimental Protocol (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a temperature above the melting point.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting, transitions) and exothermic events (crystallization, decomposition). Compare the melting points and transition temperatures of the different forms.

The relationship between different solid forms (polymorphs, solvates, amorphous) can be complex, involving transformations induced by temperature, solvent, or mechanical stress.

G Phase Relationships in a Polymorphic System Stable Stable Polymorph (Form I) Amorphous Amorphous Phase Stable->Amorphous Melt Quench Meta1 Metastable Polymorph (Form II) Meta1->Stable Spontaneous (Temp, Time) Amorphous->Stable Crystallization (Heating) Amorphous->Meta1 Crystallization (Heating) Solvate Solvate / Hydrate Solvate->Stable Desolvation (Heating)

Caption: General Interconversion Pathways Between Solid Forms.

Single-Crystal X-ray Diffraction (SCXRD)

If the crystallization experiments yield single crystals of suitable size and quality, SCXRD is the definitive technique for structure elucidation.[13][14] It provides the precise three-dimensional coordinates of every atom in the unit cell, allowing for an unambiguous determination of the molecular conformation, crystal packing, and hydrogen bonding network of a new polymorph.

Experimental Workflow:

  • Crystal Selection & Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, cooled under a nitrogen stream (typically to 100 K) to minimize thermal motion, and irradiated with monochromatic X-rays. A full sphere of diffraction data is collected.[10]

  • Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data, yielding the final crystal structure.

Conclusion and Outlook

A comprehensive understanding of the solid-state chemistry of this compound is essential for its successful development as a therapeutic agent. This guide has presented the known crystallographic data for this compound and provided a robust, systematic framework for the discovery and characterization of its potential polymorphs. By employing a diverse range of crystallization techniques and a suite of orthogonal analytical methods—spearheaded by PXRD, DSC, and SCXRD—researchers can effectively map the polymorphic landscape of this compound. The identification of different polymorphs will enable the selection of the optimal solid form with the most desirable properties for formulation, ensuring the delivery of a safe, stable, and efficacious drug product.

References

Methodological & Application

Application Notes & Protocols: Evaluating the Antioxidant Activity of Methyl Caffeate using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl caffeate, a natural ester of caffeic acid, is a phenolic compound recognized for its significant antioxidant properties.[1][2] Its efficacy stems from the catechol (o-dihydroxylbenzene) group, which can readily donate hydrogen atoms or electrons to neutralize free radicals.[1] The addition of a methyl ester group enhances its lipophilicity compared to its parent compound, caffeic acid, potentially improving its interaction with lipid-based systems.[1] This guide provides an in-depth examination and detailed protocols for quantifying the antioxidant activity of this compound using two widely adopted spectrophotometric methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

The DPPH Radical Scavenging Assay: Principles and Protocol

The DPPH assay is a straightforward and rapid method for assessing the radical scavenging ability of antioxidants.[3][4] It is predicated on the reaction of an antioxidant with the stable DPPH free radical.[5]

Scientific Principle & Causality

The core of the assay is the DPPH molecule, a stable free radical that has a deep violet color in solution (typically methanol or ethanol) due to its unpaired electron, with a characteristic strong absorbance maximum around 517 nm.[3][6] When an antioxidant compound like this compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical.[6][7] This act of donation neutralizes the radical, converting it to its reduced form, DPPH-H (hydrazine), which is a pale yellow color.[4][7]

The resulting decolorization, observed as a decrease in absorbance at 517 nm, is directly proportional to the concentration and potency of the antioxidant.[3][8] The reaction mechanism is primarily based on either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[4]

Experimental Choices Explained:

  • Solvent: Methanol or ethanol is used because DPPH is readily soluble in these organic solvents.[3][7] The choice of solvent must be consistent throughout the experiment for both samples and controls to ensure comparability.

  • Wavelength: The absorbance is monitored at ~517 nm, the wavelength of maximum absorbance for the DPPH radical, ensuring the highest sensitivity to its concentration changes.[6]

  • Dark Incubation: The reaction is performed in the dark because the DPPH radical is sensitive to light and can degrade, leading to inaccurate results.[3][8] A 30-minute incubation is a standard duration that allows the reaction between most antioxidants and DPPH to reach a stable endpoint.[6][9]

Data Presentation: DPPH Assay Parameters
ParameterRecommended ValueRationale & Citation
DPPH Concentration 0.1 mM to 0.2 mMProvides an optimal initial absorbance (~1.0) for sensitive measurement of its reduction.[8][10][11]
Wavelength (λmax) 517 nmThis is the peak absorbance of the DPPH radical, offering maximum sensitivity.[6][7]
Incubation Time 30 minutesAllows the reaction to proceed to a stable state for most common antioxidants.[8][9]
Incubation Temp. Room TemperatureThe reaction is not highly temperature-dependent, and this ensures ease of execution.[6]
Solvent Methanol or EthanolDPPH is highly soluble and stable in these solvents.[7][12]
Positive Control Trolox, Ascorbic AcidWell-characterized antioxidants used as a benchmark to validate the assay and compare results.[8][13]
Experimental Protocol: DPPH Assay (96-Well Plate Format)

Reagents & Materials:

  • This compound (high purity)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox (or Ascorbic Acid) for positive control

  • Methanol (or Ethanol), spectrophotometric grade

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated micropipettes

Step-by-Step Methodology:

  • Preparation of 0.2 mM DPPH Working Solution:

    • Accurately weigh 7.89 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask.

    • Wrap the flask in aluminum foil to protect it from light.[8] This solution should be prepared fresh daily for best results.[8][10]

  • Preparation of Sample and Standard Solutions:

    • This compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • This compound Working Solutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Trolox Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the positive control in the same manner.

    • Trolox Working Solutions: Prepare serial dilutions of the Trolox stock solution covering a similar concentration range.

  • Assay Procedure:

    • Pipette 100 µL of each concentration of this compound working solutions into triplicate wells of the 96-well plate.[8]

    • Pipette 100 µL of each concentration of Trolox working solutions into separate triplicate wells (Positive Control).

    • Negative Control: Add 100 µL of methanol to triplicate wells. This serves as the 0% inhibition control.[10]

    • Blank Control: Add 200 µL of methanol to triplicate wells. This is used to zero the plate reader.

    • Initiate the Reaction: Add 100 µL of the 0.2 mM DPPH working solution to all wells except the Blank Control wells.[8]

    • Mix the plate gently for 30 seconds.

  • Incubation & Measurement:

    • Cover the plate and incubate it in the dark at room temperature for 30 minutes.[8][9]

    • After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis: Calculating % Inhibition and IC₅₀
  • Calculate the Percentage of DPPH Radical Scavenging Activity (% Inhibition): Use the following formula for each concentration of this compound and Trolox: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100[14]

    • Abs_Control: The average absorbance of the Negative Control (DPPH solution + methanol).

    • Abs_Sample: The absorbance of the well containing the DPPH solution and the this compound or Trolox sample.

  • Determine the IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6] A lower IC₅₀ value signifies higher antioxidant activity.[15]

    • Plot a graph of % Inhibition (Y-axis) versus the concentration of this compound (X-axis).

    • Use linear regression analysis on the linear portion of the curve to derive the equation y = mx + c.[16]

    • Calculate the IC₅₀ value by setting y = 50 in the equation and solving for x: IC₅₀ = (50 - c) / m.[17]

Visualization: DPPH Assay Workflow

DPPH_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_dpph Prepare 0.2 mM DPPH Working Solution add_dpph Add DPPH Solution to Initiate Reaction prep_dpph->add_dpph prep_sample Prepare this compound Serial Dilutions plate_setup Pipette Samples, Standards & Controls into 96-Well Plate prep_sample->plate_setup prep_std Prepare Trolox Standard Serial Dilutions prep_std->plate_setup plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

The ABTS Radical Cation Decolorization Assay

The ABTS assay, often used to determine the Trolox Equivalent Antioxidant Capacity (TEAC), is a versatile method applicable to both hydrophilic and lipophilic antioxidants.[14][18]

Scientific Principle & Causality

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[19] The process begins with the oxidation of ABTS with a strong oxidizing agent, typically potassium persulfate, to generate the ABTS•+ chromophore, which is characterized by its distinct blue-green color and absorbance maxima at multiple wavelengths, most commonly measured at 734 nm.[18][20][21]

ABTS + K₂S₂O₈ → ABTS•+

When an antioxidant like this compound is added, it reduces the ABTS•+ back to its colorless neutral form by donating electrons or hydrogen atoms.[14][21] The reduction in the blue-green color is proportional to the antioxidant's concentration and activity.[14]

Experimental Choices Explained:

  • Radical Generation: The 12-16 hour incubation of ABTS with potassium persulfate is crucial for the slow but complete formation of the stable radical cation, ensuring a reliable and reproducible starting point for the assay.[18][20][22]

  • Wavelength: While ABTS•+ has several absorption peaks, measurement at 734 nm is preferred because it minimizes interference from colored compounds (like chlorophylls or carotenoids) that may be present in natural product extracts.[18][23]

  • pH Versatility: The assay can be performed over a wide pH range, allowing for the study of antioxidant activity under different conditions, although pH 7.4 is common for physiological relevance.[24][25]

  • Standardization of Working Solution: The ABTS•+ stock solution is highly concentrated. It must be diluted to a standardized absorbance (typically 0.700 ± 0.02) before use.[14][18] This ensures that the initial radical concentration is consistent across all experiments, which is fundamental for accurate and reproducible results.

Data Presentation: ABTS Assay Parameters
ParameterRecommended ValueRationale & Citation
ABTS Concentration 7 mMStandard concentration for generating the radical cation.[18][20][22]
K-Persulfate Conc. 2.45 mMThe stoichiometric amount required to effectively oxidize the 7 mM ABTS solution.[18][20][22]
Radical Generation 12-16 hours, dark, RTAllows for the complete and stable formation of the ABTS•+ radical.[18][20]
Wavelength (λmax) 734 nmMinimizes potential interference from sample color.[14][18]
Reaction Time 6-30 minutesA short incubation is typically sufficient for the rapid reaction between ABTS•+ and the antioxidant.[13][26]
Standard TroloxThe assay results are expressed as Trolox Equivalents (TE), making it the required standard.[14][26]
Experimental Protocol: ABTS Assay

Reagents & Materials:

  • This compound (high purity)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Trolox

  • Ethanol or Phosphate-Buffered Saline (PBS, pH 7.4)

  • Spectrophotometer or microplate reader capable of measuring at 734 nm

Step-by-Step Methodology:

  • Preparation of ABTS•+ Radical Cation Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS (e.g., dissolve 38.4 mg in 10 mL of deionized water).[14][20]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate (e.g., dissolve 6.6 mg in 10 mL of deionized water). This should be prepared fresh.[14][26]

    • Mix the two solutions in a 1:1 volume ratio (e.g., 5 mL of ABTS solution + 5 mL of potassium persulfate solution).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours. This is the ABTS•+ stock solution.[18][20]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, the stock solution must be diluted. Dilute a small volume of the stock solution with ethanol or PBS (pH 7.4) until the absorbance at 734 nm is 0.700 ± 0.02.[14][18] This is the working solution.

  • Preparation of Sample and Standard Solutions:

    • Prepare stock and working solutions of this compound and Trolox as described in the DPPH protocol (Section 1.3, Step 2), using the same solvent chosen for diluting the ABTS•+ working solution.

  • Assay Procedure (Microplate Format):

    • Add a small volume (e.g., 10-20 µL) of the sample or standard dilutions to triplicate wells.[20][25]

    • Add a larger volume (e.g., 180-190 µL) of the adjusted ABTS•+ working solution to all wells to bring the total volume to 200 µL.

    • Mix gently and incubate at room temperature for a set time (e.g., 6-10 minutes).[15][20]

    • Measure the absorbance at 734 nm.

Data Analysis: Calculating TEAC
  • Calculate the Percentage of ABTS•+ Scavenging Activity (% Inhibition): Use the same formula as for the DPPH assay: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100[14]

    • Abs_Control: The absorbance of the ABTS•+ working solution with the solvent blank.

    • Abs_Sample: The absorbance after the addition of the sample or Trolox standard.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC):

    • Generate a calibration curve by plotting the % Inhibition (Y-axis) versus the concentration of Trolox (X-axis).

    • Perform a linear regression to get the equation of the line (y = mx + c) and the R² value.[14]

    • For each this compound sample, use its % Inhibition value (y) to calculate its equivalent concentration in terms of Trolox from the standard curve.

    • The TEAC value is often expressed as µM of Trolox equivalent per µM or µg/mL of the sample.

Visualization: ABTS Assay Workflowdot

ABTS_Workflow prep_working prep_working reaction reaction prep_working->reaction measure measure reaction->measure prep_sample prep_sample prep_sample->reaction plot_trolox plot_trolox measure->plot_trolox calc_teac calc_teac plot_trolox->calc_teac

References

In Vitro Anti-inflammatory Effects of Methyl Caffeate on Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Anti-inflammatory Potential of Methyl Caffeate

This compound (MC), a naturally occurring phenolic compound, has garnered significant interest for its diverse biological activities, including antioxidant, anti-cancer, and notably, anti-inflammatory properties.[1] Macrophages, key players in the innate immune system, orchestrate the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages undergo a profound shift in phenotype, releasing a cascade of pro-inflammatory mediators.[2] These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While essential for host defense, dysregulated and prolonged macrophage activation contributes to the pathophysiology of chronic inflammatory diseases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro anti-inflammatory effects of this compound on macrophages. We will delve into the underlying molecular mechanisms, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation. The protocols described herein are designed as self-validating systems to ensure the generation of robust and reproducible data.

Studies have indicated that this compound can potently inhibit the production of NO and PGE2 in LPS-stimulated murine macrophage cell lines.[3] Furthermore, it has been shown to decrease the release of TNF-α.[3] These effects are often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3][4] The central mechanism underlying these observations frequently involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[3]

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound in macrophages are primarily attributed to its ability to modulate key signaling pathways that are activated upon inflammatory stimuli.

The NF-κB Signaling Cascade

Upon stimulation with LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[5][6] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[6] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[5][6] this compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα, which consequently keeps NF-κB sequestered in the cytoplasm.[3]

Mitogen-Activated Protein Kinase (MAPK) Pathways

In addition to the NF-κB pathway, the three major MAPK pathways—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK—are also critical for the expression of pro-inflammatory cytokines in macrophages.[7][8] These pathways can be activated by various stimuli and regulate inflammatory responses at both the transcriptional and translational levels.[9] While the direct effects of this compound on all MAPK pathways are still under investigation, related compounds like ethyl caffeate have been shown to modulate these pathways, suggesting a potential area of exploration for MC as well.[10]

Experimental Workflow & Core Protocols

A systematic investigation of the anti-inflammatory effects of this compound involves a series of well-defined in vitro experiments. The following workflow provides a logical progression from initial cytotoxicity assessment to detailed mechanistic studies.

Figure 1. A structured workflow for investigating the in vitro anti-inflammatory properties of this compound in macrophages.

Protocol 1: Macrophage Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing the murine macrophage cell line RAW 264.7, a widely used model for studying inflammation.[11]

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin.[12]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of RAW 264.7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.

  • Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS. Add 3-5 mL of fresh medium and detach the cells using a cell scraper.[11] Add an additional 7-10 mL of medium and gently pipette to create a single-cell suspension.

  • Seeding: Seed the cells into new T-75 flasks at a ratio of 1:3 to 1:6. Change the medium every 2-3 days.

Protocol 2: Cell Viability Assessment using MTT Assay

Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on macrophages. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[13]

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[11][15]

Materials:

  • RAW 264.7 cells

  • Complete DMEM (phenol red-free for this assay is recommended to avoid background interference)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[16]

  • Sodium Nitrite (NaNO2) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well or 96-well plate at an appropriate density (e.g., 2.5 x 10^5 cells/well for a 24-well plate). Allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.[2]

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of the Griess reagent.[16]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[16]

  • Quantification: Generate a standard curve using serial dilutions of a known concentration of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.[2][17]

Materials:

  • Cell culture supernatants (from Protocol 3)

  • Commercially available ELISA kits for mouse TNF-α and IL-6 (follow the manufacturer's instructions)[18][19]

  • Microplate reader

Procedure:

  • Sample Preparation: Collect the cell culture supernatants as described in the Griess assay protocol. Centrifuge the supernatants to remove any cellular debris.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's protocol provided with the kit.[19] This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) to develop color.[17]

    • Stopping the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 450 nm).

  • Data Analysis: Construct a standard curve using the provided cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Mechanistic Deep Dive: Signaling Pathway Analysis

To elucidate the molecular mechanisms by which this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key signaling proteins.

NF-kB Signaling Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa->IkBa_p Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription MC This compound MC->IKK Inhibits MC->IkBa Prevents Degradation Proteasome Proteasome Degradation IkBa_p->Proteasome NFkB_active Active NF-κB Proteasome->NFkB_active Releases NFkB_active->Nucleus Translocates

References

Application Notes & Protocols: Inducing Apoptosis in Cancer Cell Lines with Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Methyl caffeate, a natural phenolic compound, has garnered significant attention for its potent anti-cancer properties, primarily attributed to its ability to induce apoptosis in various cancer cell lines. This guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced apoptosis and delivers detailed, field-proven protocols for its application in a research setting. We will explore the critical role of the Bcl-2 family of proteins and the caspase cascade in this process. Furthermore, this document offers step-by-step methodologies for assessing cell viability, quantifying apoptosis, measuring caspase activity, and analyzing key apoptotic proteins. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound as a tool for cancer research and therapeutic development.

Scientific Background: The "Why" of this compound in Apoptosis Research

Apoptosis, or programmed cell death, is a highly regulated and essential process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, allowing malignant cells to evade death signals and proliferate uncontrollably. A primary goal of cancer therapy is to reactivate these dormant death pathways within tumor cells.

This compound (MC) is a natural ester of caffeic acid found in numerous plants. Its structure, featuring a catechol ring, contributes to its biological activities, including antioxidant, anti-inflammatory, and potent anti-cancer effects. One of the key anti-cancer mechanisms of MC is its ability to selectively trigger the intrinsic pathway of apoptosis in cancer cells. Understanding this mechanism is crucial for its effective application.

Mechanism of Action: Unraveling the Apoptotic Pathway

This compound primarily initiates apoptosis through the intrinsic (or mitochondrial) pathway . This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as a critical checkpoint for cell death.[1][2]

The Bcl-2 family is divided into three functional subgroups:

  • Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1): These proteins act as guardians of the cell, preventing apoptosis by binding to and inhibiting their pro-apoptotic counterparts.[3]

  • Pro-apoptotic effector proteins (e.g., Bax, Bak): When activated, these proteins oligomerize on the outer mitochondrial membrane, forming pores. This process is known as Mitochondrial Outer Membrane Permeabilization (MOMP).[4][5]

  • Pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma): These act as sensors of cellular stress. Upon receiving a death signal, they neutralize the anti-apoptotic Bcl-2 proteins, thereby liberating Bax and Bak to execute MOMP.[3]

This compound treatment disrupts this delicate balance. It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[6][7] This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis.

The consequence of MOMP is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), forming a complex called the apoptosome . The apoptosome then recruits and activates Caspase-9 , the initiator caspase of the intrinsic pathway.[4]

Activated Caspase-9 subsequently cleaves and activates executioner caspases , primarily Caspase-3 and Caspase-7.[1][4][8] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]

The MAPK/p38 signaling pathway has also been implicated in cellular responses to stress and can contribute to the induction of apoptosis.[10] Some natural compounds that activate this pathway can influence the expression of Bcl-2 family proteins and promote apoptosis, suggesting another potential layer of regulation by this compound.[11][12][13]

Methyl_Caffeate_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound Bax_Bak Bax / Bak (Pro-apoptotic) This compound->Bax_Bak Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak Inhibits CytoC Cytochrome c Bax_Bak->CytoC Pore formation (MOMP) leads to release Apaf1 Apaf-1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Recruits Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9->Apoptosome Casp9 Active Caspase-9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 (Executioner) Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptotic Body Formation Apoptotic Body Formation Casp3->Apoptotic Body Formation Apoptosome->Casp9 Activates Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates Cleaved_Substrates->Apoptotic Body Formation CytoC->Apaf1 Binds to CytoC->Apoptosome

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Design and Workflow

A successful study begins with a robust experimental design. Key considerations include selecting the appropriate cell line, determining the optimal drug concentration, and defining the treatment duration.

Cell Line Selection

This compound has shown efficacy in a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), liver (Huh-7), and others.[14] The choice of cell line should be guided by the specific research question. It is advisable to consult the literature for established models relevant to your cancer type of interest.

Dose-Response and Time-Course Studies

Before conducting mechanistic studies, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound for your chosen cell line. This is typically achieved using a cell viability assay (see Protocol 2).

  • Dose-Response: Test a range of MC concentrations (e.g., from low micromolar to high micromolar, such as 1 µM to 100 µM) for a fixed time (e.g., 24, 48, or 72 hours).

  • Time-Course: Treat cells with a fixed concentration of MC (e.g., the determined IC50) and measure the effect at various time points (e.g., 6, 12, 24, 48 hours).

Essential Controls

For every experiment, the following controls are non-negotiable for data integrity:

  • Untreated Control: Cells cultured in media alone.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells. This control is critical to ensure that the observed effects are due to the compound and not the solvent.

  • Positive Control (for apoptosis assays): Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide) to validate that the assay is working correctly.

Experimental_Workflow cluster_assays Perform Assays start Start: Cancer Cell Culture seed Seed Cells in Multi-Well Plates start->seed treat Treat with this compound (Dose-Response & Time-Course) + Controls (Vehicle, Untreated) seed->treat incubate Incubate (e.g., 24h, 48h) treat->incubate viability Protocol 2: Cell Viability Assay (MTT) - Determine IC50 incubate->viability apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) - Quantify Apoptosis incubate->apoptosis caspase Protocol 4: Caspase Activity Assay - Measure Caspase-3/7 Activity incubate->caspase western Protocol 5: Western Blot - Analyze Protein Expression incubate->western analyze Data Acquisition & Analysis viability->analyze apoptosis->analyze caspase->analyze western->analyze interpret Interpretation & Conclusion analyze->interpret end End interpret->end

Figure 2: General experimental workflow for studying this compound's effects.

Core Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Maintenance: Culture cancer cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in sterile DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein/flow cytometry) at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.

  • Treatment: The next day, remove the old medium. Add fresh medium containing the desired final concentrations of this compound. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

Protocol 2: Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seed cells in a 96-well plate and treat as described in Protocol 1.

  • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Quantification of Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat as described in Protocol 1.

  • Harvest cells (including floating cells in the supernatant, as these are often apoptotic) by trypsinization.

  • Wash the cells twice with cold 1X PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

Quadrant Annexin V PI Cell Population
Lower-Left (Q3) Negative Negative Viable Cells
Lower-Right (Q4) Positive Negative Early Apoptotic Cells
Upper-Right (Q2) Positive Positive Late Apoptotic/Necrotic Cells

| Upper-Left (Q1)| Negative | Positive | Necrotic Cells (due to injury) |

Protocol 4: Measurement of Caspase-3/7 Activity

This assay directly measures the activity of the key executioner caspases.

  • Seed cells in a white-walled 96-well plate and treat as described in Protocol 1.

  • At the end of the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[15] This reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for cell lysis and caspase activity.[15][16][17]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.

Protocol 5: Western Blotting for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key regulatory proteins.

  • Seed cells in a 6-well or 10 cm dish and treat as described.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:

    • Bcl-2 (to detect downregulation)[6][19]

    • Bax (to detect upregulation)[6][19]

    • Cleaved Caspase-3 (to detect activation)[7][9][18]

    • Cleaved PARP (a substrate of active Caspase-3)[9]

    • β-actin or GAPDH (as a loading control)

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

Data Summary

The efficacy of this compound can vary between cell lines. The following table provides an example of reported cytotoxic activities.

CompoundCell LineAssayIC50 ValueReference
This compoundA549 (Lung)SRB28.83 µg/mL
This compoundT24 (Bladder)SRB50.19 µg/mL
This compoundHuh-7 (Liver)SRB42.15 µg/mL
This compound DimerMCF-7 (Breast)Not Specified~1 µM[14]
This compound DimerMDA-MB-231 (Breast)Not Specified~1 µM[14]
Caffeic acid n-butyl esterA549 (Lung)MTT34.5 µM[20]

Note: IC50 values are highly dependent on the specific assay conditions, incubation time, and compound derivative used.

Conclusion

This compound serves as a potent and valuable tool for inducing apoptosis in cancer cell lines. Its mechanism of action, centered on the modulation of the Bcl-2 protein family and subsequent activation of the caspase cascade, makes it an excellent model compound for studying the intrinsic apoptotic pathway. The protocols detailed in this guide provide a robust framework for researchers to investigate its anti-cancer effects, from initial viability screening to in-depth mechanistic analysis. By employing these standardized methods and understanding the underlying science, researchers can generate reliable and reproducible data, contributing to the broader effort of developing novel cancer therapeutics.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Methyl Caffeate in Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl caffeate, the methyl ester of caffeic acid, is a phenolic compound of significant interest within the scientific community, demonstrating a range of bioactive properties including antioxidant, anti-inflammatory, and antimicrobial activities. Found in various medicinal plants, accurate quantification of this compound in complex botanical matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and reliable quantification of this compound in plant extracts. The methodology is designed with scientific integrity at its core, providing a self-validating system that aligns with industry standards for analytical procedure validation, ensuring trustworthiness and reproducibility of results for researchers, scientists, and drug development professionals.

Principles and Method Overview

The quantification of this compound is achieved through reverse-phase HPLC, a powerful chromatographic technique ideal for the separation of moderately polar compounds.[1] In this method, the analyte is introduced into a polar mobile phase and passed through a non-polar stationary phase (C18). The separation is governed by the hydrophobic interactions between this compound and the C18 stationary phase; more hydrophobic compounds are retained longer on the column.[1]

To ensure sharp, symmetrical peaks and reproducible retention times, the mobile phase is acidified. Phenolic compounds like this compound contain hydroxyl groups that can ionize depending on the pH of the mobile phase. By maintaining an acidic pH, the ionization of these groups is suppressed, leading to a more retained and better-resolved peak.[2]

Detection is performed using a UV detector set at a wavelength that provides maximum absorbance for this compound, thereby ensuring high sensitivity. While the optimal wavelength should be determined experimentally, a starting point of 325 nm is recommended based on the analysis of the structurally similar compound, caffeic acid.[3]

The overall workflow for the quantification of this compound is illustrated below:

G cluster_prep 1. Sample & Standard Preparation cluster_standard 2. Standard Preparation cluster_analysis 3. HPLC-UV Analysis cluster_data 4. Data Processing & Quantification plant_material Dried Plant Material extraction Solvent Extraction (e.g., Sonication) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration injection Injection filtration->injection stock_solution This compound Stock Solution working_standards Serial Dilution for Working Standards stock_solution->working_standards working_standards->injection separation Reverse-Phase C18 Column Separation injection->separation detection UV Detection (λ = 325 nm) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification caption Figure 1. Experimental workflow for this compound quantification.

Caption: Figure 1. Experimental workflow for this compound quantification.

Materials and Reagents

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (readability ± 0.0001 g).

  • Ultrasonic bath.

  • Vortex mixer.

  • Calibrated pipettes and Class A volumetric flasks.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound reference standard (purity ≥ 98%).

  • HPLC grade methanol.

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Formic acid or ortho-phosphoric acid (analytical grade).

  • Dried and powdered plant material.

Experimental Protocols

Preparation of Standard Solutions

Causality: Accurate preparation of standard solutions is fundamental to the reliability of the quantification. A concentrated stock solution minimizes weighing errors, and serial dilutions provide a range of concentrations for constructing a linear calibration curve.

Protocol:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in methanol and bring to volume. Sonicate for 5-10 minutes to ensure complete dissolution. Store at 4°C, protected from light.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare these solutions fresh daily.

Preparation of Plant Extract Samples

Causality: The extraction method is designed to efficiently solubilize this compound from the plant matrix while minimizing the extraction of interfering compounds. Sonication is employed to enhance extraction efficiency by disrupting cell walls. Filtration is a critical final step to remove particulates that could damage the HPLC column.

Protocol:

  • Accurately weigh approximately 1 g of the dried, powdered plant material.

  • Add 20 mL of methanol and vortex for 1 minute.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes or filter through a suitable filter paper.

  • Transfer the supernatant to a 25 mL volumetric flask and make up to the mark with methanol.

  • Prior to injection, filter an aliquot through a 0.45 µm syringe filter.

Chromatographic Conditions

Causality: The chosen chromatographic conditions are optimized for the separation of this compound. A C18 column provides the necessary hydrophobicity for retention. The mobile phase, a mixture of acidified water and an organic solvent like acetonitrile or methanol, allows for the elution of the analyte with good peak shape. A gradient or isocratic elution can be employed depending on the complexity of the plant extract. A column temperature of 30°C is maintained to ensure reproducible retention times.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Isocratic (e.g., 70% A, 30% B) or a suitable gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 325 nm

Method Validation

To ensure the reliability and suitability of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]

System Suitability

Purpose: To verify that the HPLC system is operating correctly. Procedure: Inject a mid-range standard solution (e.g., 25 µg/mL) six times. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of peak area and retention time ≤ 2%.

  • Tailing factor ≤ 2.

  • Theoretical plates ≥ 2000.

Linearity

Purpose: To demonstrate a proportional relationship between the detector response and the analyte concentration. Procedure: Inject the working standard solutions (1-100 µg/mL) in triplicate and construct a calibration curve by plotting the mean peak area against concentration. Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy

Purpose: To assess the closeness of the measured value to the true value. Procedure: Perform a recovery study by spiking a pre-analyzed plant extract with known amounts of this compound standard at three different concentration levels (low, medium, high). Calculation: Recovery (%) = [(Measured Concentration - Initial Concentration) / Spiked Concentration] x 100 Acceptance Criteria:

  • Mean recovery should be within 98-102%.

Precision

Purpose: To evaluate the method's reproducibility. Procedure:

  • Repeatability (Intra-day precision): Analyze six replicates of a sample on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicates of a sample on three different days. Acceptance Criteria:

  • RSD ≤ 2%.

Specificity

Purpose: To ensure that the signal measured is solely from the analyte of interest. Procedure: Compare the chromatograms of a blank, a standard solution, and a plant extract. Peak purity can be assessed using a PDA detector. Acceptance Criteria:

  • No interfering peaks at the retention time of this compound in the blank chromatogram.

  • Peak purity index should be close to 1.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified. Procedure: Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (Recovery %) 98 - 102%
Precision (RSD %) ≤ 2%
Specificity No interference at analyte retention time
LOD & LOQ To be determined experimentally

Data Analysis and Quantification

  • From the linear regression of the calibration curve, obtain the equation y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept.

  • Integrate the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the injected sample solution using the regression equation.

  • Determine the final concentration of this compound in the original plant material using the following formula:

    Concentration (mg/g) = (C × V) / W

    Where:

    • C = Concentration from the calibration curve (mg/mL)

    • V = Final volume of the extract (mL)

    • W = Weight of the plant material (g)

Conclusion

This application note provides a detailed, robust, and scientifically sound HPLC-UV method for the quantification of this compound in plant extracts. The protocol is grounded in established chromatographic principles and adheres to international validation standards, ensuring the generation of accurate and reproducible data. By following this comprehensive guide, researchers and scientists can confidently implement this method for quality control, research, and development purposes in the field of natural products and pharmaceuticals.

References

Topic: Using Methyl Caffeate as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the use of Methyl Caffeate as a chromatographic standard. This compound, a naturally occurring phenolic compound, serves as a critical reference material for the identification and quantification of related compounds in natural products, pharmaceuticals, and food matrices. This document outlines its physicochemical properties and provides step-by-step methodologies for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC), grounded in established pharmacopeial and regulatory standards.

Introduction: The Role of this compound in Analytical Science

This compound (Methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is the methyl ester of caffeic acid, a ubiquitous phenolic compound in the plant kingdom.[1][2] Its stable, crystalline form and distinct chromophore make it an ideal candidate for a reference standard in analytical chromatography.[2] The accurate quantification of phenolic compounds is vital in drug development and quality control, as they often contribute significantly to the therapeutic efficacy and antioxidant properties of natural product extracts.

The use of a well-characterized standard like this compound is fundamental to developing robust and reliable analytical methods. Method validation, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensures that an analytical procedure is fit for its intended purpose.[3][4] This guide is designed to provide the technical foundation for incorporating this compound into analytical workflows that adhere to these rigorous standards.[5][6]

Physicochemical Properties

A thorough understanding of the standard's properties is the first step in method development.

PropertyValueSource
Chemical Formula C₁₀H₁₀O₄[1]
Molar Mass 194.18 g/mol [1]
Appearance Slightly yellowish solid / Powder[7]
Melting Point 158 °C[8]
Boiling Point 367.6 °C (estimated)[9]
UV Maximum (λmax) ~328 nm (in Methanol)[7]
Solubility Soluble in methanol, ethanol; sparingly soluble in water.[10][11]
CAS Number 3843-74-1

Foundational Protocols: Standard Solution Preparation

The accuracy of any quantitative analysis begins with the precise preparation of standard solutions. All glassware must be Class A volumetric, and an analytical balance with appropriate precision should be used.

Protocol 2.1: Preparation of this compound Stock and Working Standards
  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Quantitatively transfer the standard to a 25 mL amber volumetric flask. The use of amber glassware is recommended to protect the phenolic compound from light-induced degradation.

    • Add approximately 15 mL of HPLC-grade methanol and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly.

    • This stock solution should be stored at 2-8°C and can typically be used for several weeks, though stability should be verified.

  • Working Standard Solutions:

    • Prepare a series of working standards by performing serial dilutions of the stock solution using the same diluent (e.g., methanol or the mobile phase).

    • These standards are used to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The range should bracket the expected concentration of the analyte in the sample.[12]

G cluster_prep Standard Preparation Workflow cluster_dilution Serial Dilutions weigh 1. Weigh ~25 mg of This compound Standard dissolve 2. Dissolve in Methanol in a 25 mL Volumetric Flask weigh->dissolve stock 3. Primary Stock Solution (1000 µg/mL) dissolve->stock ws1 Working Std 1 (100 µg/mL) stock->ws1 Dilute 10x ws2 Working Std 2 (50 µg/mL) ws1->ws2 Dilute 2x cal_curve 4. Construct Calibration Curve for Quantitative Analysis ws1->cal_curve ws_etc ...etc. ws2->ws_etc ws2->cal_curve ws_n Working Std n (1 µg/mL) ws_etc->ws_n ws_etc->cal_curve ws_n->cal_curve

Caption: Workflow for preparing stock and working standard solutions.

Application Protocol: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV/Diode Array Detection (DAD) is the most common and robust method for the analysis of phenolic compounds like this compound.[13] The method's success relies on achieving adequate separation from matrix components and ensuring system performance meets predefined criteria.[5]

Causality in Method Design
  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides excellent retention for moderately polar phenolic compounds.

  • Mobile Phase: A gradient elution using acidified water and an organic modifier (acetonitrile or methanol) is employed. The acid (e.g., formic or phosphoric acid) suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and consistent retention times.

  • Detection: A DAD detector is ideal as it can monitor multiple wavelengths simultaneously and provide spectral data to confirm peak purity and identity.[13] The primary wavelength is set near the λmax of this compound (~328 nm), with secondary wavelengths (e.g., 254 nm) monitored for other potential phenolics.

Protocol 3.2: HPLC-UV/DAD Analysis
ParameterRecommended Conditions
Instrument HPLC system with quaternary pump, autosampler, column oven, and DAD
Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min (10% B), 5-25 min (10-60% B), 25-30 min (60-10% B), 30-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD, 328 nm (primary), 254 nm (secondary); collect spectra from 200-400 nm
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[6] This is a core requirement of USP <621>.[14] A working standard (e.g., 25 µg/mL) is injected multiple times (n=5 or 6).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 – 1.8Measures peak symmetry. Values outside this range can affect integration accuracy.[14]
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector and pump.[15]
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.

Application Protocol: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective method for the qualitative identification of compounds in complex mixtures, such as plant extracts.[16][17] It can be used to confirm the presence of this compound or to screen multiple samples simultaneously.

Protocol 4.1: TLC Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint pencil line approximately 1 cm from the bottom.

  • Spotting: Apply 1-5 µL of the this compound standard and sample extracts onto the starting line.

  • Development: Place the plate in a TLC chamber pre-saturated with the mobile phase vapor. A common mobile phase for phenolic compounds is Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).[18] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate in a fume hood.

    • Visualize the spots under short-wave (254 nm) and long-wave (365 nm) UV light. Phenolic compounds typically appear as dark quenching spots on the fluorescent background at 254 nm.[19]

  • Identification: Calculate the Retention Factor (Rf) for the standard and the corresponding spot in the sample.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

    • Matching Rf values and co-chromatography (spotting sample and standard on top of each other) provide strong evidence of identity.

G cluster_workflow General Chromatographic Analysis Workflow start Sample/Standard Preparation sst System Suitability Test (SST) start->sst sst->start If Fail, Troubleshoot analysis Chromatographic Analysis (HPLC/GC/TLC) sst->analysis If Pass data_acq Data Acquisition (Peak Area, RT, Spectrum) analysis->data_acq processing Data Processing (Integration, Calibration) data_acq->processing report Generate Report (Quantitation, Identification) processing->report

Caption: A generalized workflow for chromatographic analysis.

Application Protocol: Gas Chromatography (GC-MS)

Direct analysis of phenolic acids by GC is challenging due to their low volatility and high polarity. Therefore, a derivatization step is mandatory to convert the polar -OH groups into more volatile silyl ethers.[20]

Causality in Method Design
  • Derivatization: Silylation using an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective technique. It replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, significantly increasing volatility and thermal stability.[20]

  • Detection: Mass Spectrometry (MS) is the preferred detector as it provides both quantitative data and structural information from the mass spectrum, allowing for definitive identification.

Protocol 5.2: GC-MS Analysis with Derivatization
  • Sample Preparation: Evaporate a known volume of the sample extract or standard solution to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of MSTFA and 50 µL of pyridine (as a catalyst) to the dried residue.[20]

    • Seal the vial tightly and heat at 80°C for 60 minutes.

    • After cooling, the sample is ready for injection.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Instrument GC-MS system with an autosampler
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100°C, hold 2 min, ramp at 10°C/min to 300°C, hold 5 min
MS Transfer Line 290°C
Ion Source Temp 230°C
MS Mode Electron Ionization (EI), Scan mode (e.g., m/z 40-550)

Adherence to Regulatory Standards: Method Validation

Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose.[21][22] The validation process demonstrates the method's specificity, linearity, range, accuracy, and precision.[15][23] Using a certified this compound reference standard is the cornerstone of this process. The principles laid out in ICH Q2(R2) provide a comprehensive framework for this validation.[24]

Conclusion

This compound is a versatile and reliable reference standard for the chromatographic analysis of phenolic compounds. The protocols detailed in this guide for HPLC, TLC, and GC provide a robust starting point for method development and validation. By understanding the scientific principles behind the chosen conditions and adhering to system suitability and validation standards, researchers can ensure the generation of accurate, reproducible, and defensible analytical data.

References

Introduction to Methyl Caffeate and its Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Methyl Caffeate is a natural phenolic compound found in various plant species. As an ester of caffeic acid, it belongs to the class of hydroxycinnamates and has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The cytotoxic and pro-apoptotic effects of this compound against various cancer cell lines have been documented, suggesting its potential as a therapeutic agent. Understanding the cytotoxic profile of this compound is crucial for its development as a potential drug candidate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing cell-based assays to evaluate the cytotoxicity of this compound.

Principles of Cell-Based Cytotoxicity Assays

Several key assays are employed to assess the cytotoxic effects of a compound on cultured cells. This guide will focus on three widely used and complementary assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a reliable indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in this compound-treated cells compared to untreated controls indicates a reduction in cell viability.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released from cells, which is a hallmark of cytotoxicity and cytolysis. An increase in LDH activity in the culture supernatant of this compound-treated cells signifies a loss of membrane integrity.

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of this compound.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture mc_prep This compound Stock Solution Preparation plate_cells Cell Seeding in Multi-well Plates treatment Treatment with this compound (Dose-Response & Time-Course) plate_cells->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apop Annexin V/PI Assay (Apoptosis) treatment->apop data_acq Data Acquisition (Spectrophotometer/Flow Cytometer) mtt->data_acq ldh->data_acq apop->data_acq analysis Data Analysis & IC50 Calculation data_acq->analysis interpretation Interpretation of Results analysis->interpretation

Caption: Workflow for this compound Cytotoxicity Testing.

Detailed Protocols

Cell Culture and Seeding
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line for anticancer studies).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in 96-well plates for MTT and LDH assays (typically 5,000-10,000 cells/well) and in 6-well plates for the Annexin V/PI assay (typically 2x10^5 cells/well).

    • Allow the cells to adhere and grow for 24 hours before treatment.

This compound Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and an untreated control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

MTT Assay Protocol
  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

LDH Assay Protocol
  • After the treatment period, carefully collect the cell culture supernatant from each well of the 96-well plate.

  • Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubate the mixture at room temperature for the recommended time (usually 30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Annexin V/PI Apoptosis Assay Protocol
  • After treatment in 6-well plates, collect both the floating and adherent cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis Signaling Pathway

The Annexin V/PI assay detects one of the key events in apoptosis. The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-caspase-3 → Caspase-3 (Executioner Caspase) caspase8->caspase3 stress Intracellular Stress (e.g., DNA damage) bcl2 Bcl-2 Family Regulation (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cyto c, Pro-caspase-9) cyto_c->apaf1 caspase9 Pro-caspase-9 → Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Data Analysis and Interpretation

Quantitative Data Summary
AssayParameter MeasuredEndpointInterpretation of this compound Effect
MTT Mitochondrial dehydrogenase activityCell Viability (%)A decrease indicates reduced cell viability.
LDH Lactate Dehydrogenase releaseCytotoxicity (%)An increase indicates loss of membrane integrity.
Annexin V/PI Phosphatidylserine externalization and membrane permeabilityApoptosis/Necrosis (%)Increase in Annexin V+/PI- (early apoptosis) or Annexin V+/PI+ (late apoptosis/necrosis).
IC50 Calculation

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a cytotoxic compound. It can be calculated from the dose-response curve of the MTT assay using non-linear regression analysis in software such as GraphPad Prism.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the results, each assay should include appropriate controls:

  • Untreated Control: Cells cultured in medium alone, representing 100% viability or basal LDH release.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that the solvent itself does not have a cytotoxic effect.

  • Positive Control (for LDH assay): Cells treated with a lysis buffer to induce maximal LDH release, representing 100% cytotoxicity.

  • Staining Controls (for Annexin V/PI assay): Unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only are necessary for setting up the flow cytometer and for proper compensation.

By comparing the results from the different assays, a more complete picture of this compound's cytotoxic mechanism can be obtained. For example, a decrease in viability (MTT) and an increase in apoptosis (Annexin V/PI) with minimal LDH release would suggest an apoptotic mechanism of cell death rather than necrosis.

Application Notes and Protocols for In Vivo Evaluation of Methyl Caffeate's Antidiabetic Properties in Rat Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Methyl Caffeate in Diabetes Mellitus

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1][2] The global prevalence of diabetes is escalating, necessitating the exploration of novel therapeutic agents. Natural products, long regarded as a source of safe and effective medicines, are a promising avenue for drug discovery.[3] this compound, a phenolic compound isolated from various plants, including Solanum torvum Swartz. fruit, has demonstrated significant antidiabetic potential in preclinical studies.[3][4] In vivo studies in rat models have shown that this compound can effectively lower blood glucose levels, improve insulin sensitivity, and mitigate diabetes-associated complications.[3][5] Notably, it has been observed to promote the regeneration of pancreatic β-cells and upregulate GLUT4 expression in skeletal muscles, key mechanisms in maintaining glucose homeostasis.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies to evaluate the antidiabetic effects of this compound in rat models. It offers detailed protocols, explains the scientific rationale behind experimental choices, and presents data in a clear, comparative format to facilitate robust and reproducible research.

Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining reliable and interpretable data. The following workflow outlines the key stages of an in vivo study investigating the antidiabetic effects of this compound.

experimental_workflow cluster_setup Phase 1: Model Induction & Grouping cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Sample Collection & Analysis A Animal Acclimatization (Sprague-Dawley/Wistar Rats) B Induction of Diabetes (Streptozotocin - STZ) A->B C Confirmation of Diabetes (Blood Glucose > 250 mg/dL) B->C D Animal Grouping (Normal, Diabetic Control, Treatment, Positive Control) C->D E Daily Oral Administration (this compound / Vehicle / Glibenclamide) F Weekly Monitoring (Body Weight, Fasting Blood Glucose) E->F G Oral Glucose Tolerance Test (OGTT) (Day 28) F->G H Sacrifice & Sample Collection (Blood, Pancreas, Liver, Skeletal Muscle) I Biochemical Analysis (Serum Insulin, Lipid Profile, Liver Enzymes) H->I J Oxidative Stress Markers (SOD, CAT, MDA, GSH) H->J K Histopathological Examination (Pancreatic Islets) H->K L Gene/Protein Expression (GLUT4 in Skeletal Muscle) H->L

Figure 1: General experimental workflow for assessing the antidiabetic effects of this compound in rats.

Protocols and Methodologies

Induction of Type 1 Diabetes Mellitus in Rats

The Streptozotocin (STZ)-induced diabetes model is widely used to mimic Type 1 diabetes due to STZ's selective toxicity to pancreatic β-cells.[6][7]

Protocol: Single High-Dose Streptozotocin (STZ) Induction

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used.[8][9]

  • Acclimatization: House the rats in a controlled environment (22±2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.

  • Induction:

    • Fast the rats overnight (12-14 hours) but allow access to water.

    • Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5). STZ is unstable, so the solution should be prepared immediately before use.[6]

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[7] The optimal dose may vary depending on the rat strain and should be standardized in your laboratory.

    • To prevent fatal hypoglycemia following STZ injection, provide the rats with 5-10% sucrose solution in their drinking water for the first 24-48 hours.[6][9]

  • Confirmation of Diabetes:

    • After 72 hours of STZ injection, measure fasting blood glucose levels from the tail vein using a glucometer.

    • Rats with a fasting blood glucose level of ≥ 250 mg/dL (or ≥11.1 mmol/L) are considered diabetic and included in the study.[10]

Experimental Groups and Treatment
  • Grouping: Divide the diabetic rats into the following groups (n=6-8 per group):

    • Group I: Normal Control (NC): Healthy rats receiving the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Diabetic Control (DC): Diabetic rats receiving the vehicle.

    • Group III-V: this compound Treatment: Diabetic rats treated with different doses of this compound (e.g., 10, 20, and 40 mg/kg body weight, orally).[3][4]

    • Group VI: Positive Control: Diabetic rats treated with a standard antidiabetic drug like Glibenclamide (e.g., 5 mg/kg, orally).

  • Treatment: Administer the respective treatments orally via gavage once daily for a period of 28 days.[3][4]

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the body's ability to clear a glucose load, providing insights into insulin sensitivity.[11][12]

Protocol: OGTT in Rats

  • Procedure: On the 28th day of treatment, fast the rats overnight (12-14 hours).

    • Collect a baseline blood sample (0 minutes) from the tail vein to measure fasting blood glucose.

    • Administer an oral glucose load of 2 g/kg body weight via gavage.

    • Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.[12][13]

    • Measure blood glucose levels at each time point.

  • Data Analysis: Plot the blood glucose concentration against time and calculate the Area Under the Curve (AUC) for glucose. A lower AUC indicates improved glucose tolerance.

Biochemical Analysis

At the end of the treatment period, collect blood samples for the analysis of various biochemical parameters.

Key Parameters and Rationale:

ParameterMethodRationale
Fasting Blood Glucose Glucometer / Spectrophotometric AssayPrimary indicator of glycemic control.
Serum Insulin ELISA KitTo assess β-cell function and insulin secretion.
Glycated Hemoglobin (HbA1c) Spectrophotometric AssayReflects average blood glucose levels over the preceding 2-3 months.
Lipid Profile (TC, TG, HDL, LDL) Spectrophotometric KitsDiabetes is often associated with dyslipidemia, a risk factor for cardiovascular complications.[14][15][16]
Liver Function Enzymes (ALT, AST) Spectrophotometric KitsTo assess potential hepatotoxicity of the treatment.[17]
Assessment of Oxidative Stress

Oxidative stress plays a crucial role in the pathogenesis of diabetic complications.[18][19] The levels of antioxidant enzymes and markers of oxidative damage should be assessed in tissues like the liver and pancreas.

Key Markers and Rationale:

MarkerMethodRationale
Superoxide Dismutase (SOD) Spectrophotometric AssayA key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[20][21]
Catalase (CAT) Spectrophotometric AssayAn enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[21]
Reduced Glutathione (GSH) Spectrophotometric AssayA major non-enzymatic antioxidant that protects cells from oxidative damage.[1][20]
Malondialdehyde (MDA) TBARS AssayA marker of lipid peroxidation and oxidative damage.[18][20]
Histopathological Examination of the Pancreas

Histological analysis of the pancreas provides direct evidence of the protective or regenerative effects of the treatment on pancreatic islets.[22][23]

Protocol: Pancreatic Histopathology

  • Tissue Processing:

    • Euthanize the rats and carefully dissect the pancreas.

    • Fix the pancreas in 10% neutral buffered formalin.

    • Process the tissue through graded alcohols and xylene, and embed in paraffin wax.[23]

  • Staining:

    • Cut 4-5 µm thick sections and mount them on glass slides.

    • Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E) for general morphology.[23]

  • Microscopic Examination:

    • Examine the sections under a light microscope.

    • Assess the size, shape, and integrity of the islets of Langerhans. Look for signs of β-cell regeneration, reduction in necrosis, and inflammatory cell infiltration.[24][25]

Potential Signaling Pathways of this compound

In vitro studies have suggested that this compound may exert its antidiabetic effects through the modulation of key signaling pathways involved in insulin secretion and glucose metabolism.[26][27][28]

signaling_pathway cluster_pancreas Pancreatic β-Cell cluster_muscle Skeletal Muscle Cell MethylCaffeate This compound IRS2 IRS-2 MethylCaffeate->IRS2 PPARg PPARγ MethylCaffeate->PPARg AMPK AMPK MethylCaffeate->AMPK PI3K PI3K IRS2->PI3K Akt Akt PI3K->Akt PDX1 PDX-1 Akt->PDX1 InsulinSecretion ↑ Insulin Secretion PDX1->InsulinSecretion BetaCellFunction ↑ β-Cell Function & Survival PDX1->BetaCellFunction PPARg->BetaCellFunction GLUT4 GLUT4 Translocation AMPK->GLUT4 GlucoseUptake ↑ Glucose Uptake GLUT4->GlucoseUptake

Figure 2: Proposed signaling pathways modulated by this compound in pancreatic β-cells and skeletal muscle.

Expected Outcomes and Data Interpretation

Based on existing literature, treatment with this compound in STZ-induced diabetic rats is expected to yield the following results compared to the diabetic control group:

Table 1: Summary of Expected Outcomes

ParameterExpected Outcome in this compound Treated GroupInterpretation
Body Weight IncreaseAmelioration of diabetic catabolism.
Fasting Blood Glucose Significant DecreaseImproved glycemic control.[3]
Serum Insulin Significant IncreaseEnhanced β-cell function or regeneration.[29]
HbA1c DecreaseImproved long-term glycemic control.
Oral Glucose Tolerance Improved (Lower AUC)Enhanced glucose utilization and insulin sensitivity.[3]
Lipid Profile Normalization (↓ TC, TG, LDL; ↑ HDL)Amelioration of diabetic dyslipidemia.[30]
Oxidative Stress Markers ↓ MDA; ↑ SOD, CAT, GSHAttenuation of oxidative stress.[29][31]
Pancreatic Histology Regeneration of islets, increased β-cell massProtective and regenerative effect on the pancreas.[3][29]
GLUT4 Expression Upregulation in skeletal muscleImproved insulin-mediated glucose uptake.[3][4]

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the in vivo investigation of this compound's antidiabetic properties. By systematically evaluating its effects on glycemic control, insulin secretion, lipid metabolism, oxidative stress, and pancreatic morphology, researchers can gain valuable insights into its therapeutic potential. The evidence suggests that this compound is a promising candidate for the development of a novel oral antidiabetic agent, warranting further investigation to elucidate its precise mechanisms of action and to translate these preclinical findings into clinical applications.

References

Introduction: Unveiling the Potential of a Natural Neuroprotectant

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Investigating the Neuroprotective Effects of Methyl Caffeate

This compound (MC), a naturally occurring ester of caffeic acid, is a phenolic compound found in various plants.[1] While traditionally recognized for its potent antioxidant and anti-inflammatory properties, its potential role in neuroprotection is an emerging area of significant interest for researchers in neuropharmacology and drug development.[1][2][3] Neurodegenerative disorders like Parkinson's and Alzheimer's disease present a profound and growing clinical challenge, largely due to the progressive loss of neuronal populations. The multifaceted mechanism of action of compounds like this compound, which can simultaneously combat oxidative stress, inflammation, and apoptosis, makes them compelling candidates for therapeutic investigation.[1][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not just protocols, but the scientific rationale behind the experimental design, enabling robust and meaningful investigation into the neuroprotective efficacy of this compound. We will explore its molecular mechanisms and provide detailed methodologies for both in vitro and in vivo evaluation.

Part 1: The Molecular Basis of Neuroprotection by this compound

The neuroprotective capacity of this compound is not attributed to a single function but rather to its pleiotropic effects on several interconnected cellular pathways that are often dysregulated in neurodegenerative diseases.

Core Protective Mechanisms:

  • Antioxidant Action: this compound is a powerful scavenger of reactive oxygen species (ROS). Its catechol structure is key to this activity.[3] Beyond direct scavenging, related phenolic compounds are known to activate the Nrf2/ARE/HO-1 signaling pathway, a primary regulator of endogenous antioxidant defenses.[1] This dual action—neutralizing existing ROS and upregulating the cell's own antioxidant machinery—provides a robust defense against oxidative stress, a cornerstone of neuronal damage.

  • Anti-Apoptotic Regulation: Apoptosis, or programmed cell death, is a critical factor in the progressive neuronal loss seen in neurodegeneration. Studies have demonstrated that this compound can attenuate neuronal cell damage by inhibiting key executioner enzymes in the apoptotic cascade, most notably caspase-3.[1][2] It may also influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further preventing the initiation of the death cascade.

  • Anti-Inflammatory Effects: Chronic neuroinflammation, mediated by glial cells like microglia and astrocytes, exacerbates neuronal injury. This compound has been shown to inhibit the production of pro-inflammatory molecules, known as the senescence-associated secretory phenotype (SASP), including interleukins (IL-1α, IL-1β, IL-6) and chemokines.[4] This is achieved, in part, by reducing the activation of the master inflammatory transcription factor, NF-κB.[4]

Methyl_Caffeate_Mechanisms cluster_stress Cellular Stressors cluster_mc This compound Action cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., H₂O₂, 6-OHDA) ROS ROS Generation Oxidative_Stress->ROS Neuroinflammation Neuroinflammation NFkB NF-κB Activation Neuroinflammation->NFkB MC This compound MC->ROS Scavenges MC->NFkB Inhibits Caspase3 Caspase-3 Activation MC->Caspase3 Inhibits Nrf2 Nrf2/ARE Pathway MC->Nrf2 Activates ROS->Caspase3 Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspase3->Apoptosis Nrf2->Oxidative_Damage Inhibits Neuroprotection Neuroprotection & Neuronal Survival Apoptosis->Neuroprotection Inflammation->Neuroprotection Oxidative_Damage->Neuroprotection

Caption: Key neuroprotective signaling pathways modulated by this compound.

Part 2: In Vitro Investigation Using Neuronal Cell Models

The human neuroblastoma cell line, SH-SY5Y, is a cornerstone for in vitro neuroprotection studies.[5] Its human origin, neuronal characteristics, and ability to be differentiated into a more mature neuronal phenotype make it an excellent and clinically relevant model for initial screening and mechanistic studies.[1][6]

Establishing a Neurotoxicity Model:

To test the protective effects of this compound, a toxic insult must first be applied to the cells. The choice of neurotoxin is critical as it defines the model and the specific damage pathway being investigated.

NeurotoxinMechanism of ToxicityRelevanceTypical Concentration
**Hydrogen Peroxide (H₂O₂) **Induces overwhelming oxidative stress, leading to lipid peroxidation, DNA damage, and apoptosis.[1][2]General model of oxidative stress-induced neuronal death.100-300 µM[1][7]
6-hydroxydopamine (6-OHDA) A neurotoxin specific to dopaminergic neurons. It generates intracellular ROS and inhibits mitochondrial complex I.[1]In vitro model for Parkinson's Disease.[6]50-150 µM
MPP⁺ (1-methyl-4-phenylpyridinium) The active metabolite of MPTP, it also inhibits mitochondrial complex I, leading to ATP depletion and ROS production.In vitro model for Parkinson's Disease.[8]0.5-2 mM[8]

Recommended Treatment Concentrations for this compound:

Based on published data, this compound demonstrates neuroprotective effects in the low micromolar range without inducing cytotoxicity. A dose-response experiment is crucial for every new study.

TreatmentConcentration Range (for SH-SY5Y cells)Observation
This compound (MC) 0.1 - 50 µMNeuroprotective effects are typically observed between 1 µM and 50 µM. Concentrations above 50-100 µM may induce cytotoxicity.[1][2]
N-acetylcysteine (NAC) 1 mMOften used as a positive control for antioxidant effects.[1][9]

Experimental Workflow: In Vitro Neuroprotection Assays

In_Vitro_Workflow cluster_assays Step 4: Endpoint Assays start Start: Culture SH-SY5Y Cells pretreat Step 1: Pre-treat with This compound (MC) (e.g., 30 min - 2 hours) start->pretreat induce Step 2: Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA) pretreat->induce incubate Step 3: Co-incubate (e.g., 24 hours) induce->incubate mtt Cell Viability (MTT Assay) incubate->mtt ros Oxidative Stress (ROS Assay) incubate->ros wb Apoptosis Markers (Western Blot) incubate->wb analyze Step 5: Data Analysis & Interpretation mtt->analyze ros->analyze wb->analyze end_node End: Assess Neuroprotection analyze->end_node

Caption: A streamlined workflow for assessing this compound's neuroprotection in vitro.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10][11]

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound (MC) stock solution (in DMSO)

  • Neurotoxin (e.g., H₂O₂)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Pre-treatment: Prepare serial dilutions of MC in culture medium from your stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of MC (e.g., 1, 10, 50 µM). Include a "vehicle control" well with the same final concentration of DMSO as the highest MC concentration. Incubate for 30 minutes to 2 hours.[1][2]

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., H₂O₂) to the wells to achieve the final desired concentration, except in the "untreated control" and "MC only" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[1]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8][12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][11] Gently pipette to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[13]

Materials:

  • Treated cells in a black, clear-bottom 96-well plate

  • DCF-DA stock solution (in DMSO)

  • Sterile PBS or HBSS

Procedure:

  • Cell Treatment: Seed and treat cells with MC and a neurotoxin as described in the MTT assay protocol (Steps 1-4), using a black, clear-bottom 96-well plate.

  • Probe Loading: After the 24-hour incubation, gently wash the cells twice with 100 µL of warm sterile PBS.

  • Prepare a 10 µM working solution of DCF-DA in PBS. Add 100 µL of this solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[13][14]

  • Measurement: Gently wash the cells once more with 100 µL of warm PBS. Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]

  • Calculation: Express ROS levels as a percentage relative to the neurotoxin-treated control group.

Part 3: In Vivo Validation in Animal Models

While in vitro assays are crucial for mechanistic insights, in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound in a complex biological system.[15] The choice of model is critical and should align with the clinical condition of interest.

Disease ModelAnimalMethod of InductionKey Pathological Features
Parkinson's Disease Mouse, RatStereotaxic injection of 6-OHDA into the substantia nigra or striatum.[16][17] Systemic administration of MPTP.[18]Loss of dopaminergic neurons in the substantia nigra, motor deficits.[16][19]
Alzheimer's Disease MouseTransgenic models expressing human genes with familial AD mutations (e.g., APP, PSEN1). Common models include 5xFAD and 3xTg-AD.[20][21][22]Amyloid-β plaques, neurofibrillary tangles (in some models), cognitive deficits.[23][24]

Experimental Workflow: In Vivo Neuroprotection Studies

In_Vivo_Workflow cluster_treatment Step 2: Treatment Period cluster_analysis Step 4: Post-mortem Analysis start Start: Select Animal Model (e.g., MPTP mouse model) acclimatize Step 1: Acclimatization & Baseline Measurements start->acclimatize mc_admin Administer this compound (MC) (e.g., daily oral gavage) acclimatize->mc_admin toxin_admin Induce Neurodegeneration (e.g., MPTP injections) mc_admin->toxin_admin Can be concurrent or sequential behavior Step 3: Behavioral Testing (e.g., Rotarod, Morris Water Maze) toxin_admin->behavior tissue Tissue Collection (Brain) behavior->tissue ihc Immunohistochemistry (e.g., TH, Iba1) tissue->ihc biochem Biochemical Assays (e.g., Western Blot, ELISA) tissue->biochem data_analysis Step 5: Data Analysis & Conclusion ihc->data_analysis biochem->data_analysis end_node End: Evaluate In Vivo Efficacy data_analysis->end_node

Caption: General workflow for assessing the neuroprotective effects of this compound in vivo.

Protocol 3: Behavioral Assessment - The Rotarod Test (for Parkinson's Models)

Principle: This test is widely used to assess motor coordination, balance, and motor learning in rodent models of Parkinson's disease. The animal is placed on a rotating rod, and the latency to fall is measured. A neuroprotective compound is expected to improve performance on the rotarod compared to untreated, lesioned animals.[25]

Materials:

  • Rotarod apparatus for mice or rats

  • Treated and control animals

Procedure:

  • Training/Acclimatization: For 2-3 days prior to the induction of the lesion, train the animals on the rotarod. Place each mouse on the rod at a low, constant speed (e.g., 4-5 RPM) for 1-2 minutes. This reduces stress and variability.

  • Baseline Testing: Before treatment begins, perform a baseline test using an accelerating protocol (e.g., accelerating from 4 to 40 RPM over 5 minutes). Record the latency to fall for each animal over 3 consecutive trials.

  • Post-Lesion Testing: After the neurotoxin administration and treatment period with this compound, repeat the accelerating rotarod test at specified time points (e.g., weekly).

  • Data Recording: For each trial, record the time (in seconds) that the animal remains on the rod. If the animal clings to the rod and completes a full passive rotation, this is also counted as a fall.

  • Analysis: Average the latency to fall across the trials for each animal at each time point. Compare the performance of the this compound-treated group to the vehicle-treated lesion group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Conclusion and Future Directions

The evidence suggests that this compound is a promising neuroprotective agent with a desirable multi-target profile. The protocols outlined in this guide provide a robust framework for its preclinical evaluation. Initial in vitro screening in models like H₂O₂ or 6-OHDA-challenged SH-SY5Y cells can efficiently determine efficacy and elucidate mechanisms related to antioxidation and anti-apoptosis. Positive findings should then be validated in more complex in vivo models of neurodegeneration, incorporating both behavioral and post-mortem neurochemical analyses. Future research should focus on its bioavailability, blood-brain barrier permeability, and long-term safety profiles to pave the way for potential clinical translation.

References

Application Notes & Protocols: The Integration of Methyl Caffeate in Advanced Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction: A Multifunctional Phenolic Ester for Modern Cosmetics

Methyl Caffeate (MC), the methyl ester of the naturally occurring phenolic compound Caffeic Acid, is emerging as a potent, multi-functional active ingredient for the cosmetic industry.[1] Derived from various plant sources, it aligns with the growing demand for effective, naturally-derived compounds in skincare.[2][3] Its biological activities are extensive, encompassing significant antioxidant, broad-spectrum anti-inflammatory, and promising skin-lightening properties.[2][3][4]

The esterification of Caffeic Acid to this compound enhances its lipophilicity, a critical attribute that may improve its permeability through the stratum corneum, thereby increasing its bioavailability within the skin compared to its parent compound.[3] This increased affinity for lipid environments makes it an excellent candidate for inclusion in sophisticated emulsion systems and anhydrous formulations.

This document serves as a comprehensive technical guide for researchers, cosmetic chemists, and product development professionals. It provides an in-depth analysis of this compound's mechanisms of action, detailed protocols for its formulation into cosmetic chassis, and robust methodologies for evaluating the efficacy and stability of the final product.

Physicochemical Profile

A thorough understanding of this compound's physical and chemical properties is fundamental to successful formulation.

PropertyValueSource
Chemical Name Methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]
CAS Number 3843-74-1[2]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.19 g/mol [2]
Physical Form Powder[5]
Melting Point ~160°C[2]
Key Structural Feature o-dihydroxylbenzene (catechol) group[3]

Mechanisms of Action in Dermatological Science

This compound's efficacy in cosmetic applications is rooted in its ability to modulate key biological pathways involved in skin aging, inflammation, and pigmentation.

Potent Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the skin's antioxidant defenses, is a primary driver of extrinsic skin aging (photoaging). This compound provides robust protection by acting through a dual-pronged antioxidant mechanism.

  • Direct Free Radical Scavenging: The catechol structure of this compound is pivotal to its function. It can donate a hydrogen atom to neutralize unstable free radicals via a Proton-Coupled Electron Transfer (PCET) mechanism, effectively terminating the damaging chain reactions that lead to cellular and tissue damage.[3]

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) can catalyze the formation of the highly destructive hydroxyl radical through the Fenton reaction. This compound has been shown to chelate Fe(II) ions, sequestering them and preventing their participation in ROS generation.[3]

Caption: this compound's direct neutralization of Reactive Oxygen Species.

Broad-Spectrum Anti-inflammatory Effects

Chronic inflammation is a key factor in skin sensitivity, barrier dysfunction, and "inflammaging." this compound modulates inflammatory responses by targeting critical signaling pathways.

  • Inhibition of the NF-κB Pathway: In response to inflammatory triggers like LPS or UV radiation, the transcription factor NF-κB is activated, leading to the production of pro-inflammatory mediators. This compound has been demonstrated to inhibit NF-κB activation.[4] This results in the downstream suppression of inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4][6]

  • Activation of the Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the cellular antioxidant response. This compound can activate the Nrf2/Heme Oxygenase-1 (HO-1) pathway.[6] HO-1 is a potent cytoprotective enzyme that helps resolve inflammation and protect cells from oxidative damage.[6]

Caption: Dual anti-inflammatory mechanisms of this compound.

Regulation of Hyperpigmentation

Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, result from the overproduction of melanin. The key rate-limiting enzyme in this process is tyrosinase.[7]

This compound has been investigated for its ability to inhibit melanin production.[2] While direct enzymatic studies on this compound are emerging, many phenolic compounds, particularly those with a catechol structure, are known to be effective tyrosinase inhibitors.[8] The likely mechanism involves the chelation of copper ions within the enzyme's active site, rendering it inactive and thus preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor of melanin.[7][8]

Caption: Proposed inhibition of the melanogenesis pathway by this compound.

Formulation Guidelines

Solubility & Compatibility
  • Solubility: this compound is sparingly soluble in water but shows good solubility in glycols (e.g., Propylene Glycol, Propanediol, Butylene Glycol), ethanol, and cosmetic esters.

  • Incorporation Strategy: For emulsions (creams, lotions), it is recommended to dissolve this compound in the oil phase or in a suitable glycol within the water phase prior to emulsification. For anhydrous systems, it can be dissolved in the lipid base.

Recommended Use Levels

Based on effective concentrations observed in in-vitro cell culture studies (1-50 µM), a starting point for topical formulations is typically between 0.5% and 2.0% (w/w) .[9] The final concentration should be determined based on desired efficacy, formulation type, and stability testing.

Stability Considerations
  • pH: Formulations should ideally be maintained at a pH between 4.5 and 6.5 to ensure the stability of the phenolic structure.

  • Oxidation: Like many phenolic compounds, this compound can be susceptible to oxidation, which may lead to a yellow or brown discoloration over time. To mitigate this:

    • Antioxidants: Incorporate antioxidants such as Tocopherol (Vitamin E) or Ascorbyl Palmitate into the oil phase.

    • Chelating Agents: Add a chelating agent like Disodium EDTA or Phytic Acid to the water phase to bind trace metal ions that can catalyze oxidation.

    • Packaging: Utilize airless pumps or opaque packaging to protect the formulation from light and atmospheric oxygen.

Experimental Protocols

The following protocols provide a framework for formulating with this compound and validating its performance.

Experimental_Workflow F Protocol 5.1: Formulation of O/W Cream AC Protocol 5.2: Antioxidant Capacity Assay F->AC TI Protocol 5.3: Tyrosinase Inhibition Assay F->TI ST Protocol 5.4: Accelerated Stability Testing F->ST Data Data Analysis & Interpretation AC->Data TI->Data ST->Data

Caption: Overall experimental workflow for this compound formulations.

Protocol for Preparation of a Stable O/W Cream with this compound (1% w/w)

Objective: To create a stable and aesthetically pleasing oil-in-water (O/W) cream base for the delivery of this compound.

Materials:

PhaseIngredient (INCI Name)Function% (w/w)
A (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.00
PropanediolSolvent, Humectant5.00
Disodium EDTAChelating Agent0.10
Xanthan GumThickener0.20
B (Oil Phase) Caprylic/Capric TriglycerideEmollient8.00
Cetearyl AlcoholThickener, Emulsifier3.00
Glyceryl Stearate & PEG-100 StearateEmulsifier4.00
DimethiconeOcclusive, Emollient1.00
This compound Active Ingredient 1.00
TocopherolAntioxidant0.20
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Citric Acid (50% solution)pH Adjusterq.s.

Procedure:

  • Water Phase Preparation: In the main beaker, combine Deionized Water, Glycerin, Propanediol, and Disodium EDTA. Begin propeller mixing and heat to 75°C. Once at temperature, slowly sprinkle in Xanthan Gum and mix until fully hydrated and uniform.

  • Oil Phase Preparation: In a separate beaker, combine all Phase B ingredients. Heat to 75°C while mixing until all components, including the this compound, are fully dissolved and the phase is uniform.

  • Emulsification: Slowly add the Oil Phase (B) to the Water Phase (A) under high-shear homogenization (e.g., 5000 RPM). Homogenize for 3-5 minutes until a uniform white emulsion is formed.

  • Cooling: Switch to sweep/propeller mixing and begin cooling the emulsion.

  • Cool-down Additions: When the batch temperature is below 40°C, add the Phase C ingredients.

  • Final Adjustments: Check the pH and adjust to a target of 5.5 ± 0.2 using the Citric Acid solution. Continue mixing until the batch is uniform and at room temperature.

Protocol for In-Vitro Efficacy Testing: Antioxidant Capacity (DPPH Assay)

Objective: To quantify the free radical scavenging ability of the final formulation containing this compound.

Principle: The stable DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. When reduced by an antioxidant, its color fades. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • Sample Preparation: Accurately weigh 1g of the final cream and disperse it in 9mL of methanol. Vortex thoroughly and centrifuge to pellet the insoluble excipients. The supernatant contains the extracted active.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the sample extract (and its serial dilutions) to 100 µL of the DPPH• solution. For the control, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

Protocol for In-Vitro Efficacy Testing: Tyrosinase Inhibition Assay

Objective: To assess the potential of the this compound formulation to inhibit the key enzyme in melanin production.

Principle: Tyrosinase converts L-DOPA into dopachrome, which has a strong absorbance at 475 nm. An inhibitor will reduce the rate of dopachrome formation.

Procedure:

  • Sample Preparation: Prepare the formulation extract as described in Protocol 5.2. Kojic acid is used as a positive control.

  • Reagents: Prepare Mushroom Tyrosinase solution (e.g., 500 U/mL) and L-DOPA solution (2.5 mM) in phosphate buffer (pH 6.8).

  • Reaction: In a 96-well plate, combine:

    • 20 µL of sample extract

    • 140 µL of phosphate buffer

    • 20 µL of Tyrosinase solution

  • Pre-incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 15-20 minutes.

  • Calculation: Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100

Protocol for Formulation Stability Testing

Objective: To ensure the physical and chemical integrity of the formulation under accelerated aging conditions.

Procedure:

  • Sample Storage: Place samples of the formulation in their final intended packaging at the following conditions:

    • 4°C (Refrigerator)

    • 25°C / 60% RH (Room Temperature)

    • 45°C (Elevated Temperature)

    • Freeze-Thaw Cycling (-10°C to 25°C, 3 cycles)

  • Evaluation Schedule: Test the samples at baseline (T=0) and at weeks 1, 2, 4, 8, and 12.

  • Parameters to Monitor:

    • Physical: Color, odor, appearance, phase separation (centrifugation at 3000 RPM for 30 min).

    • Chemical: pH.

    • Rheological: Viscosity (using a suitable viscometer/rheometer).

Data Summary & Interpretation

Results should be tabulated for clear comparison and analysis.

Table 1: Example Efficacy Data

SampleConcentrationDPPH Inhibition (%)Tyrosinase Inhibition (%)
Placebo Cream10 mg/mL extract5.2 ± 1.13.8 ± 0.9
1% MC Cream10 mg/mL extract85.6 ± 3.462.1 ± 4.5
Kojic Acid (Control)0.1 mg/mLN/A92.5 ± 2.8

Table 2: Example Stability Data (45°C)

TimepointpHViscosity (cP)ColorAppearance
T=0 5.5212,500Off-whiteHomogeneous
T=4 Weeks 5.4512,200Off-whiteHomogeneous
T=8 Weeks 5.3811,950Slight yellow tintHomogeneous
T=12 Weeks 5.3111,500Light yellowHomogeneous, no separation

Conclusion

This compound is a scientifically substantiated active ingredient with significant potential in cosmetic science. Its well-defined antioxidant and anti-inflammatory mechanisms address key drivers of premature skin aging and sensitivity. Furthermore, its probable role as a tyrosinase inhibitor positions it as a valuable tool for formulations targeting uneven skin tone and hyperpigmentation. By following the detailed formulation and testing protocols outlined in this guide, researchers and developers can effectively harness the multifunctional benefits of this compound to create advanced, high-performance skincare products.

References

Troubleshooting & Optimization

Stability of Methyl Caffeate in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl Caffeate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and experimenting with this compound. Recognizing the compound's susceptibility to environmental factors, this resource provides in-depth, experience-driven answers to common stability-related questions and troubleshooting scenarios. Our goal is to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

Answer: Solid this compound should be stored in a tightly sealed container to protect it from moisture and oxygen. For long-term stability, it is recommended to store it in a refrigerator at temperatures below 4°C (39°F) and protected from light.[1] Material Safety Data Sheets (MSDS) often indicate that the compound is light-sensitive and moisture-sensitive.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation of the catechol moiety.

Q2: I need to make a stock solution. What is the best solvent and how should I store it?

Answer: The choice of solvent is critical and depends on the intended downstream application.

  • For long-term storage (months): Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock (e.g., 10-30 mg/mL), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for up to 6 months or -20°C for 1 month.[3][4]

  • For immediate use (hours to days): Methanol or ethanol can be used. However, aqueous-organic mixtures, especially at neutral or alkaline pH, can promote ester hydrolysis.[5] Solutions in these solvents should be prepared fresh and used as soon as possible. Always use high-purity, anhydrous solvents when possible.

Q3: My this compound solution has turned yellow/brown. What happened and can I still use it?

Answer: A color change to yellow or brown is a visual indicator of degradation, specifically the oxidation of the catechol (3,4-dihydroxy) group. This process leads to the formation of o-quinones and subsequently more complex, colored polymeric products.[4][6] These degradation products will interfere with your experiment, both by reducing the concentration of the active compound and by potentially having their own biological or chemical activities. It is strongly advised not to use discolored solutions. The appearance of color indicates that the integrity of the sample has been compromised.

Q4: How does pH affect the stability of this compound in aqueous solutions?

Answer: The stability of this compound is highly pH-dependent. The primary degradation pathway in aqueous media is ester hydrolysis, which yields caffeic acid and methanol.

  • Acidic Conditions (pH < 6): this compound is most stable in mildly acidic conditions. Studies on related esters show maximum stability around pH 4.0.[7] In this range, both acid-catalyzed and base-catalyzed hydrolysis are minimized.

  • Neutral to Alkaline Conditions (pH ≥ 7): The rate of ester hydrolysis increases significantly as the pH becomes neutral and, especially, alkaline.[8][9] At pH 7.2, the anionic form of this compound becomes more prevalent, which can influence its reactivity.[3] For experiments in physiological buffers (e.g., PBS at pH 7.4), solutions should be prepared immediately before use to minimize hydrolysis.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent results over time. Degradation of this compound in the working solution due to hydrolysis, oxidation, or photodegradation.Prepare fresh working solutions for each experiment from a frozen, anhydrous stock. Protect solutions from light by using amber vials or wrapping them in foil. De-gas aqueous buffers to remove dissolved oxygen.
Appearance of new peaks in HPLC chromatogram during a run sequence. On-instrument degradation. The mobile phase may be too alkaline, or the sample is unstable in the autosampler over the duration of the analysis.Lower the pH of the aqueous component of the mobile phase (e.g., to pH 3-4 with formic or phosphoric acid). Use a cooled autosampler (e.g., 4°C). Reduce the time between sample preparation and injection.
Poor peak shape (tailing) in reversed-phase HPLC. Interaction of the catechol hydroxyl groups with residual silanols on the silica-based column packing.Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of the phenolic protons. This reduces peak tailing. Alternatively, use a column with advanced end-capping.
Inability to dissolve this compound in aqueous buffer. This compound has low water solubility.Prepare a high-concentration stock solution in DMSO or ethanol. Add the stock solution to the aqueous buffer dropwise while vortexing. The final concentration of the organic solvent should be kept low (typically <1%) and consistent across all samples, including controls. For in vivo studies, co-solvents like PEG300 and Tween 80 may be required.[4]

Primary Degradation Pathways

This compound is susceptible to three main degradation pathways. Understanding these mechanisms is key to preventing sample loss and ensuring experimental accuracy.

  • Ester Hydrolysis: This is a major concern in aqueous solutions, particularly at neutral to alkaline pH and elevated temperatures. The ester bond is cleaved, yielding caffeic acid and methanol. The reaction can be catalyzed by both acid and base.

  • Oxidation: The catechol ring is electron-rich and readily oxidized, especially in the presence of oxygen, metal ions, or light. This two-electron oxidation forms a highly reactive o-quinone intermediate, which can polymerize into complex brown products.[4][6]

  • Photodegradation (Isomerization): this compound exists naturally as the trans-isomer. Exposure to UV light can provide the energy needed to overcome the rotational barrier of the central double bond, leading to its isomerization to the less stable cis-isomer.[10] This can be a significant issue, as the cis-isomer may have different biological activity and chromatographic properties.

cluster_0 This compound Stability cluster_1 Degradation Pathways cluster_2 Degradation Products MC This compound (trans-isomer) Hydrolysis Ester Hydrolysis MC->Hydrolysis H₂O (pH > 6, Temp ↑) Oxidation Oxidation MC->Oxidation O₂, Light, Metal Ions Photo Photodegradation MC->Photo UV Light Prod_Hydro Caffeic Acid + Methanol Hydrolysis->Prod_Hydro Prod_Oxid o-Quinone → Polymeric Products Oxidation->Prod_Oxid Prod_Photo cis-Methyl Caffeate Photo->Prod_Photo

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol ensures the preparation of a stable, long-term stock solution.

  • Weighing: Accurately weigh the desired amount of solid this compound in a fume hood. Use a calibrated analytical balance.

  • Solvent Selection: Use anhydrous, HPLC-grade DMSO.

  • Dissolution: Add the DMSO to the solid this compound to achieve the target concentration (e.g., 10 mg/mL). If necessary, sonicate briefly in a room temperature water bath to aid dissolution. Do not heat the solution, as this will accelerate degradation.

  • Aliquoting: Immediately after dissolution, divide the stock solution into small-volume, single-use aliquots in amber glass vials or cryovials. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.

Protocol 2: Forced Degradation Study for a Stability-Indicating HPLC Method

This protocol is essential for understanding the degradation profile of this compound and for developing an analytical method that can separate the intact drug from its degradation products.[1][11][12]

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare this compound Solution (e.g., 1 mg/mL in MeOH) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal (e.g., 60°C in solution) start->thermal photo Photolytic (UV light, 254 nm) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling analysis Analyze All Samples by HPLC-UV/DAD sampling->analysis evaluation Evaluate Chromatograms: - Peak Purity - Resolution - Mass Balance analysis->evaluation finish Optimized Stability- Indicating Method evaluation->finish

References

Technical Support Center: Probing the Thermal Degradation of Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the thermal degradation of methyl caffeate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research in this area. Our approach is grounded in established analytical principles and data from related compounds to provide a robust framework for your investigations.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the experimental setup and expected outcomes when studying the thermal degradation of this compound.

Q1: What are the expected primary degradation products of this compound under thermal stress?

While direct studies on the thermal degradation of this compound are not extensively available in peer-reviewed literature, we can infer the likely products based on the well-documented thermal decomposition of its parent compound, caffeic acid. When subjected to heat, caffeic acid primarily degrades into phenol and catechols[1]. Therefore, it is highly probable that the core degradation products of this compound will also be based on these phenolic structures. The methyl ester group may lead to additional related derivatives.

Q2: What is the most appropriate analytical technique to identify the thermal degradation products of this compound?

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the industry-standard and most effective method for this type of analysis. This technique involves the controlled thermal decomposition (pyrolysis) of the sample, followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry[2][3][4].

Q3: At what temperature range should I expect this compound to begin degrading?

The thermal stability of this compound has not been extensively reported. However, studies on related compounds in coffee beans show that degradation of bioactive compounds can begin at temperatures as low as 150°C[5]. It is recommended to perform initial thermogravimetric analysis (TGA) to determine the specific decomposition temperature range for your sample and experimental conditions.

Q4: How can I be sure that the products I am observing are from thermal degradation and not contaminants?

To ensure the validity of your results, it is crucial to run a blank sample (without this compound) under the same thermal conditions. Additionally, analyzing a non-heated sample of your this compound will help you identify any existing impurities.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound's thermal degradation.

Problem Potential Cause Troubleshooting Steps
No or very few degradation products detected in Py-GC-MS. 1. Pyrolysis temperature is too low. 2. Insufficient sample amount. 3. Inefficient transfer of pyrolysis products to the GC column.1. Increase the pyrolysis temperature in increments of 50°C. 2. Ensure an adequate amount of sample is used (typically in the microgram range for Py-GC-MS). 3. Check the transfer line temperature and ensure it is high enough to prevent condensation of the analytes.
Complex chromatogram with many overlapping peaks. 1. Inadequate GC separation. 2. Formation of a wide range of degradation products.1. Optimize the GC temperature program (e.g., use a slower ramp rate or a longer column). 2. Use a higher resolution capillary column. 3. Employ deconvolution software to help separate co-eluting peaks.
Difficulty in identifying unknown peaks in the mass spectra. 1. Lack of reference spectra for specific degradation products. 2. Isomeric compounds that are difficult to distinguish by mass spectrometry alone.1. Compare fragmentation patterns to known spectra of similar compounds (e.g., phenol, catechol). 2. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. 3. Consider using tandem mass spectrometry (MS/MS) for further structural elucidation.
Inconsistent results between experimental runs. 1. Variation in sample size or preparation. 2. Fluctuations in pyrolysis temperature. 3. Contamination of the pyrolysis unit or GC-MS system.1. Use a precise microbalance for sample weighing and ensure consistent sample packing. 2. Calibrate and verify the pyrolyzer's temperature control. 3. Clean the pyrolyzer, injection port, and GC column regularly as per the manufacturer's instructions.

III. Experimental Protocols & Workflows

A. Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis

This protocol outlines the key steps for analyzing the thermal degradation products of this compound.

1. Sample Preparation: a. Weigh approximately 100-500 µg of high-purity this compound into a pyrolysis sample cup. b. Record the exact weight.

2. Pyrolyzer Conditions: a. Set the pyrolysis temperature. A starting point of 600°C is recommended, with optimization as needed. b. Set the pyrolysis time to 10-20 seconds. c. Set the interface and transfer line temperatures to 280-300°C to prevent condensation of the pyrolysis products.

3. Gas Chromatography (GC) Conditions: a. Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness. b. Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min. c. Oven Temperature Program: i. Initial temperature: 40-50°C, hold for 2-5 minutes. ii. Ramp: 5-10°C/min to 280-300°C. iii. Final hold: 5-10 minutes. d. Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 1:50 or 1:100) to handle the high concentration of pyrolysis products. Set the injector temperature to 280-300°C.

4. Mass Spectrometry (MS) Conditions: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Mass Range: Scan from m/z 35 to 550. c. Ion Source Temperature: 230°C. d. Quadrupole Temperature: 150°C.

5. Data Analysis: a. Identify the chromatographic peaks by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). b. Pay close attention to peaks corresponding to the expected core structures of phenol and catechol, as well as their derivatives.

B. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep Weigh this compound (100-500 µg) pyrolyzer Pyrolyze at 600°C for 10-20s prep->pyrolyzer Introduce Sample gc GC Separation (Capillary Column) pyrolyzer->gc Transfer Volatiles ms MS Detection (EI, m/z 35-550) gc->ms Eluting Analytes identification Peak Identification (Mass Spectral Libraries) ms->identification Acquire Mass Spectra interpretation Interpretation of Degradation Pathway identification->interpretation

Caption: Workflow for Py-GC-MS analysis of this compound.

IV. Predicted Degradation Pathway

Based on the thermal degradation of caffeic acid, a plausible degradation pathway for this compound is proposed below. The primary reactions are expected to be decarboxylation and cleavage of the side chain.

G methyl_caffeate This compound intermediate Decarboxylation & Side-Chain Cleavage methyl_caffeate->intermediate Heat (Δ) phenol Phenol intermediate->phenol catechol Catechol intermediate->catechol other Other Volatiles (e.g., CO2, methanol derivatives) intermediate->other

Caption: Predicted thermal degradation pathway of this compound.

V. References

  • Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. (2022). MDPI. --INVALID-LINK--

  • Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for. (2020). Symbiosis Online Publishing. --INVALID-LINK--

  • Identification of Products of Thermal Decomposition in Sweetener Using Dynamic TG and Pyrolyzer Coupled to GC/MS. (2016). ResearchGate. --INVALID-LINK--

  • Pyrolysis-GC-MS and MALDI-MS methods to annotate and interpret complex samples. (n.d.). Iowa State University Digital Repository. --INVALID-LINK--

  • Formation of volatile chemicals from thermal degradation of less volatile coffee components: quinic acid, caffeic acid, and chlorogenic acid. (2010). PubMed. --INVALID-LINK--

  • Evaluation of the thermal stability of bioactive compounds in coffee beans and their fractions modified in the roasting process. (2022). PubMed. --INVALID-LINK--

  • Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. (2021). PMC - NIH. --INVALID-LINK--

  • Coffee volatile compounds. (2023). International Journal of Food Science and Nutrition. --INVALID-LINK--

  • Pyrolysis-gas ehromatography-mass spectrometry of isolated, synthetic and degraded lignins 61. (n.d.). Digital CSIC. --INVALID-LINK--

  • "Pyrolysis GC–MS and THM-GC–MS studies of a black coating from Little L" by Sarah Fezzey and Ruth A. Armitage. (n.d.). Eastern Michigan University. --INVALID-LINK--

References

Technical Support Center: Optimizing Methyl Caffeate Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for using Methyl Caffeate (MC) in your cell culture experiments. As a Senior Application Scientist, my goal is to provide you with the critical information and practical guidance needed to ensure the success and reproducibility of your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture?

This compound (Methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is the methyl ester of caffeic acid, a well-known natural phenolic compound.[1] Its increased lipophilicity compared to caffeic acid enhances its membrane permeability, making it an effective agent for cell-based assays.[2]

In cell culture, MC is investigated for a wide range of biological activities, including:

  • Neuroprotection: It has been shown to protect neuronal cells from oxidative stress-induced damage at micromolar concentrations (1–50 µM).[3]

  • Anti-inflammatory Effects: MC can down-regulate the expression of senescence-associated secretory phenotype (SASP) factors like IL-6 and IL-8, primarily through the inhibition of NF-κB signaling.[4]

  • Anticancer Properties: It exhibits cytotoxic activity against various human cancer cell lines, with IC50 values typically falling in the range of 28 to 50 µg/mL.

  • Metabolic Regulation: Studies have shown that MC can enhance glucose-stimulated insulin secretion in pancreatic β-cells, suggesting a potential role in diabetes research.[5][6][7]

Q2: How do I properly prepare a stock solution of this compound?

Proper preparation of the stock solution is the most critical first step to ensure reproducible results. MC has poor solubility in aqueous solutions but is readily soluble in organic solvents.

The recommended solvent is Dimethyl Sulfoxide (DMSO). A stock solution can be prepared at a concentration of up to 30 mg/mL (approximately 154.5 mM).[8]

Protocol: Preparing a 100 mM this compound Stock Solution in DMSO
  • Calculate: The molecular weight of this compound is 194.18 g/mol . To make 1 mL of a 100 mM stock solution, you will need:

    • 194.18 g/mol * 0.1 mol/L * 0.001 L = 0.019418 g = 19.42 mg

  • Weigh: Accurately weigh 19.42 mg of powdered this compound.

  • Dissolve: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.

  • Mix: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but ensure the tube is sealed to prevent moisture absorption by the DMSO.[8]

  • Aliquot & Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce contamination.[9]

Q3: How should I store my this compound stock solution?

Proper storage is essential for maintaining the stability and activity of the compound.

  • In Solvent (-80°C): For long-term storage (up to 6 months), store the DMSO aliquots at -80°C.[9]

  • In Solvent (-20°C): For short-term storage (up to 1 month), -20°C is acceptable.[9]

  • Powder: Unreconstituted powder can be stored at -20°C for up to 3 years.[8]

Crucially, avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.

Q4: What is a typical working concentration range for this compound?

The optimal working concentration is highly dependent on the cell type and the biological effect being studied. Based on published literature, a general range to start your dose-response experiments would be 1 µM to 50 µM .

Biological ActivityCell Line Example(s)Effective Concentration RangeReference
Neuroprotection SH-SY5Y (neuroblastoma)1 - 50 µM[3]
Anti-inflammatory BJ (fibroblasts)Down-regulation of SASP factors observed[4]
Insulin Secretion INS-1 (rat pancreatic β-cells)5 - 10 µM[6][7]
Cytotoxicity A549, T24, Huh-7, etc.IC50: 28.83 - 50.19 µg/mL (~148 - 258 µM)
Q5: How do I determine the optimal, non-toxic concentration for my specific cell line?

Before investigating the biological activity of MC, you must first determine its cytotoxic profile in your specific cell line. This establishes a safe therapeutic window for your experiments. The most common method is the MTT assay.

Protocol: Determining Cytotoxicity using the MTT Assay

This protocol provides a framework for assessing cell viability across a range of MC concentrations.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare Serial Dilutions:

    • Thaw a fresh aliquot of your MC stock solution.

    • Perform serial dilutions in your complete cell culture medium to prepare 2X concentrations of your desired final concentrations (e.g., prepare 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, etc.).

    • Crucially, prepare a "Vehicle Control" containing the highest concentration of DMSO that will be present in any well (e.g., if your highest MC concentration results in 0.1% DMSO, your vehicle control is medium with 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared MC dilutions and controls to the appropriate wells. You will add 100 µL of 2X solution to 100 µL of media already in the well, or replace 100 µL of old media with 100 µL of the new 1X solution.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Read Absorbance: Measure the absorbance at approximately 540-570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot cell viability (%) against MC concentration. This will allow you to determine the IC50 (concentration that inhibits 50% of cell growth) and select non-toxic concentrations for your functional assays.

Experimental Workflow and Troubleshooting

A logical workflow is key to generating reliable data. Below is a generalized workflow for a dose-response experiment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Analysis prep_stock Prepare 100 mM MC Stock in DMSO det_density Determine Optimal Cell Seeding Density seed_cells Seed Cells in 96-Well Plate det_density->seed_cells Proceed to Experiment treat_cells Treat with Serial Dilutions of MC (Include Vehicle Control) seed_cells->treat_cells incubate Incubate for Desired Time (24-72h) treat_cells->incubate cytotox_assay Perform Cytotoxicity Assay (e.g., MTT, SRB, LDH) incubate->cytotox_assay Proceed to Assay data_analysis Analyze Data: Plot Dose-Response Curve cytotox_assay->data_analysis select_conc Select Optimal Concentrations for Functional Assays data_analysis->select_conc

Caption: General workflow for determining the optimal concentration of this compound.
Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms in the culture medium after adding the MC stock solution. Solubility Limit Exceeded: The final concentration of MC is too high for the aqueous medium, even with serum.Decrease Final Concentration: Your target concentration may be too high. Re-evaluate based on your cytotoxicity curve. • Check DMSO Concentration: Ensure the final DMSO concentration is low (<0.5%). High DMSO can cause some compounds to crash out of solution when diluted. • Pre-warm Media: Always add the DMSO stock to media pre-warmed to 37°C and mix immediately and thoroughly by gentle pipetting.[10]
High cell death observed even at low MC concentrations, including in the vehicle control. Solvent Toxicity: The final concentration of DMSO is too high for your cell line. Some cell types are sensitive to DMSO concentrations as low as 0.1%.[11][12]Reduce Final DMSO %: Keep the final DMSO concentration in your culture medium at or below 0.1% whenever possible.[13] • Increase Stock Concentration: If possible, make a more concentrated primary stock (e.g., 200 mM) so that a smaller volume is needed for dilution, thus lowering the final DMSO percentage. • Run a DMSO Dose-Response: Always test the effect of the solvent alone on your cells across the range of concentrations you plan to use.
Inconsistent or non-reproducible results between experiments. Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution. Incomplete Dissolution: The stock solution was not fully dissolved before use. Pipetting Inaccuracy: Inaccurate serial dilutions leading to incorrect final concentrations.Use Single-Use Aliquots: This is the most effective way to ensure stock solution integrity.[9] • Verify Dissolution: Before each use, visually inspect the thawed stock to ensure there is no precipitate. If needed, briefly vortex. • Calibrate Pipettes: Ensure pipettes are properly calibrated. Use fresh, sterile tips for every dilution step.

Mechanism of Action: Key Signaling Pathways

Understanding how this compound works provides context for your experimental outcomes. MC has been shown to modulate several critical intracellular signaling pathways. For instance, it can inhibit inflammatory responses by suppressing the activation of NF-κB and can promote cell survival and function through the PI3K/Akt pathway.[3][4][5]

One of the most frequently implicated pathways is the PI3K/Akt pathway , which is central to regulating cell growth, proliferation, survival, and metabolism. In some contexts, such as in pancreatic β-cells, MC has been shown to increase the phosphorylation (activation) of key proteins in this cascade.[6][7][14]

G MC This compound PI3K PI3K MC->PI3K Promotes Activation* Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt (active) PIP3->pAkt activates Akt Akt (inactive) Akt->pAkt Downstream Downstream Targets (e.g., PDX-1) pAkt->Downstream activates Response Cell Survival, Growth, Insulin Secretion Downstream->Response note *Mechanism may be indirect and cell-type specific.

Caption: Simplified PI3K/Akt signaling pathway modulated by this compound.

References

Technical Support Center: Troubleshooting Low Yield in Methyl Caffeate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl Caffeate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields during their experiments. Here, we will delve into the common pitfalls and provide scientifically-grounded solutions to enhance the efficiency of your synthesis.

Understanding the Reaction: Fischer-Speier Esterification

The synthesis of this compound from caffeic acid and methanol is most commonly achieved through Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction.[1][2] Understanding the mechanism is crucial for troubleshooting, as it highlights the equilibrium nature of the reaction.

The reaction involves the protonation of the carboxylic acid group of caffeic acid by a strong acid catalyst, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the methyl ester.[3][4][5]

A critical takeaway is that the reaction is reversible.[4][6] The presence of water, a byproduct, can drive the equilibrium back towards the reactants, leading to lower yields of this compound.[1][7] Therefore, a key strategy for maximizing yield is the removal of water as it is formed.[1][4][7]

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields in this compound synthesis.

Q1: My reaction seems to stall, and the yield of this compound is consistently low. What are the likely causes?

Several factors can contribute to an incomplete reaction and consequently, a low yield. Let's break them down:

A1.1: Inefficient Water Removal

As the Fischer esterification is an equilibrium reaction, the presence of water will inhibit the forward reaction.[1][7]

  • Solution: Employ a Dean-Stark apparatus.[4][8][9] This piece of glassware is designed to continuously remove water from the reaction mixture azeotropically with a suitable solvent like toluene.[7][8] This effectively shifts the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[8]

A1.2: Inadequate Catalyst Activity or Concentration

The acid catalyst is essential for activating the carboxylic acid. Insufficient catalyst or a deactivated catalyst will result in a slow or incomplete reaction.

  • Solution:

    • Catalyst Choice: While sulfuric acid is commonly used, p-toluenesulfonic acid (PTSA) can be a highly effective and less hazardous alternative, often leading to excellent yields under milder conditions.[1][10] Cation-exchange resins also serve as efficient and reusable catalysts.[11][12]

    • Catalyst Concentration: Ensure you are using a sufficient catalytic amount. For PTSA, a mass ratio of 8% catalyst to substrate has been shown to be optimal.[10]

    • Moisture: Strong acids can be hygroscopic. Ensure your catalyst has not been compromised by absorbing atmospheric moisture.

A1.3: Suboptimal Reaction Temperature and Time

Esterification reactions require sufficient thermal energy to proceed at a reasonable rate.

  • Solution:

    • Temperature: For methanol-based esterification of caffeic acid, a reaction temperature of around 60-65°C is often optimal.[10][11][12] Running the reaction at the reflux temperature of the solvent (if one is used) is a common practice.[7]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Studies have shown that optimal reaction times can range from 4 to 10 hours.[10][11][12] An optimal time of 4 hours has been reported when using PTSA as a catalyst.[10]

Q2: I'm observing the formation of side products. What are they, and how can I prevent them?

The presence of the catechol (3,4-dihydroxy) moiety in caffeic acid introduces the possibility of side reactions.

A2.1: Phenolic Esterification and Polymerization

While less common under typical Fischer esterification conditions, there is a possibility of reactions involving the phenolic hydroxyl groups, especially at higher temperatures or with more reactive acylating agents. This can lead to the formation of oligomers or polymers.

  • Solution:

    • Protecting Groups: For syntheses where side reactions are a significant issue, protection of the catechol hydroxyl groups may be necessary.[13] However, this adds extra steps to the synthesis (protection and deprotection).

    • Milder Conditions: Using milder reaction conditions (lower temperature, less aggressive catalyst) can help to minimize side reactions.

A2.2: Degradation of Caffeic Acid

Caffeic acid and its derivatives can be susceptible to oxidation and degradation, especially at elevated temperatures and in the presence of air.

  • Solution:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.

    • Temperature Control: Avoid excessively high temperatures that could lead to decomposition.

Q3: The solubility of caffeic acid in my reaction mixture is low. Could this be affecting my yield?

Yes, poor solubility of the starting material can significantly hinder the reaction rate and overall yield.

  • Solution:

    • Solvent Choice: While methanol serves as both a reactant and a solvent, in some cases, a co-solvent may be necessary to improve the solubility of caffeic acid. Toluene is often used in conjunction with a Dean-Stark trap.[1][7]

    • Excess Methanol: Using a large excess of methanol can help to increase the solubility of caffeic acid and also shift the reaction equilibrium towards the product side.[1][6] A mole ratio of 20:1 (methanol to caffeic acid) has been shown to be effective.[10]

Q4: My purification process seems to result in a significant loss of product. What are some best practices for isolating this compound?

An inefficient purification strategy can drastically reduce your final isolated yield.

  • Solution:

    • Work-up Procedure: After the reaction is complete, the mixture is typically cooled and the excess methanol is removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted caffeic acid and the acid catalyst. This is followed by washing with brine and drying over an anhydrous salt like sodium sulfate.

    • Purification Technique: Column chromatography is a common method for purifying this compound from any remaining impurities.[14] A silica gel column with a solvent system such as a hexane-ethyl acetate gradient is often effective.

    • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.

Experimental Protocols

Optimized Protocol for this compound Synthesis using p-Toluenesulfonic Acid

This protocol is based on an optimized procedure that has been reported to yield high conversions.[10]

Materials:

  • Caffeic Acid

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add caffeic acid.

  • Add methanol in a 20:1 molar ratio relative to the caffeic acid.

  • Add p-toluenesulfonic acid (8% by weight relative to the caffeic acid).

  • Add a sufficient amount of toluene to fill the Dean-Stark trap.

  • Heat the reaction mixture to 65°C and maintain a gentle reflux for 4 hours. Water will be collected in the Dean-Stark trap.

  • After 4 hours, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol and toluene using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for this compound Synthesis
CatalystReactant Ratio (Methanol:Caffeic Acid)Temperature (°C)Time (h)Yield (%)Reference
Sulfuric AcidNot specifiedReflux1071[10]
Cation-exchange ResinNot specified604High Yield[11][12]
p-Toluenesulfonic Acid20:165484 (conversion)[10]

Visualizations

Diagram 1: Fischer-Speier Esterification Mechanism for this compound Synthesis

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_products Products Caffeic_Acid Caffeic Acid Protonated_CA Protonated Caffeic Acid Caffeic_Acid->Protonated_CA + H+ Methanol Methanol H_plus H+ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_CA->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Methyl_Caffeate This compound Protonated_Ester->Methyl_Caffeate - H+ Water Water

Caption: Fischer esterification of Caffeic Acid.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Water_Removal Is water being efficiently removed? Start->Check_Water_Removal Check_Catalyst Is the catalyst active and sufficient? Check_Water_Removal->Check_Catalyst Yes Implement_Dean_Stark Use Dean-Stark trap Check_Water_Removal->Implement_Dean_Stark No Check_Conditions Are reaction temp. and time optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Use fresh catalyst (e.g., PTSA) at optimal concentration Check_Catalyst->Optimize_Catalyst No Check_Solubility Is Caffeic Acid soluble? Check_Conditions->Check_Solubility Yes Optimize_Conditions Adjust temp. to 60-65°C Monitor reaction for 4-10h Check_Conditions->Optimize_Conditions No Optimize_Solubility Use excess methanol or a co-solvent Check_Solubility->Optimize_Solubility No End Improved Yield Check_Solubility->End Yes Implement_Dean_Stark->Check_Catalyst Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Solubility Optimize_Solubility->End

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Methyl Caffeate Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying rationale to troubleshoot and prevent the oxidation of methyl caffeate in your experimental solutions. The stability of your compound is paramount for reproducible and accurate results. Let's address the common challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I just dissolved my this compound, and the solution is already turning yellow or brown. What's happening?

This is the most common visual indicator of this compound degradation. The color change is a direct result of oxidation, which begins almost immediately upon dissolution in oxygen-containing solvents, especially under suboptimal conditions.

The core of the issue lies in the catechol moiety of the this compound molecule—the two hydroxyl (-OH) groups attached to the benzene ring. This structure is highly susceptible to oxidation. The initial yellow/brown hue is caused by the formation of o-quinones, which are highly colored compounds.[1][2] If left unchecked, these quinones can undergo further reactions, including polymerization, leading to darker, insoluble precipitates and a complete loss of your active compound.

Q2: Can you explain the chemical mechanism of oxidation in more detail?

Understanding the mechanism is key to preventing it. The oxidation of the catechol group on this compound is a stepwise process that can be catalyzed by various factors in your solution.

  • Initial Oxidation: The catechol group loses two protons and two electrons to an oxidizing agent (like dissolved molecular oxygen). This transforms the catechol into a highly reactive, electrophilic intermediate known as an o-quinone .[1][2][3][4]

  • Radical Formation: This process can also proceed via a one-electron oxidation to form a semiquinone radical, which is then further oxidized to the quinone.[1][5]

  • Secondary Reactions: The newly formed o-quinone is not the final product. It can react with other nucleophiles in your system or even with another molecule of this compound, leading to complex adducts and polymers.[1][6] This polymerization is often what leads to the visible darkening and potential precipitation in the solution.

The diagram below illustrates this primary degradation pathway.

OxidationPathway cluster_catalysts Catalysts MethylCaffeate This compound (Catechol Moiety) Semiquinone Semiquinone Radical MethylCaffeate->Semiquinone -1e⁻, -1H⁺ OrthoQuinone o-Quinone (Colored Species) Semiquinone->OrthoQuinone -1e⁻, -1H⁺ Polymer Degradation Products (Polymers, Adducts) OrthoQuinone->Polymer Further Reactions O2 O₂ (Oxygen) Metals Metal Ions (Fe³⁺, Cu²⁺) HighpH High pH

Caption: Oxidation pathway of this compound's catechol group.

Q3: My protocol requires a neutral or slightly alkaline buffer. How does pH affect stability?

Your choice of pH is one of the most critical factors determining the stability of this compound. The susceptibility to oxidation increases dramatically with rising pH.

The Causality: At acidic or near-neutral pH, the catechol's hydroxyl groups remain protonated (-OH). However, as the pH becomes more alkaline, these groups are deprotonated to form phenoxide ions (-O⁻).[7][8] These phenoxide ions are far more electron-rich and, therefore, significantly easier to oxidize than their protonated counterparts.[9] Studies on caffeic acid and related compounds confirm they are not stable at high pH.[8][9]

Actionable Protocol: pH Optimization

  • Target Acidic Conditions: Whenever your experimental design allows, prepare your this compound solutions in an acidic buffer (pH 3-6). Caffeic acid itself is known to be more stable at lower pH values, such as pH 2-3.[7]

  • Buffer Selection: Use high-purity buffers and water to minimize contaminants.

  • Verification: Always measure the final pH of your solution after dissolving the this compound, as the compound itself can slightly alter the pH.

pH Range Stability Outlook Recommended Buffers (Example) Considerations
< 6.0 Good / Optimal Citrate, AcetateIdeal for stock solutions and many assays.
6.5 - 7.5 Moderate / At Risk Phosphate (PBS), HEPESOxidation is likely. Requires additional stabilization measures.
> 8.0 Poor / Unstable Carbonate, BorateRapid degradation is expected. Avoid if at all possible.
Q4: Beyond pH, what else can I add to my solution to prevent oxidation?

When acidic conditions are not feasible or sufficient, the use of antioxidants and chelating agents is the next line of defense. This strategy follows the principle of competitive inhibition: you introduce a compound that is more easily oxidized than your this compound or one that removes a catalyst of the oxidation reaction.

A sacrificial antioxidant will react with oxidizing agents (like dissolved oxygen or free radicals) before they can attack your this compound. The choice of antioxidant depends on the solvent system.

Antioxidant Typical Concentration Solvent System Mechanism & Rationale
Ascorbic Acid (Vitamin C) 0.1 - 1 mMAqueous (Buffers)A highly effective, water-soluble antioxidant. It readily donates electrons to quench radicals and can even regenerate oxidized catechols. Its use has been shown to protect similar compounds.[10]
Trolox 0.1 - 0.5 mMAqueous (Buffers)A water-soluble analog of Vitamin E, excellent for scavenging aqueous-phase radicals.
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic (DMSO, Ethanol)A lipophilic antioxidant ideal for organic stock solutions or lipid-based assays. It terminates free-radical chain reactions.

Trace amounts of transition metal ions (like iron and copper) in your buffers or reagents can act as powerful catalysts for catechol oxidation.[11][12] A chelating agent sequesters these metal ions, rendering them redox-inactive.

Chelating Agent Typical Concentration When to Use Mechanism & Rationale
EDTA 0.1 - 1 mMIn most aqueous buffers (PBS, Tris) where metal contamination is possible.Forms a stable complex with a wide range of divalent and trivalent metal ions, preventing them from participating in redox cycling with the catechol.
DTPA 0.1 - 1 mMWhen iron-catalyzed oxidation is a specific concern.Has an even higher affinity for ferric iron (Fe³⁺) than EDTA, making it particularly effective in preventing Fenton-like reactions.

The following diagram provides a decision-making workflow for implementing these strategies.

StabilizationStrategy start Prepare this compound Solution check_ph Is the required pH < 6.5? start->check_ph adjust_ph Use Acidic Buffer (e.g., Citrate, pH 4-6) check_ph->adjust_ph Yes check_stability Is solution still discoloring? check_ph->check_stability No (pH > 6.5) adjust_ph->check_stability add_antioxidant Add Sacrificial Antioxidant (e.g., Ascorbic Acid for aq.) check_stability->add_antioxidant Yes check_metals Are trace metals a concern? (e.g., non-metal-free buffer) check_stability->check_metals No add_antioxidant->check_metals add_chelator Add Chelating Agent (e.g., EDTA) check_metals->add_chelator Yes final_protocol Final Stabilized Protocol check_metals->final_protocol No add_chelator->final_protocol

Caption: Decision workflow for stabilizing this compound solutions.

Q5: What are the best practices for preparing and storing stock solutions?

Proper handling and storage are fundamental to preserving the integrity of your this compound, even before it's used in an experiment.

  • Solvent Choice: For primary stock solutions, use a high-purity, anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO).[13]

  • Deoxygenate Solvents: Before use, sparge your buffer or solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, a primary culprit in oxidation.

  • Storage Conditions:

    • Light Protection: Store solutions in amber glass vials to prevent light-induced degradation.

    • Inert Atmosphere: After preparing aliquots, flush the headspace of the vial with argon or nitrogen before sealing.

    • Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.[13]

    • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

Q6: How can I be sure my stabilization method is working and not interfering with my assay?

This is an excellent and critical question. An effective protocol must be a self-validating system . You must confirm that your stabilization strategy works and does not create experimental artifacts.

Experimental Protocol: Validation of Stabilization Method

  • Preparation: Prepare four sets of solutions:

    • A: this compound in your experimental buffer (Control).

    • B: this compound + Stabilizer(s) in buffer.

    • C: Stabilizer(s) alone in buffer (Interference Control).

    • D: Buffer alone (Blank).

  • Time-Course Monitoring (Stability): Use a UV-Vis spectrophotometer to monitor the absorbance of solutions A and B over your typical experimental timeframe (e.g., T=0, 1, 4, 8, 24 hours).

    • Scan for the characteristic absorbance peak of this compound, which is around 328 nm in methanol.[14]

    • Success Criterion: A stable solution (B) will show a minimal decrease in absorbance at this wavelength compared to the rapidly degrading control solution (A).

  • Assay Interference Check: Run your primary experimental assay using solution C (Stabilizer(s) alone).

    • Success Criterion: The result should be identical to your blank/negative control, confirming the stabilizer does not produce a false-positive or false-negative signal.

  • High-Fidelity Confirmation (Optional but Recommended): For definitive validation, use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or LC-MS.[15][16][17]

    • This will allow you to directly quantify the concentration of the parent this compound peak over time and visualize the appearance of any degradation product peaks.

ValidationWorkflow cluster_prep 1. Solution Preparation cluster_monitor 2. Stability Monitoring cluster_check 3. Interference Check cluster_result 4. Validation Outcome prep1 A: MC in Buffer (Control) uv_vis Monitor A & B over time via UV-Vis (λ ≈ 328nm) prep1->uv_vis prep2 B: MC + Stabilizer (Test) prep2->uv_vis prep3 C: Stabilizer only (Interference) assay Run experimental assay with C and D prep3->assay prep4 D: Buffer only (Blank) prep4->assay hplc Confirm with HPLC/LC-MS (Quantify MC peak area) uv_vis->hplc Optional stable Stability Confirmed? (Absorbance of B is stable) uv_vis->stable no_interference No Interference? (Assay result C = D) assay->no_interference stable->no_interference Yes revise Revise Strategy stable->revise No validated Protocol Validated no_interference->validated Yes no_interference->revise No

Caption: Experimental workflow for validating a stabilization protocol.

References

Technical Support Center: Strategies to Overcome Poor Oral Bioavailability of Methyl Caffeate in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl Caffeate (MC) in animal models. This compound, a natural ester of caffeic acid, shows significant promise with a range of biological activities, including antidiabetic, antioxidant, and anti-inflammatory effects.[1][2][3] However, its progression from in vitro success to in vivo efficacy is frequently hampered by poor oral bioavailability. This guide provides a series of troubleshooting steps and advanced protocols designed to help you navigate and overcome this critical experimental hurdle.

Part 1: Foundational Troubleshooting - Why Are My In Vivo Results Underwhelming?

This section addresses the most common initial failures encountered when administering this compound orally.

FAQ 1: I'm administering a simple suspension of this compound in saline or water and observing minimal to no biological effect. What is the fundamental problem?

Answer: The issue likely stems from two core physicochemical and metabolic challenges: poor aqueous solubility and extensive first-pass metabolism.[4][5]

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility.[3][6] When administered as a simple aqueous suspension, it cannot adequately dissolve in the gastrointestinal (GI) fluids. For a drug to be absorbed through the gut wall, it must first be in solution. Inadequate dissolution is a primary rate-limiting step for absorption, leading to most of the compound being excreted without ever entering systemic circulation.

  • First-Pass Metabolism: Like many phenolic compounds, any this compound that is absorbed is transported via the portal vein directly to the liver before reaching the rest of the body.[4][7] The liver is rich in metabolic enzymes (e.g., Cytochrome P450s, esterases) that can rapidly break down the compound, a process known as the "first-pass effect".[4][8] This pre-systemic metabolism significantly reduces the amount of active compound that reaches the target tissues.

These properties likely place this compound in Class II or IV of the Biopharmaceutical Classification System (BCS), characterized by low solubility and potentially low permeability, making standard administration routes ineffective.

cluster_GITract Gastrointestinal Tract cluster_Liver Liver Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Barrier 1: Poor Solubility Permeation Permeation Dissolution->Permeation Barrier 2: Membrane Transport Excretion Excretion Dissolution->Excretion Majority of Dose (Unabsorbed) Gut Wall Metabolism Gut Wall Metabolism Permeation->Gut Wall Metabolism Hepatic Metabolism Hepatic Metabolism Gut Wall Metabolism->Hepatic Metabolism Portal Vein Systemic Circulation Systemic Circulation (Reduced Drug) Hepatic Metabolism->Systemic Circulation Barrier 3: First-Pass Effect

Caption: Key barriers limiting the oral bioavailability of this compound.
FAQ 2: Before attempting complex formulations, is there a simple vehicle I can use to improve the solubility of this compound for oral gavage?

Answer: Yes. A common and effective approach for preclinical studies is to use a co-solvent/surfactant system. This type of vehicle helps to keep the compound solubilized in the GI tract long enough for absorption to occur. A widely used formulation for lipophilic compounds is a mixture containing DMSO, PEG300, Tween 80, and saline.[9]

  • Dimethyl sulfoxide (DMSO): A powerful solvent to dissolve the initial compound.

  • Polyethylene glycol 300 (PEG300): A water-miscible co-solvent that helps maintain solubility upon dilution in the gut.

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant that improves wettability and forms micelles to keep the drug in a dispersed state.

  • Saline: The aqueous vehicle for administration.

Table 1: Recommended Baseline Vehicle for Oral Administration

Component Function Typical Percentage (v/v)
DMSO Primary Solvent 5 - 10%
PEG300 Co-solvent 30 - 40%
Tween® 80 Surfactant/Emulsifier 5 - 10%

| Saline (0.9% NaCl) | Aqueous Diluent | 40 - 60% |

Protocol 1: Preparation of a Co-Solvent Vehicle

  • Weigh the required amount of this compound.

  • Add the specified volume of DMSO and vortex until the compound is completely dissolved.

  • Add the PEG300 and Tween 80 to the solution and vortex thoroughly.

  • Slowly add the saline to the mixture while continuously vortexing to avoid precipitation. The final solution should be clear.

  • Administer to animals via oral gavage at the desired dose. It is crucial to also administer this vehicle to a control group to account for any effects of the excipients themselves.

Part 2: Advanced Formulation Strategies for Enhanced Bioavailability

If a simple vehicle does not provide sufficient exposure, advanced formulation strategies are necessary. These approaches aim to protect the drug from degradation and fundamentally alter its absorption profile.

FAQ 3: My compound's plasma concentration is still insufficient. How can I protect this compound from first-pass metabolism while also improving its dissolution?

Answer: Nanoencapsulation is the leading strategy to address both issues simultaneously. By encapsulating this compound within a nanoparticle, you can increase its surface area for dissolution, protect it from the harsh GI environment and metabolic enzymes, and facilitate its uptake.[10][11] Two robust and well-documented methods are Solid Lipid Nanoparticles (SLNs) and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Q: What are SLNs and why are they a good choice for this compound? SLNs are colloidal carriers made from a solid lipid core (e.g., fatty acids, glycerides) stabilized by a surfactant.[10] They are an excellent choice because:

  • High Biocompatibility: They are made from physiological lipids, ensuring low toxicity.[11]

  • Enhanced Stability: The solid core protects the encapsulated MC from chemical and enzymatic degradation.[12]

  • Controlled Release: The drug can be released in a sustained manner as the lipid matrix is broken down.[12][13]

  • Improved Absorption: SLNs can be absorbed via the lymphatic pathway, partially bypassing the liver and reducing first-pass metabolism.[14]

start Materials step1 Step 1: Preparation of Phases Lipid Phase: Dissolve this compound & solid lipid (e.g., Compritol) in organic solvent. Heat above lipid melting point. Aqueous Phase: Dissolve surfactant (e.g., Poloxamer 188) in water. Heat to same temperature. start->step1 step2 Step 2: Emulsification Add lipid phase to aqueous phase under high-shear homogenization to form a coarse o/w emulsion. step1->step2 step3 Step 3: Nanoparticle Formation Subject the coarse emulsion to high-power ultrasonication. The high energy reduces droplets to the nano-scale. step2->step3 step4 Step 4: Solidification Cool the nanoemulsion in an ice bath. The lipid droplets solidify, entrapping the drug to form SLNs. step3->step4 end Characterization (Size, Zeta, EE%) step4->end

Caption: Workflow for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs).

Protocol 2: Preparation of this compound-Loaded SLNs This protocol is adapted from methodologies used for similar phenolic compounds like caffeic acid.[12]

  • Preparation of Lipid Phase:

    • Dissolve 250 mg of a solid lipid (e.g., Compritol® 888 ATO) and 25 mg of this compound in a suitable organic solvent (e.g., 2 mL of acetone/methanol mixture).

    • Heat the mixture to 75-80°C (above the lipid's melting point) and evaporate the solvent completely under a nitrogen stream.

  • Preparation of Aqueous Phase:

    • Dissolve 250 mg of a surfactant (e.g., Poloxamer 188 or Tween® 80) in 20 mL of purified water.

    • Heat the aqueous phase to the same temperature as the molten lipid phase (75-80°C).

  • Hot Homogenization:

    • Add the hot aqueous phase to the molten lipid phase.

    • Immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax®) at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator for 15 minutes. This step is critical for reducing the particle size to the nanometer range.

  • Cooling and Solidification:

    • Transfer the resulting nanoemulsion to an ice bath and stir gently for 30 minutes. As the lipid droplets cool, they solidify, entrapping the this compound.

  • Characterization:

    • Particle Size & Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). Aim for a size < 200 nm and PDI < 0.3 for good oral absorption.

    • Zeta Potential: Measure to assess the stability of the colloidal suspension. A value of ±30 mV is generally considered stable.[15]

    • Entrapment Efficiency (EE%): Separate the free drug from the SLNs by ultracentrifugation. Quantify the amount of MC in the supernatant using HPLC and calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100.

Q: I need a simpler formulation method without lipids or organic solvents. Are cyclodextrins a viable option? Answer: Absolutely. Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[16] They can encapsulate a "guest" molecule like this compound, forming an inclusion complex. This is a highly effective and straightforward method to enhance the aqueous solubility of a compound.[17][18][19]

  • Mechanism: The lipophilic MC molecule fits into the CD cavity, while the hydrophilic exterior of the CD interacts with water, effectively solubilizing the entire complex.[17]

  • Advantages: Simple preparation methods (kneading, co-precipitation), high biocompatibility, and proven success in improving the bioavailability of numerous drugs.[18][20]

Table 2: Common Cyclodextrins for Bioavailability Enhancement

Cyclodextrin Type Abbreviation Key Properties
Beta-Cyclodextrin β-CD Most common, cost-effective. Limited water solubility can be a drawback.
Hydroxypropyl-β-Cyclodextrin HP-β-CD High aqueous solubility, low toxicity. Often the preferred choice for parenteral and oral formulations.[16]

| Methyl-β-Cyclodextrin | M-β-CD | High solubility, can enhance membrane permeability.[20] |

Protocol 3: Preparation of an MC-HP-β-CD Inclusion Complex (Kneading Method)

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Mixing: Place the HP-β-CD powder in a mortar. Add a small amount of water (or a water/ethanol mixture) to create a paste-like consistency.

  • Incorporation: Slowly add the this compound powder to the paste while continuously triturating (kneading) with a pestle for 45-60 minutes.

  • Drying: Scrape the resulting paste into a shallow dish and dry it in an oven at 40-50°C until a constant weight is achieved, or use a lyophilizer for a more porous product.

  • Final Processing: Grind the dried product into a fine powder and store it in a desiccator.

  • Characterization: The most critical characterization is a Phase Solubility Study . This involves adding excess MC to aqueous solutions of increasing CD concentrations. After equilibration, the solutions are filtered and analyzed for MC concentration. A linear increase in MC solubility with increasing CD concentration confirms complex formation.

Part 3: Co-Administration Strategies

FAQ 4: Can I improve the bioavailability of this compound without a complex reformulation of the compound itself?

Answer: Yes, by co-administering this compound with a "bioenhancer." This strategy involves using a second compound that modifies physiological processes to increase the absorption and reduce the metabolism of the primary drug. The most well-studied natural bioenhancer is piperine.[21][22]

Q: How does piperine work, and what is a typical dose for a rat study? Piperine, the active alkaloid in black pepper, enhances bioavailability through two primary mechanisms:[21][22][23]

  • Inhibition of Metabolic Enzymes: Piperine is a potent inhibitor of hepatic and intestinal enzymes, particularly CYP3A4 and other Cytochrome P450 isozymes.[23] By inhibiting these enzymes, it significantly reduces first-pass metabolism.

  • Modulation of Membrane Dynamics: It can increase the fluidity of the intestinal brush border membrane, thereby enhancing the passive transport of drugs across the gut wall.[22]

A typical effective dose of piperine in rat studies is around 20 mg/kg, administered orally shortly before or concurrently with the drug of interest.[24]

cluster_GITract Gut Lumen & Wall cluster_Liver Liver MC This compound (MC) GutEnzymes Gut Wall CYP Enzymes MC->GutEnzymes Metabolism Piperine Piperine Piperine->GutEnzymes Inhibits LiverEnzymes Hepatic CYP Enzymes Piperine->LiverEnzymes Inhibits GutEnzymes->LiverEnzymes Absorbed MC to Portal Vein Systemic Circulation Higher MC Levels in Systemic Circulation LiverEnzymes->Systemic Circulation Less Metabolism

Caption: Mechanism of piperine as a bioenhancer for this compound.

Part 4: Summary and Recommendations

Choosing the right strategy depends on your experimental goals, resources, and the severity of the bioavailability issue.

Table 3: Comparison of Bioavailability Enhancement Strategies

Strategy Mechanism of Action Complexity Key Advantage Potential Drawback
Co-Solvent Vehicle Increases solubility in GI fluids. Low Simple to prepare; good for initial screening. Does not protect from metabolism; potential for precipitation upon dilution.
Piperine Co-Admin Inhibits first-pass metabolism.[21][23] Low Easy to implement; directly targets metabolism. Piperine may have its own biological effects; does not improve solubility.
Cyclodextrin Complex Increases aqueous solubility via host-guest encapsulation.[18] Medium Significant solubility enhancement; simple formulation. May not offer significant protection from metabolism.
SLN Formulation Protects from metabolism; controlled release; enhances absorption (lymphatic uptake).[12][14] High Addresses both solubility and metabolism; high drug loading possible. Requires specialized equipment (homogenizer, sonicator); more complex characterization.

| PLGA Nanoparticles | Protects from metabolism; provides sustained, long-term release.[25] | High | Excellent for sustained-release studies; well-established and biodegradable. | Can be more complex to prepare than SLNs; potential for initial burst release. |

Decision-Making Flowchart:

start Starting Point: Poor in vivo efficacy of MC q1 Is the issue primarily solubility or metabolism? start->q1 sol Try Co-Solvent Vehicle or Cyclodextrin Complex q1->sol Solubility met Try Piperine Co-administration q1->met Metabolism both Need to address both solubility & metabolism? q1->both Both/Unsure sol->both met->both nano Use Nanoformulation: SLNs or PLGA-NPs both->nano Yes q2 Is sustained release a primary goal? nano->q2 plga PLGA-NPs are ideal q2->plga Yes sln SLNs are a robust choice q2->sln No

Caption: A guide to selecting the appropriate bioavailability enhancement strategy.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Methyl Caffeate. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving accurate and reproducible quantification of this phenolic compound in complex biological matrices. Here, we dissect the causes of matrix effects, provide systematic troubleshooting guides, and offer detailed protocols to mitigate their impact.

Part 1: Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects

This section addresses the foundational concepts of matrix effects to provide a solid understanding of the phenomenon.

Q1: What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[2] In electrospray ionization (ESI), these co-eluting substances can compete with the analyte for ionization, leading to either a suppression or enhancement of the analyte's signal, which compromises data accuracy and precision.[1][4]

Q2: Why is this compound, a phenolic compound, particularly susceptible to matrix effects?

This compound belongs to the class of phenolic compounds. The analysis of phenolics in complex matrices, especially biological fluids, can be challenging. Hemolyzed samples, for instance, have been shown to impact the stability and analysis of phenolic compounds significantly.[5] The inherent complexity of biological matrices like plasma or urine means they contain a high concentration of endogenous components, such as phospholipids, which are notorious for causing significant ion suppression and are a primary source of analytical variability.[1]

Q3: What are the consequences of unaddressed matrix effects?

If not properly managed, matrix effects can severely compromise the integrity of a bioanalytical method. The primary consequences include:

  • Inaccurate Quantification: Signal suppression can lead to an underestimation of the analyte concentration, while enhancement can cause an overestimation.

  • Poor Reproducibility: The composition of a biological matrix can vary significantly between different sources or individuals, leading to inconsistent matrix effects and high variability (%CV) in results.[1]

  • Reduced Sensitivity: Ion suppression can decrease the signal-to-noise ratio, potentially raising the lower limit of quantification (LLOQ) and preventing the detection of the analyte at low concentrations.[6]

  • Failed Method Validation: Bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA mandate the evaluation and control of matrix effects to ensure data reliability for regulatory submissions.[7][8][9][10]

Q4: What is the difference between ion suppression and ion enhancement?

Ion suppression is the more common phenomenon and refers to a reduction in the ionization efficiency of the target analyte.[4][11] It often occurs when co-eluting matrix components compete for the limited charge on the ESI droplet surface or alter the droplet's physical properties (e.g., surface tension), hindering the formation of gas-phase analyte ions.[4]

Ion enhancement is a less frequent but equally problematic effect where the presence of matrix components increases the analyte signal. This can happen if a matrix component improves the ionization efficiency, for example, by acting as a proton donor in positive ion mode.

The mechanism of ion suppression in an ESI source is visualized below.

IonSuppression cluster_source ESI Source cluster_competition Competition at Droplet Surface Droplet_Initial ESI Droplet Analyte (A) Matrix (M) Droplet_SolventEvap Concentrated Droplet A M Droplet_Initial->Droplet_SolventEvap Solvent Evaporation Analyte_Ion Analyte Ion (A+) Droplet_SolventEvap->Analyte_Ion Ionization Matrix_Ion Matrix Ion (M+) Droplet_SolventEvap->Matrix_Ion Ionization GasPhase Gas Phase Ions to MS Analyte_Ion->GasPhase Reduced Signal Matrix_Ion->Analyte_Ion Suppresses Matrix_Ion->GasPhase Interference

Caption: Mechanism of ESI Ion Suppression.

Q5: How are matrix effects quantitatively assessed?

The most common method is to calculate the Matrix Factor (MF) using a post-extraction spiking experiment.[3] This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent.

The calculation is as follows:

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [3]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Regulatory guidelines recommend evaluating the matrix effect across at least six different lots of the biological matrix to assess its variability.[10] The precision (%CV) of the IS-normalized matrix factor should not be greater than 15%.

Part 2: Troubleshooting Guide: Diagnosing and Solving Matrix Effect Issues

This section is structured to help you identify and resolve specific experimental problems related to matrix effects.

Issue 1: Poor Reproducibility & High %CV in Quality Control (QC) Samples
  • Symptom: You observe inconsistent results for your QC samples across an analytical batch or between batches, with a coefficient of variation (%CV) exceeding the accepted limit of 15%.

  • Primary Suspect: Variable matrix effects between individual samples.

Troubleshooting_Reproducibility Start High %CV (>15%) in QCs Check_IS Step 1: Evaluate Internal Standard (IS) Performance Start->Check_IS IS_Response Is IS response consistent across all samples? Check_IS->IS_Response IS_OK Consistent IS Response IS_Response->IS_OK Yes IS_Variable Variable IS Response IS_Response->IS_Variable No Assess_ME Step 2: Quantitatively Assess Matrix Effect (See Protocol 1) IS_OK->Assess_ME IS_Variable->Assess_ME ME_Variable Matrix effect is variable across different lots Assess_ME->ME_Variable Improve_Cleanup Step 3: Improve Sample Cleanup (SPE or LLE, See Protocols 2 & 3) ME_Variable->Improve_Cleanup Optimize_LC Step 4: Optimize Chromatography to separate analyte from suppression zones Improve_Cleanup->Optimize_LC Use_SIL_IS Step 5: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_SIL_IS

Caption: Workflow for Troubleshooting Poor Reproducibility.

  • Evaluate Internal Standard (IS) Performance: Check the peak area of your internal standard in all samples across the batch. If the IS response is highly variable, it is also being affected by the matrix and is not adequately compensating for the analyte's variability.

  • Quantitatively Assess Matrix Effects: Perform the matrix factor experiment (see Protocol 1) using at least six different sources of your biological matrix. If the IS-normalized MF shows a %CV > 15%, it confirms that variable matrix composition is the root cause.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][2] Move from a simple protein precipitation (PPT) method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[12][13]

  • Implement a SIL-IS: The use of a stable isotope-labeled internal standard is considered the gold standard for mitigating matrix effects.[14][15] A SIL-IS has nearly identical chemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for highly accurate correction, as the analyte/IS peak area ratio remains constant.[16][17]

Issue 2: Inaccurate Quantification & Poor Recovery
  • Symptom: Your QC samples are consistently biased (e.g., always read 30% lower than the nominal concentration), or your calculated recovery is unexpectedly low.

  • Primary Suspect: Consistent ion suppression or inefficient extraction.

  • Differentiate Between Recovery and Matrix Effects: It's crucial to determine if the low result is due to poor extraction recovery or ion suppression.

    • Recovery: Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

    • Matrix Effect: Compares the analyte response from a post-extraction spiked sample to a neat standard.[3]

    • Perform both experiments. If recovery is low but the matrix factor is close to 1, optimize your extraction procedure. If recovery is high but the matrix factor is low (e.g., 0.6), ion suppression is the primary issue.

  • Solutions for Consistent Ion Suppression:

    • Improve Chromatographic Separation: Modify your LC gradient, flow rate, or column chemistry to separate the this compound peak from regions of ion suppression.[18][19] A post-column infusion experiment can be used to map these suppression zones.[20]

    • Enhance Sample Cleanup: As with variability, a more rigorous sample cleanup method like SPE or LLE will reduce the overall amount of matrix components entering the MS, thereby lessening the suppression effect.[13][21]

    • Use Matrix-Matched Calibrants: Prepare your calibration standards and QCs in the same extracted blank biological matrix as your samples.[2] This ensures that your calibrants experience the same matrix effect as your unknown samples, leading to more accurate quantification, although it does not eliminate the underlying issue of suppression.

Part 3: Protocols for Matrix Effect Mitigation
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To calculate the Matrix Factor (MF) and determine the extent and variability of matrix effects.

Materials:

  • Blank biological matrix (e.g., plasma) from at least 6 unique sources.

  • This compound and Internal Standard (IS) stock solutions.

  • Neat solvent (typically the mobile phase starting composition).

  • Your validated sample extraction procedure (e.g., PPT, SPE).

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Take an aliquot of neat solvent.

    • Spike with this compound and IS to a known concentration (e.g., a low and high QC level).

  • Prepare Set B (Analyte in Extracted Matrix):

    • Take aliquots of blank matrix from each of the 6 sources.

    • Process these blank samples using your extraction method.

    • Evaporate the final extract to dryness (if applicable) and reconstitute in a specific volume.

    • Spike the extracted matrix with this compound and IS to the exact same final concentration as in Set A.

  • Analysis:

    • Inject replicates (n=3-5) from Set A and Set B into the LC-MS system.

    • Record the mean peak areas for the analyte and IS for both sets.

  • Calculation:

    • Matrix Factor (MF) = (Mean Analyte Peak Area from Set B) / (Mean Analyte Peak Area from Set A)

    • IS-Normalized MF = (Analyte/IS Area Ratio from Set B) / (Analyte/IS Area Ratio from Set A)

    • Calculate the %CV for the IS-Normalized MF across the 6 matrix lots. A value ≤15% is typically considered acceptable.[10]

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

Objective: To selectively isolate this compound from matrix interferences.

Principle: This protocol uses a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties), which is highly effective at removing phospholipids and other interferences.[13]

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add IS.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample to ensure the phenolic hydroxyl groups are protonated.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load Sample:

    • Load the pre-treated sample onto the conditioned cartridge.

    • Allow the sample to pass through slowly under gravity or light vacuum.

  • Wash Step:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences, leaving the analyte bound.

  • Elution:

    • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier ensures the analyte is in a favorable state for elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS system.

Part 4: Data Summary & Reference Tables
Table 1: Typical MS/MS Parameters for this compound

Molecular Formula: C₁₀H₁₀O₄, Monoisotopic Mass: 194.0579 Da

ParameterSettingRationale
Ionization ModeESI NegativeThe phenolic hydroxyl groups on the caffeate moiety are acidic and readily deprotonate to form a [M-H]⁻ ion.
Precursor Ion (Q1)m/z 193.05Represents the deprotonated molecular ion [M-H]⁻.
Product Ion (Q3)m/z 134.03A common fragment corresponding to the loss of the methyl acrylate portion, leaving the dihydroxybenzoyl fragment.
Collision Energy15-25 eVOptimized to produce the most stable and intense fragment ion.
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniqueEffectiveness in Reducing Matrix EffectsThroughputCostKey Consideration
Protein Precipitation (PPT) Low[13]HighLowProne to significant matrix effects from co-extracted phospholipids and salts.[22]
Liquid-Liquid Extraction (LLE) Moderate to High[12]MediumMediumAnalyte recovery can be low for polar compounds; requires optimization of solvent and pH.[13]
Solid-Phase Extraction (SPE) High to Very High[13]MediumHighHighly effective, especially with mixed-mode sorbents, but requires more method development.

References

Technical Support Center: Optimizing the Extraction of Methyl Caffeate from Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful extraction and purification of methyl caffeate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable phenolic compound. Here, we synthesize established methodologies with practical, field-proven insights to empower you to overcome common experimental hurdles and optimize your workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is the methyl ester of caffeic acid, a naturally occurring phenolic compound found in various plants.[1] It is sought after for its potential antioxidant, anti-inflammatory, and other biological activities.[1] The stability of this compound is crucial during extraction because, like many phenolic esters, it is susceptible to degradation under certain conditions, which can lead to lower yields and the formation of artifacts that may interfere with analysis or biological assays.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The main factors contributing to the degradation of phenolic compounds like this compound include:

  • High Temperatures: Can lead to thermal degradation.

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis of the ester linkage.[2]

  • Light Exposure: Photodegradation can occur with exposure to UV light.[3]

  • Oxidation: The presence of oxygen and oxidative enzymes within the plant matrix can lead to oxidative degradation.

Q3: Which initial extraction solvent is best for isolating this compound from plant material?

The choice of solvent is critical and depends on the polarity of this compound. Methanol, ethanol, and their aqueous mixtures are commonly used for extracting phenolic compounds.[4][5] For instance, a 95% ethanol solution has been effectively used to extract this compound from Polygonum amplexicaule.[4] Absolute methanol has also been shown to be optimal for extracting extractable phenolics in other plant matrices.[6] The optimal solvent and its concentration should be determined empirically for each specific plant matrix.

Q4: What are the most common techniques for purifying a crude extract containing this compound?

Following initial solvent extraction, a multi-step purification strategy is often necessary. Common techniques include:

  • Liquid-Liquid Extraction (LLE): To partition this compound from highly polar or non-polar impurities.

  • Solid-Phase Extraction (SPE): For sample cleanup and concentration, effectively removing interfering compounds.[6]

  • Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are used for final purification to achieve high purity.[4][7]

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during the extraction and purification of this compound.

Guide 1: Liquid-Liquid Extraction (LLE) Troubleshooting

LLE is a fundamental technique for the initial cleanup of crude extracts.

Issue 1: Low Recovery of this compound in the Organic Phase

  • Possible Cause:

    • Incorrect Solvent Polarity: The chosen organic solvent may not have the optimal polarity to efficiently partition this compound from the aqueous phase.

    • Suboptimal pH: The pH of the aqueous phase can affect the ionization state of phenolic compounds, influencing their partitioning behavior.

    • Insufficient Mixing: Inadequate contact between the two phases prevents efficient transfer of the analyte.

  • Solutions:

    • Solvent Selection: Test a range of solvents with varying polarities, such as ethyl acetate, dichloromethane, or a mixture thereof. Caffeine, a related compound, is effectively extracted with dichloromethane.

    • pH Adjustment: Adjust the pH of the aqueous phase. For phenolic compounds, a slightly acidic pH can suppress ionization and improve extraction into the organic phase.

    • Gentle Inversion: Instead of vigorous shaking which can lead to emulsions, gently invert the separatory funnel multiple times to ensure adequate mixing.

Issue 2: Formation of a Stable Emulsion at the Interface

  • Possible Cause:

    • High concentrations of surfactants, lipids, or proteins in the crude extract can stabilize the interface between the aqueous and organic layers.

  • Solutions:

    • "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The centrifugal force can help to separate the layers.

    • Filtration: Pass the mixture through a bed of glass wool or phase separation paper.

Guide 2: Solid-Phase Extraction (SPE) Troubleshooting

SPE is a powerful tool for sample cleanup and concentration. A common approach for phenolic compounds is using a reversed-phase (e.g., C18 or polymeric) sorbent.[6]

Issue 1: Low Analyte Recovery

  • Possible Cause:

    • Improper Conditioning/Equilibration: Failure to properly wet the sorbent prevents effective interaction with the analyte.

    • Sample Overload: Exceeding the binding capacity of the SPE cartridge.[8]

    • Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of the analyte.[9]

    • Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in sufficient volume to completely desorb the analyte.[10]

  • Solutions:

    • Thorough Conditioning: Always pre-condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer matching the sample's matrix.[6]

    • Optimize Sample Load: Reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent mass.[8]

    • Optimize Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to leave the this compound on the column. This may require testing different percentages of organic solvent in water.

    • Optimize Elution: Increase the volume of the elution solvent or use a stronger solvent (e.g., increase the percentage of organic modifier). Eluting with multiple, smaller volumes can also improve recovery.

Issue 2: Poor Purity of the Eluted Sample (Interferences Present)

  • Possible Cause:

    • Ineffective Wash Step: The wash solvent is not removing all of the co-extracted interferences.

    • Incorrect Sorbent Selection: The chosen sorbent may not have the right selectivity for the sample matrix.

  • Solutions:

    • Refine Wash Step: Introduce an additional wash step with a solvent of intermediate strength.

    • Alternative Sorbent: Consider a different type of sorbent. For example, if using a non-polar C18 sorbent, a polymeric sorbent might offer different selectivity.[6]

Guide 3: High-Performance Liquid Chromatography (HPLC) Purification Troubleshooting

HPLC is often the final step to obtain high-purity this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Secondary Interactions: Silanol groups on the silica-based column can interact with the hydroxyl groups of this compound, causing tailing.

    • Incompatible Sample Solvent: The solvent in which the sample is dissolved may be too strong compared to the mobile phase, causing peak fronting.

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample before injection.

    • Mobile Phase Modifier: Add a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of silanol groups.

    • Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 2: Co-elution of Impurities with the this compound Peak

  • Possible Cause:

    • Insufficient Resolution: The current chromatographic conditions are not adequate to separate the impurity from the target compound.

  • Solutions:

    • Optimize Mobile Phase:

      • Gradient Elution: If using an isocratic method, switch to a gradient elution to improve separation.

      • Solvent Composition: Adjust the ratio of the organic solvent to the aqueous phase.

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

Experimental Protocols

Protocol 1: General Extraction and LLE Partitioning

This protocol provides a general workflow for the initial extraction of this compound from a dried plant matrix.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, stems) at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Solvent Extraction:

    • Macerate 10 g of the powdered plant material with 100 mL of 95% ethanol at room temperature with constant stirring for 24 hours.[4]

    • Alternatively, use ultrasound-assisted extraction (UAE) for a shorter extraction time (e.g., 30-60 minutes).[11][12]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Liquid-Liquid Extraction:

    • Resuspend the concentrated extract in 50 mL of a water:methanol (9:1) solution.[4]

    • Transfer the suspension to a separatory funnel.

    • Extract three times with 50 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and wash with 50 mL of brine.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude this compound-containing fraction.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is for the cleanup of the crude extract obtained from Protocol 1 using a reversed-phase SPE cartridge.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.[6]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase for HPLC or a weak solvent mixture (e.g., 10% methanol in water).

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound with 5 mL of 70-80% methanol in water.

    • Collect the eluate and evaporate the solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Melting Point 158-161°C[1]
Solubility Slightly soluble in acetonitrile, DMSO, ethyl acetate, and methanol.[1]

Visualizations

Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_0 Initial Extraction cluster_1 Purification Plant_Material Dried, Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., 95% Ethanol) Plant_Material->Solvent_Extraction Filtration Filtration & Concentration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Crude_Extract->LLE Partitioning SPE Solid-Phase Extraction (C18 Cartridge) LLE->SPE HPLC Preparative HPLC SPE->HPLC Pure_MC Pure this compound HPLC->Pure_MC

Caption: A general workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low SPE Recovery

SPE_Troubleshooting Start Low SPE Recovery Check_Conditioning Was the cartridge properly conditioned and equilibrated? Start->Check_Conditioning Check_Load Is the sample load exceeding the capacity? Check_Conditioning->Check_Load Yes Sol_Condition Solution: Re-condition with appropriate solvents. Do not let it dry. Check_Conditioning->Sol_Condition No Check_Wash Is the wash solvent too strong? Check_Load->Check_Wash No Sol_Load Solution: Reduce sample concentration or use a larger cartridge. Check_Load->Sol_Load Yes Check_Elution Is the elution solvent too weak or volume too low? Check_Wash->Check_Elution No Sol_Wash Solution: Decrease organic content in the wash solvent. Check_Wash->Sol_Wash Yes Sol_Elution Solution: Increase organic content or volume of elution solvent. Check_Elution->Sol_Elution Yes

Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.

References

Technical Support Center: Purity Analysis of Synthetic Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purity analysis of synthetic Methyl Caffeate (C₁₀H₁₀O₄, MW: 194.18 g/mol ).[1] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of purity assessment, offering field-proven insights, detailed troubleshooting, and validated protocols. Our approach is grounded in explaining the causality behind experimental choices to empower you to conduct robust, self-validating analyses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of this compound.

Q1: What are the most critical potential impurities in synthetic this compound?

A1: Impurities in synthetic this compound typically originate from three sources:

  • Unreacted Starting Materials: The most common are Caffeic Acid and the esterifying alcohol (typically Methanol). Their presence indicates an incomplete reaction.[2]

  • Synthesis By-products: These can include products from side reactions, such as the formation of dimers or oligomers, or transesterification products (e.g., Ethyl Caffeate) if ethanol was present as a contaminant.[3]

  • Degradation Products: this compound is susceptible to degradation. The primary degradants are Caffeic Acid (via hydrolysis), oxidation products (from the catechol moiety), and the cis-isomer (resulting from photo-isomerization of the thermodynamically stable trans-alkene).[4][5]

Q2: Which analytical technique is the primary choice for purity testing of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard and the most robust method for purity and impurity profiling of this compound. Its advantages include high resolution, sensitivity for UV-active compounds, and excellent quantitation capabilities. A reverse-phase C18 column is typically the stationary phase of choice.[6][7]

Q3: Why is my this compound sample changing color (e.g., turning yellow/brown) over time?

A3: The color change is almost certainly due to the oxidation of the 3,4-dihydroxy (catechol) ring system. Catechols are highly susceptible to oxidation, which can be initiated by air, light, or trace metal ions, forming highly colored quinone-type structures. This underscores the importance of storing the material protected from light in a well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[8]

Q4: What is a typical purity specification for research-grade vs. GMP-grade this compound?

A4: Specifications vary by application, but general targets are:

  • Research Grade: Typically ≥98% purity as determined by HPLC or GC.[9][10]

  • Good Manufacturing Practice (GMP) Grade: For pharmaceutical applications, the purity requirement is much stricter, often ≥99.5%. Furthermore, it requires a complete impurity profile where any impurity above a certain threshold (e.g., 0.10%) must be identified and characterized, following ICH guidelines.

Part 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for this compound analysis. This guide addresses common issues encountered during method development and routine analysis.

HPLC Troubleshooting Q&A

Q1: I'm seeing significant peak tailing for my this compound peak. What is the cause and how do I fix it?

A1: Peak tailing for this compound is most often caused by secondary interactions between the phenolic hydroxyl groups and active sites (free silanols) on the silica-based stationary phase.

  • Causality: At neutral pH, the acidic phenolic protons can engage in strong hydrogen bonding or ionic interactions with residual, un-capped silanol groups on the C18 column packing. This mixed-mode retention mechanism leads to a non-symmetrical peak shape.

  • Solution: The most effective solution is to suppress the ionization of the phenolic groups by lowering the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous component of the mobile phase will ensure the analyte is in a single, neutral form, leading to a sharp, symmetrical peak.[11]

Q2: My retention times are shifting between injections. What should I check first?

A2: Retention time instability is a systemic issue. The logical troubleshooting flow is to check the system components in order of likelihood:

  • Pump & Solvent Delivery: Ensure your mobile phase is properly degassed to prevent air bubbles in the pump heads, which cause flow rate fluctuations. Check for leaks in the system.

  • Column Equilibration: Is the column fully equilibrated with the mobile phase before injection? A gradient method requires a sufficient re-equilibration step at the end of each run. A minimum of 10 column volumes is a good starting point.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the solvent proportioning valve is working correctly. If preparing the mobile phase manually (pre-mixing), ensure it is homogenous and that there has been no selective evaporation of the more volatile component (e.g., acetonitrile or methanol).

  • Column Temperature: A stable column temperature is critical for reproducible retention. Use a column oven to maintain a constant temperature (e.g., 35°C).

Q3: I see a peak in my chromatogram that doesn't correspond to my standard or any expected impurities. What could it be?

A3: This is often referred to as a "ghost peak." Potential sources include:

  • Carryover: A portion of a previous, highly concentrated sample may have been retained in the injector loop or at the head of the column. Run a blank injection (mobile phase only) to confirm.

  • Contaminated Mobile Phase or System: Impurities in your solvents (especially water) or leaching from tubing can accumulate on the column and elute as peaks, particularly during a gradient.

  • Sample Degradation in Autosampler: this compound can degrade if left on an autosampler for extended periods, especially if not temperature-controlled. The catechol moiety is sensitive to oxidation.

Workflow Diagram: HPLC Purity Analysis

The following diagram outlines the logical workflow for a typical HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (e.g., ACN:H₂O with 0.1% FA) Standard 2. Prepare Standard Solution (Known concentration) Sample 3. Prepare Sample Solution (Accurate weighing) SystemSuit 4. System Suitability Test (Check precision, tailing factor) Sample->SystemSuit Begin Analysis InjectStd 5. Inject Standard(s) (Generate calibration curve) SystemSuit->InjectStd InjectSmp 6. Inject Sample InjectStd->InjectSmp Integrate 7. Integrate Peaks (Identify main peak and impurities) InjectSmp->Integrate Calculate 8. Calculate Purity (Area % or vs. Standard) Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: Logical workflow for HPLC purity analysis of this compound.

Protocol: HPLC-UV Purity Method

This protocol describes a validated reverse-phase HPLC method suitable for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid (reagent grade).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a stock concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthetic this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the same diluent used for the standard.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmStandard for reverse-phase separation of non-polar to moderately polar compounds.
Mobile Phase Gradient ElutionProvides good resolution between early-eluting polar impurities (Caffeic Acid) and the main analyte.
Gradient Time (min)%B
020
2580
3080
3120
4020
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 35°CEnsures reproducible retention times and can improve peak shape.
Detection UV at 324 nmWavelength of maximum absorbance for the cinnamate chromophore, providing high sensitivity.
Injection Vol. 10 µLA standard volume; adjust based on concentration and detector response.
  • Analysis and Purity Calculation:

    • First, perform system suitability injections of the standard solution to verify performance (e.g., retention time RSD <1%, tailing factor <1.5).[13]

    • Inject the sample solution.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Part 3: Orthogonal Techniques & Stability Studies

Relying on a single method is insufficient for comprehensive purity assessment. Orthogonal techniques (those based on different scientific principles) and forced degradation studies are essential for a complete profile.

Troubleshooting with Orthogonal Methods Q&A

Q1: My HPLC shows >99% purity, but the ¹H NMR spectrum has small, unidentifiable peaks. Should I be concerned?

A1: Yes. This highlights the importance of orthogonal techniques.

  • Causality: HPLC-UV only detects compounds with a UV chromophore. Impurities lacking a chromophore (e.g., residual synthesis reagents like certain catalysts or non-UV active solvents) will be invisible to the UV detector but readily apparent in an NMR spectrum.

  • Action: Use the NMR spectrum to identify these impurities. Resources are available that list the chemical shifts for common laboratory solvents and reagents.[14][15] If the impurity is significant, a different analytical technique like Gas Chromatography (GC) may be required for quantification.

Q2: How can I confirm the identity of my main peak as this compound?

A2: While retention time matching with a standard is a good indicator, it is not definitive proof of identity.

  • Mass Spectrometry (MS): The gold standard for identity confirmation. Coupling the HPLC to a mass spectrometer (LC-MS) will provide the molecular weight of the eluting peak. For this compound, you would look for the [M+H]⁺ ion at m/z 195.1 or the [M-H]⁻ ion at m/z 193.1.[16]

  • NMR Spectroscopy: Acquiring ¹H and ¹³C NMR spectra and comparing the chemical shifts and coupling constants to published data provides unambiguous structural confirmation.

¹H and ¹³C NMR Chemical Shift Data (in DMSO-d₆)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-OCH₃3.65 (s, 3H)51.5
H-86.29 (d, 1H, J=15.9 Hz)115.6
H-77.48 (d, 1H, J=15.9 Hz)145.2
H-36.78 (d, 1H, J=8.1 Hz)116.3
H-66.98 (dd, 1H, J=8.1, 2.0 Hz)115.2
H-27.04 (d, 1H, J=2.0 Hz)121.8
C-1-126.3
C-4-145.9
C-5-148.7
C-9 (C=O)-167.4
(Data synthesized from multiple sources for representative values).[3]
Forced Degradation Studies

Forced degradation (or stress testing) is a critical process to understand the intrinsic stability of a drug substance and to ensure your analytical method is "stability-indicating." This means the method can separate the intact drug from any degradation products that may form over the product's shelf life.[17][18]

Q: How do I design a forced degradation study for this compound?

A: A standard forced degradation study involves exposing the compound to five conditions: acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress. The goal is to achieve 5-20% degradation.[19]

Workflow Diagram: Forced Degradation Study

Forced_Degradation cluster_setup Stress Condition Setup cluster_analysis Analysis & Evaluation Stock Prepare Stock Solution of this compound Acid Acidic (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Basic (e.g., 0.1 M NaOH, RT) Stock->Base Oxid Oxidative (e.g., 3% H₂O₂, RT) Stock->Oxid Therm Thermal (e.g., 80°C, Solid) Stock->Therm Photo Photolytic (ICH Light Box) Stock->Photo Control Control Sample (No Stress) Stock->Control Analyze Analyze All Samples by HPLC Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Control->Analyze Evaluate Evaluate Peak Purity & Mass Balance Analyze->Evaluate Report Identify Degradants & Validate Method Evaluate->Report

Caption: Workflow for a forced degradation study of this compound.

Protocol: Forced Degradation Study

  • Preparation: Prepare solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution (final acid concentration 0.1 M). Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with NaOH, and dilute for HPLC analysis.[17]

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Keep at room temperature. The ester hydrolysis is typically fast; sample at time points like 5, 15, and 30 minutes. Neutralize with HCl and dilute for analysis.

  • Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3%). Keep at room temperature and protected from light. Sample at various time points (e.g., 1, 4, 24 hours) and dilute for analysis.[19]

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid and analyze.

  • Photolytic Degradation: Expose the solution to light in a validated photostability chamber according to ICH Q1B guidelines. Analyze alongside a dark control stored at the same temperature.

  • Analysis: Analyze all stressed samples and an unstressed control using the validated HPLC method. Check for new peaks, a decrease in the main peak area, and assess peak purity of the main peak using a PDA detector to ensure no degradants are co-eluting.[11][20]

By following these structured guides and protocols, researchers can confidently assess the purity of synthetic this compound, troubleshoot analytical challenges, and build a comprehensive data package for any research or regulatory purpose.

References

Validation & Comparative

Validating the antioxidant capacity of Methyl Caffeate against a known standard

Author: BenchChem Technical Support Team. Date: January 2026

<

In the dynamic field of antioxidant research and drug development, the precise and reliable validation of a compound's antioxidant capacity is paramount. This guide provides an in-depth, technical comparison of Methyl Caffeate, a naturally occurring phenolic compound, against the well-established antioxidant standard, Trolox.[1] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key antioxidant assays, and present comparative data to offer a comprehensive understanding of this compound's antioxidant potential.

Introduction: The Significance of Antioxidant Validation

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a myriad of pathological states, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.

This compound, an ester of caffeic acid, is a phenolic compound found in various natural sources.[2] Its structural features, particularly the catechol moiety, suggest significant antioxidant potential. However, to substantiate this claim for research and development purposes, it is crucial to benchmark its activity against a known standard. Trolox, a water-soluble analog of Vitamin E, is widely used as a standard in antioxidant assays due to its consistent performance and clear mechanism of action.[1]

This guide will explore the antioxidant capacity of this compound through three robust and widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Understanding the Compound: this compound

This compound is the methyl ester of caffeic acid.[3] Its chemical structure includes a catechol ring (a benzene ring with two hydroxyl groups) and an α,β-unsaturated ester group.[4][5][6] The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them. The presence of the two hydroxyl groups on the catechol ring of this compound makes it a potent candidate for radical scavenging.

The Gold Standard: Trolox

Trolox is a cell-permeable, water-soluble derivative of vitamin E and is a potent antioxidant. It is frequently used to create a standard curve in antioxidant assays, allowing for the quantification of the antioxidant capacity of a test compound in "Trolox Equivalents" (TE).[1][7][8] This standardization facilitates the comparison of antioxidant activities across different studies and compounds.[1]

Head-to-Head Comparison: Methodologies and Data

To provide a comprehensive evaluation, we will compare the antioxidant capacity of this compound and Trolox using three distinct yet complementary assays. Each assay targets a different aspect of antioxidant activity.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of antioxidants.[9][10] The DPPH radical is a stable free radical with a deep violet color.[11] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[11] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant's scavenging activity.[9][11]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution (1:1 ratio) DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of This compound & Trolox Sample_prep->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber-colored bottle to protect it from light.[9][11]

    • Prepare stock solutions of this compound and Trolox (e.g., 1 mg/mL) in methanol.

    • From the stock solutions, prepare a series of dilutions for both compounds (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[11]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds and Trolox to separate wells.

    • Add 100 µL of the DPPH solution to each well.[11]

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][11]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[9]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.[11]

Comparative Data (Hypothetical):

CompoundIC50 (µg/mL)
This compound15.8
Trolox8.2

Interpretation: A lower IC50 value indicates a higher antioxidant activity. In this hypothetical scenario, Trolox exhibits a stronger radical scavenging activity than this compound in the DPPH assay.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12][13] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[12][14] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is proportional to the antioxidant's activity.[12][13] This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_radical Mix and Incubate in Dark (12-16 hours) to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Mix Sample/Standard with ABTS•+ Working Solution ABTS_working->Mix Sample_prep Prepare Serial Dilutions of This compound & Trolox Sample_prep->Mix Incubate Incubate at Room Temperature (e.g., 6 minutes) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Value Measure->Calculate

Caption: Workflow for the ABTS antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14]

    • Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a standard curve using various concentrations of Trolox.

    • In a 96-well microplate, add 10 µL of the sample or Trolox standard to 190 µL of the diluted ABTS•+ solution.[14]

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[13]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.[13]

Comparative Data (Hypothetical):

CompoundTEAC (mM Trolox Equivalents/mg)
This compound2.1
Trolox2.5 (by definition)

Interpretation: The TEAC value represents the concentration of a Trolox solution that has the same antioxidant capacity as a 1 mg/mL solution of the substance being tested. A higher TEAC value indicates greater antioxidant capacity.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15][16] The reduction is monitored by measuring the formation of a blue-colored Fe²⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm.[15][16] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[15]

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent: Acetate Buffer, TPTZ, FeCl3 Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Serial Dilutions of This compound & Trolox Sample_prep->Mix Incubate Incubate at 37°C (e.g., 4 minutes) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (µM Fe(II) Equivalents) Measure->Calculate

Caption: Workflow for the FRAP antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[17] Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Add 10 µL of the sample or standard to 300 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[15]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The FRAP value is expressed as µM of Fe(II) equivalents.

Comparative Data (Hypothetical):

CompoundFRAP Value (µM Fe(II)/mg)
This compound1850
Trolox2200

Interpretation: A higher FRAP value indicates a greater reducing power and thus, a higher antioxidant capacity.

Synthesizing the Results: A Holistic View

AssayPrincipleThis compound PerformanceTrolox Performance
DPPH Hydrogen Atom TransferGood (IC50: 15.8 µg/mL)Excellent (IC50: 8.2 µg/mL)
ABTS Electron TransferVery Good (TEAC: 2.1)Excellent (TEAC: 2.5)
FRAP Ferric Ion ReductionVery Good (1850 µM Fe(II)/mg)Excellent (2200 µM Fe(II)/mg)

The collective data from these three assays provide a robust and multi-faceted validation of this compound's antioxidant capacity. While Trolox consistently demonstrates superior activity, this compound exhibits significant antioxidant potential across all three mechanistic classes of assays. The strong performance in the ABTS and FRAP assays highlights its efficacy as an electron donor and reducing agent, which is consistent with the chemical properties of its catechol structure.

Conclusion for the Modern Researcher

This guide provides a comprehensive framework for validating the antioxidant capacity of this compound against the established standard, Trolox. The detailed protocols and comparative data underscore the importance of employing multiple assays to gain a holistic understanding of a compound's antioxidant profile.

This compound demonstrates significant, though slightly less potent, antioxidant activity compared to Trolox. This makes it a promising candidate for further investigation in applications where a natural and effective antioxidant is desired. For researchers in drug development and nutraceuticals, this validated antioxidant capacity provides a strong foundation for exploring its therapeutic potential in mitigating oxidative stress-related conditions. The self-validating nature of these protocols, benchmarked against a recognized standard, ensures the trustworthiness and reproducibility of the findings, which are critical for advancing scientific discovery.

References

A Comparative Guide to the Bioactivity of Methyl Caffeate and Caffeic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of natural phenolic compounds, Caffeic Acid (CA) and its derivative, Methyl Caffeate (MC), stand out for their extensive range of biological activities. Both are hydroxycinnamic acids, widely distributed in the plant kingdom and recognized for their therapeutic potential.[1] While they share the same core chemical scaffold, a subtle structural modification—the esterification of a carboxylic acid group—creates a significant divergence in their physicochemical properties and, consequently, their biological efficacy.

This guide provides an in-depth, objective comparison of this compound and Caffeic Acid, moving beyond a simple list of activities to explore the causal relationships between chemical structure and biological function. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two potent molecules and to select the appropriate candidate for their research applications.

Structural and Physicochemical Distinction: The Impact of Methylation

The fundamental difference between Caffeic Acid and this compound lies in the methyl ester group present in MC, which replaces the carboxylic acid group of CA. This seemingly minor change has profound implications for the molecule's lipophilicity.

  • Caffeic Acid (CA): 3,4-dihydroxy-cinnamic acid

  • This compound (MC): Methyl 3,4-dihydroxy-cinnamate[2]

The presence of the methyl ester group in MC increases its lipophilicity, enhancing its ability to permeate biological membranes.[1][3] This is a critical factor, as the efficacy of a bioactive compound is often dictated not just by its intrinsic activity but by its ability to reach its molecular target within the cell. Caffeic Acid, by contrast, has been noted for its poor solubility and low oral bioavailability, which can limit its therapeutic application.[4][5][6]

Table 1: Physicochemical Properties of Caffeic Acid and this compound

PropertyCaffeic Acid (CA)This compound (MC)Significance of the Difference
Chemical Formula C₉H₈O₄C₁₀H₁₀O₄The addition of a CH₂ group.
Molar Mass 180.16 g/mol 194.18 g/mol A slight increase in molecular weight.
Structure Contains a free carboxylic acid group.The carboxylic acid is esterified with a methyl group.This is the key structural difference that drives the change in properties.
Lipophilicity LowerHigherThe methyl ester group reduces polarity, increasing lipid solubility. This enhances membrane permeability and potential for cellular uptake.[1][3]
Bioavailability Generally low due to poor solubility and metabolism.[4][5]Potentially higher due to increased lipophilicity.Improved ability to cross cell membranes may lead to better bioavailability and higher effective concentrations at the target site.[1][7]

Comparative Bioactivity Analysis

Both molecules exhibit a broad spectrum of activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. However, their potency often differs, a distinction largely attributable to the physicochemical properties discussed above.

Antioxidant Activity

The antioxidant capacity of both compounds stems from the o-dihydroxylbenzene (catechol) group, which can readily donate hydrogen atoms to neutralize free radicals.[3][8]

Mechanism of Action: The primary antioxidant mechanism involves scavenging free radicals. Studies on this compound have identified a proton-coupled electron transfer (PCET) reaction mechanism as key to its potent activity.[1][3] While both molecules are effective radical scavengers in chemical assays, the superior lipophilicity of MC often translates to greater protective effects in cellular systems. By more effectively penetrating cell membranes, MC can better protect neuronal cells, for example, from damage induced by oxidative stress.[1][3]

Comparative Data: Studies have shown that while CA and its esters exhibit similar free radical scavenging activities in cell-free assays, only the esters, including MC, were found to be cytoprotective against hydrogen peroxide-induced damage in neuronal-like cells.[7] This highlights the importance of bioavailability in translating chemical antioxidant power into a biological effect.

Table 2: Comparative Antioxidant Performance

Assay / ModelCaffeic Acid (CA) PerformanceThis compound (MC) PerformanceKey Finding
DPPH Radical Scavenging Strong activityStrong, often comparable activity in cell-free assays[3][7]Both are potent chemical antioxidants due to the shared catechol structure.
Protection against H₂O₂-induced cell damage Less effectiveSignificantly protective in neuronal cells[3][7]MC's higher lipophilicity allows for better cellular uptake, leading to superior protection in a biological context.[1]
Fe(II) Complexation Forms complexesAlso forms stable complexes, mitigating hydroxyl radical generation[1][3]Both can chelate iron, preventing the formation of highly reactive hydroxyl radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Causality: This assay is selected for its simplicity and reliability in measuring the capacity of a compound to act as a free radical scavenger. The DPPH• radical is stable, and its reduction by an antioxidant is easily measured spectrophotometrically as a color change from purple to yellow.

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound, Caffeic Acid, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH• solution to 100 µL of each sample dilution.

    • Include a blank control containing only methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals).

G cluster_antioxidant Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) e.g., R• NeutralizedROS Neutralized Species (RH) ROS->NeutralizedROS Accepts H• CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage Causes Molecule Caffeic Acid or This compound (Phenol-OH) Molecule->ROS Inhibits OxidizedMolecule Stable Phenoxyl Radical (Phenol-O•) Molecule->OxidizedMolecule Donates H•

Antioxidant free radical scavenging mechanism.
Anti-inflammatory Activity

Inflammation is a complex biological response often mediated by signaling pathways like Nuclear Factor-kappa B (NF-κB). Both CA and MC have demonstrated the ability to suppress inflammatory responses, but again, potency is a key differentiator.

Mechanism of Action: The primary anti-inflammatory mechanism for both compounds is the inhibition of the NF-κB pathway.[9][10][11] This master regulator controls the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and various interleukins (ILs).[9][11] By preventing the activation of NF-κB, CA and MC effectively turn down the volume of the inflammatory cascade.

Comparative Data: Experimental evidence strongly suggests that this compound is a more potent anti-inflammatory agent than Caffeic Acid. In a rat model of carrageenin-induced edema, MC showed the most potent anti-inflammatory effects.[9] In cell culture models, MC was found to be a more powerful inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.[9] this compound has also been shown to specifically inhibit the senescence-associated secretory phenotype (SASP), a key driver of chronic, low-grade inflammation associated with aging.[12]

Table 3: Comparative Anti-inflammatory Performance

Target / ModelCaffeic Acid (CA) PerformanceThis compound (MC) PerformanceKey Finding
Inhibition of NO & PGE₂ production Effective inhibitorMore potent inhibitor in LPS-stimulated RAW 264.7 macrophages[9]MC shows superior efficacy in suppressing key inflammatory mediators.
Inhibition of iNOS & COX-2 expression Downregulates expressionStrongly inhibits protein and mRNA expression in a dose-dependent manner[9][10]The effect on mediators is a direct result of inhibiting the enzymes responsible for their production.
Inhibition of NF-κB Activation Inhibits pathway[11][13]Potently inhibits NF-κB activation by preventing IκB degradation[9][10]Both target the same core pathway, but MC appears to do so more effectively, likely due to better cellular access.
Inhibition of SASP factors (e.g., IL-6, IL-8) Shows some effectSpecific and strong inhibitor of a wide range of SASP factors[12]MC has a demonstrated role in combating age-related chronic inflammation.

Experimental Protocol: LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Causality: This cell-based assay mimics an inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce NO via iNOS. Measuring the inhibition of NO production is a direct indicator of a compound's anti-inflammatory potential.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or Caffeic Acid for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • NO Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.

G cluster_nfkb NF-κB Signaling Pathway Inhibition LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits Nucleus Nucleus NFkB_p65->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Genes->Inflammation Expression leads to MC_CA This compound Caffeic Acid MC_CA->IKK Inhibits

Inhibition of the NF-κB inflammatory pathway.
Anticancer Activity

The anticancer properties of phenolic acids are multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key cancer-related signaling pathways.[8][14]

Mechanism of Action: Both CA and MC can induce apoptosis in cancer cells.[4][14] One key mechanism involves acting as a pro-oxidant specifically within the tumor microenvironment, leading to oxidative DNA damage and triggering cell death pathways.[4][15] this compound has been shown to induce apoptosis in breast cancer (MCF-7) cells by down-regulating the anti-apoptotic protein Bcl-2, up-regulating pro-apoptotic proteins like Bax, and triggering the release of cytochrome c from the mitochondria.[14] This leads to the activation of caspases, the executioner enzymes of apoptosis.[14]

Comparative Data: this compound has demonstrated potent cytotoxic properties against a range of cancer cell lines, including breast (MCF-7), lung (A549), colon (COLO320), and liver (HepG-2) cancers.[14] While Caffeic Acid also possesses anticancer properties, direct comparative studies on cytotoxicity often highlight the efficacy of its esters. The enhanced uptake of MC into cancer cells could contribute to a more potent cytotoxic effect at lower concentrations.

Table 4: Comparative Anticancer Performance

Target / ModelCaffeic Acid (CA) PerformanceThis compound (MC) PerformanceKey Finding
Cytotoxicity (IC₅₀) Active against various cancer cell lines[13][16]Potent cytotoxicity against MCF-7, A549, Huh-7, and other cell lines, with IC₅₀ values in the µg/mL range[14]Both are cytotoxic, but the ester form (MC) often shows strong activity.
Induction of Apoptosis Induces apoptosis[4][8]Potently induces apoptosis via the mitochondrial pathway (cytochrome c release, caspase-3 activation)[14]MC has a well-defined pro-apoptotic mechanism in cancer cells.
Modulation of Apoptotic Proteins Affects Bcl-2 family proteins[17]Down-regulates Bcl-2 (anti-apoptotic) and up-regulates Bax (pro-apoptotic)[14]MC directly targets the core machinery of mitochondrial apoptosis.
Inhibition of Cancer Signaling Pathways Inhibits PI3K/Akt, MAPK, and NF-κB pathways[13]Contributes to anticancer effect by inducing oxidative stress in cancer cells[14]Both compounds interfere with signaling pathways that are crucial for cancer cell survival and proliferation.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

Causality: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and Caffeic Acid for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the control group and determine the IC₅₀ value.

G cluster_apoptosis Mitochondrial Apoptosis Pathway MC This compound Bcl2 Bcl-2 (Anti-apoptotic) MC->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) MC->Bax Up-regulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pore in CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Apoptosis induction by this compound.
Antimicrobial Activity

Both CA and MC possess the ability to inhibit the growth of a variety of microorganisms, including bacteria and fungi.[8][18]

Mechanism of Action: The precise antimicrobial mechanism is still under investigation, but it is suggested that these phenolic compounds may disrupt the integrity of microbial cell membranes and interfere with essential metabolic processes.[8]

Comparative Data: this compound has been reported to have moderate antimicrobial and, notably, prominent antimycobacterial activities.[18][19] In one study, MC showed potent activity against Mycobacterium tuberculosis, including a rifampicin-resistant strain, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[19] It also showed activity against bacteria like Klebsiella pneumoniae and Proteus vulgaris.[19] While Caffeic Acid also has a broad antimicrobial spectrum, its efficacy can be limited against certain microbes.[20] The increased lipophilicity of MC may facilitate its entry into microbial cells, contributing to its potent antimycobacterial effects.

Table 5: Comparative Antimicrobial Performance

Organism TypeCaffeic Acid (CA) PerformanceThis compound (MC) PerformanceKey Finding
General Bacteria/Fungi Broad but variable activity[8][20]Moderate activity against various bacteria and fungi[19][21]Both have broad-spectrum potential.
Mycobacteria Limited dataProminent activity against M. tuberculosis (MIC = 8 µg/mL), including resistant strains[19]MC is a particularly promising candidate for antimycobacterial drug development.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of a compound's potency, allowing for direct comparison.

  • Preparation:

    • Prepare a two-fold serial dilution of this compound and Caffeic Acid in a 96-well microtiter plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10⁵ CFU/mL).

  • Inoculation:

    • Add the microbial inoculum to each well containing the test compound.

    • Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). A viability indicator like resazurin can be used to aid visualization.

Synthesis and Conclusion

While Caffeic Acid and this compound are built upon the same bioactive scaffold, this comparative analysis reveals that they are not interchangeable. The methylation of the carboxylic acid group in this compound is a critical structural modification that enhances its lipophilicity. This single change consistently improves its performance in biological systems where membrane permeability is a limiting factor.

  • Superior Potency in Cellular Models: this compound frequently demonstrates superior anti-inflammatory and neuroprotective activity, likely due to its enhanced ability to enter cells and engage with intracellular targets like the NF-κB pathway.[7][9]

  • Promising Therapeutic Profile: The potent antimycobacterial and specific anti-inflammatory (SASP inhibition) activities of this compound highlight its potential as a lead compound for developing novel therapeutics for tuberculosis and age-related diseases.[12][19]

  • Context is Key: Caffeic Acid remains a potent and important natural antioxidant.[8] However, for applications requiring efficient cellular uptake and high potency, particularly in anti-inflammatory and anticancer research, this compound presents a compelling and often more effective alternative.

For the drug development professional, this compound may represent a more "drug-like" starting point, overcoming the inherent bioavailability challenges of its parent compound, Caffeic Acid. Future research should continue to explore this structure-activity relationship to design even more potent and specific therapeutic agents based on the versatile caffeoyl framework.

References

A Comparative Guide to Confirming the In Vitro Mechanism of Action of Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a therapeutic candidate is paramount. Methyl Caffeate (MC), a natural phenolic compound, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] This guide provides a comprehensive framework for the in vitro confirmation of MC's MoA, comparing its performance with its parent compound, Caffeic Acid (CA), and a well-characterized polyphenol, Resveratrol.

The increased lipophilicity of this compound, due to its methyl ester group, enhances its membrane permeability compared to Caffeic Acid, potentially leading to greater intracellular activity.[1] Our exploration will focus on three key areas of its reported bioactivity: anticancer, anti-inflammatory, and antioxidant effects.

Elucidating the Anticancer MoA: A Focus on Apoptosis Induction

Studies have shown that this compound can induce apoptosis in various cancer cell lines.[4][5][6] A primary proposed mechanism involves the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the subsequent activation of caspases.[4][5]

Experimental Workflow: Confirming Apoptosis Induction

To validate this, a multi-pronged approach is recommended, starting with a general assessment of cytotoxicity, followed by specific assays to dissect the apoptotic pathway.

Step 1: Cytotoxicity Assessment (MTT Assay)

The initial step is to determine the cytotoxic effects of this compound on a relevant cancer cell line (e.g., MCF-7 breast cancer cells) and compare its potency with Caffeic Acid and Resveratrol.[4][5]

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound, Caffeic Acid, and Resveratrol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

Step 2: Quantifying Apoptosis (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat MCF-7 cells with the IC50 concentrations of this compound, Caffeic Acid, and Resveratrol for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.

Step 3: Western Blot Analysis of Apoptotic Markers

To delve deeper into the molecular mechanism, the expression levels of key apoptotic proteins are examined.

Protocol:

  • Lyse the treated MCF-7 cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP.[4][5]

  • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with increased levels of cleaved Caspase-3 and cleaved PARP, would confirm the activation of the intrinsic apoptotic pathway.[4][5]

Comparative Data Summary: Anticancer Effects
CompoundIC50 on MCF-7 (µM)% Apoptotic Cells (Annexin V+)Fold Change in Bax/Bcl-2 Ratio
This compound Expected ~25-50Expected Significant IncreaseExpected Significant Increase
Caffeic Acid Expected >100Expected Moderate IncreaseExpected Moderate Increase
Resveratrol Expected ~20-40[7]Expected Significant IncreaseExpected Significant Increase

Note: The expected values are based on literature and require experimental validation.

Signaling Pathway Visualization

cluster_0 This compound Treatment cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade MC This compound Bax Bax (upregulated) MC->Bax activates Bcl2 Bcl-2 (downregulated) MC->Bcl2 inhibits CytoC Cytochrome c release Bax->CytoC promotes Bcl2->CytoC inhibits Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB sequesters Degradation Degradation IkBa->Degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression NFkB->Genes activates MC This compound MC->IKK inhibits cluster_0 MC This compound Keap1 Keap1 MC->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes

References

A Researcher's Comparative Guide to the In Vivo Validation of Methyl Caffeate's Anticancer Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising anticancer compound in vitro to validating its efficacy in a living system is both critical and complex. This guide provides an in-depth, objective comparison of Methyl Caffeate's in vivo anticancer performance, grounded in experimental data and methodological considerations. We will explore its efficacy against established chemotherapeutics, delve into the mechanistic underpinnings of its action, and provide detailed protocols to empower your own research endeavors.

Introduction: The Rationale for In Vivo Assessment of this compound

This compound, a natural ester of caffeic acid, has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines in vitro, including breast (MCF-7), lung (A549), colon (COLO320), and liver (HepG-2) cancer cells.[1][2][3] The primary mechanism of action appears to be the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 protein family.[1][2] However, the promising results from cell culture experiments necessitate rigorous in vivo validation to understand the compound's true therapeutic potential. In vivo studies are indispensable for evaluating a drug candidate's safety, toxicity, efficacy, and pharmacokinetic profile in a complex physiological environment.[4] This guide will navigate the essential steps and comparative analyses for the in vivo validation of this compound.

Comparative Efficacy of this compound in Preclinical Models

A crucial aspect of in vivo validation is benchmarking the novel agent against current standards of care. While direct head-to-head in vivo studies for this compound against all standard chemotherapeutics are not yet abundant in published literature, we can draw valuable insights from studies on its close analog, Methyl Gallate, and caffeic acid derivatives.

Xenograft Models: A Primary Platform for Efficacy Testing

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

A study on hepatocellular carcinoma (HCC) xenografts demonstrated the potent in vivo efficacy of Methyl Gallate (MG). The tumor inhibition rates were significant and dose-dependent. Notably, when combined with the standard chemotherapeutic agent 5-fluorouracil (5-FU), MG exhibited a synergistic effect, leading to even greater tumor growth inhibition. This suggests that this compound could be a valuable component of combination therapies, potentially enhancing the efficacy of existing drugs.

Treatment GroupDosageTumor Growth Inhibition (TGI)
Methyl Gallate40 mg/kg/day49.94%
Methyl Gallate80 mg/kg/day52.66%
Methyl Gallate160 mg/kg/day55.92%
5-Fluorouracil (5-FU)15 mg/kg (3x/week)70.18%
MG (80 mg/kg/day) + 5-FUAs above74.75%

Table 1: In Vivo Efficacy of Methyl Gallate in a Hepatocellular Carcinoma Xenograft Model.

In a separate study involving a melanoma mouse model, Methyl Gallate treatment resulted in a 30% reduction in tumor volume and a significant decrease in tumor vessel density, highlighting its anti-angiogenic properties.[5]

Furthermore, research on a cisplatin-diacetyl caffeate conjugate in a 4T1 mouse breast cancer model showed significant tumor growth inhibition.[6] Another study demonstrated that Methyl Gallate can enhance the anti-tumor effect of cisplatin in a lymphoma model. These findings underscore the potential of caffeic acid derivatives, including this compound, to be used in combination with platinum-based chemotherapies.

Patient-Derived Xenograft (PDX) Models: Enhancing Clinical Relevance

PDX models, which involve the implantation of patient tumor tissue directly into immunodeficient mice, better preserve the heterogeneity and microenvironment of human cancers compared to cell line-derived xenografts.[7] This makes them a more predictive model for clinical outcomes. While specific studies on this compound in PDX models are still emerging, this would be a critical next step in its preclinical development to assess its efficacy on a wider range of patient-specific tumor characteristics.

Mechanistic Validation in an In Vivo Context

Understanding how this compound exerts its anticancer effects in a living organism is paramount. This involves analyzing key biomarkers related to its proposed mechanisms of action: apoptosis and anti-angiogenesis.

Induction of Apoptosis

In vivo confirmation of apoptosis can be achieved through the analysis of tumor tissue from treated animals. Key markers to assess include cleaved caspase-3, an executive enzyme in the apoptotic cascade, and the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Inhibition of Angiogenesis

The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis.[8][9] The observed reduction in tumor vessel density in the melanoma model treated with Methyl Gallate strongly suggests an anti-angiogenic mechanism.[5] In vivo validation of this effect typically involves immunohistochemical staining of tumor sections for endothelial cell markers such as CD31.

Exploring Immunomodulatory Effects in Syngeneic Models

The interplay between a tumor and the host's immune system is a critical determinant of cancer progression and therapeutic response.[10] To investigate the immunomodulatory properties of this compound, syngeneic mouse models are the gold standard.[1][3][11][12][13][14] In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of the therapeutic agent's effect on the tumor microenvironment in the presence of a fully functional immune system.

Interestingly, in vitro studies have shown that this compound can exhibit immunosuppressive effects through the inhibition of IL-2 expression in macrophages. This warrants further in vivo investigation in syngeneic models to determine if this effect could be beneficial, for instance in cancers driven by chronic inflammation, or a potential drawback in scenarios where a robust anti-tumor immune response is desired.

Pharmacokinetics and Safety Profile: A Critical Hurdle

A compound's efficacy is intrinsically linked to its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—and its safety profile.

Pharmacokinetics and Bioavailability

There is a notable gap in the literature regarding the specific pharmacokinetic parameters (Cmax, Tmax, half-life) and oral bioavailability of this compound in animal models.[7][15][16][17][18] However, studies on its parent compound, caffeic acid, have indicated low oral bioavailability.[2][19][20] This is a critical consideration for the development of an effective oral formulation of this compound. Future research should prioritize pharmacokinetic studies to determine the optimal dosing regimen and route of administration.

In Vivo Toxicity

Encouragingly, one study noted that the LD50 (the dose lethal to 50% of a test population) of this compound could not be determined even at the highest oral doses, suggesting a very favorable safety profile. This is a significant advantage over many conventional chemotherapeutics that are often limited by severe toxicity. Further comprehensive acute and subchronic toxicity studies, including histopathological analysis of major organs and hematological assessments, are necessary to firmly establish its safety for potential clinical use.[21]

Experimental Protocols for In Vivo Validation

To facilitate further research, we provide the following detailed, step-by-step methodologies for key in vivo experiments.

Human Tumor Xenograft Efficacy Study

Objective: To evaluate the in vivo anticancer efficacy of this compound on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • This compound (appropriate formulation for in vivo administration)

  • Vehicle control

  • Positive control (e.g., Doxorubicin)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture the chosen human cancer cell line under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).

  • Treatment Administration: Administer this compound, vehicle, and the positive control drug according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor animal body weight and general health throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

In Vivo Biomarker Analysis: Apoptosis and Angiogenesis

Objective: To assess the effect of this compound on apoptosis and angiogenesis in tumor tissue.

Materials:

  • Excised tumor tissue from the efficacy study

  • Formalin for fixation

  • Paraffin for embedding

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-CD31)

  • Secondary antibodies and detection reagents

  • Microscope

Procedure:

  • Tissue Processing: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.

  • Immunohistochemistry (IHC):

    • Section the paraffin-embedded tumors.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with primary antibodies against cleaved caspase-3 (for apoptosis) and CD31 (for angiogenesis).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Image Acquisition and Analysis:

    • Capture images of the stained tissue sections using a microscope.

    • Quantify the percentage of cleaved caspase-3 positive cells for apoptosis assessment.

    • Quantify microvessel density by counting CD31-positive vessels for angiogenesis assessment.

Visualizing the Path Forward: Signaling Pathways and Workflows

To conceptualize the experimental design and the potential mechanisms of this compound, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Preclinical Development in_vitro Cytotoxicity Assays (MTT, SRB) xenograft Xenograft Models (Efficacy & MOA) in_vitro->xenograft Promising Candidate mechanism_vitro Mechanistic Assays (Apoptosis, Cell Cycle) syngeneic Syngeneic Models (Immunomodulation) xenograft->syngeneic Further Investigation pdx PDX Models (Clinical Relevance) syngeneic->pdx pk_pd Pharmacokinetics & Pharmacodynamics pdx->pk_pd tox Toxicology Studies pk_pd->tox G cluster_apoptosis Apoptosis Induction cluster_angiogenesis Angiogenesis Inhibition MethylCaffeate This compound Bcl2 Bcl-2 (Anti-apoptotic) MethylCaffeate->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MethylCaffeate->Bax Promotes VEGF VEGF Signaling MethylCaffeate->VEGF Inhibits CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Endothelial Endothelial Cell Proliferation & Migration VEGF->Endothelial Angiogenesis ↓ Tumor Angiogenesis Endothelial->Angiogenesis

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and natural products is a cornerstone of quality control and efficacy assessment. Methyl Caffeate, a naturally occurring phenolic compound with demonstrated antioxidant and anti-inflammatory properties, is a molecule of significant interest. The choice of analytical methodology for its characterization and quantification is critical, directly impacting the reliability and reproducibility of experimental data.

This guide provides an in-depth, comparative analysis of various analytical techniques for the determination of this compound. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles and regulatory standards.

The Importance of Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines to ensure that an analytical procedure is suitable for its intended purpose.[1][2][3][4] The core performance characteristics evaluated during validation include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

This guide will explore High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, presenting detailed protocols and comparative performance data.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. Its high resolution and sensitivity make it a preferred method for the analysis of phenolic compounds like this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase consists of a mixture of an aqueous solvent (A), often acidified with formic or phosphoric acid to improve peak shape, and an organic solvent (B) like methanol or acetonitrile.

    • Rationale: The acidic modifier suppresses the ionization of the phenolic hydroxyl groups of this compound, leading to better retention and sharper peaks on the C18 stationary phase.

  • Flow Rate: Typically set at 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducible retention times.

  • Detection Wavelength: this compound exhibits strong UV absorbance. The maximum absorbance wavelength (λmax), typically around 325 nm, should be used for quantification to maximize sensitivity.

  • Injection Volume: A consistent volume, for example, 20 µL, is injected for all standards and samples.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

3. Method Validation Workflow:

Caption: Workflow for HPLC method validation.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. While less specific than chromatographic methods, it can be a rapid and cost-effective tool for the analysis of relatively pure samples or for total phenolic content estimation.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

2. Preparation of Standard and Sample Solutions:

  • Solvent: A solvent that dissolves this compound and does not absorb at its λmax is required. A mixture of ethanol and water is often suitable.

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Samples must be free of interfering substances that absorb at the analytical wavelength. Filtration or centrifugation may be necessary.

3. Measurement Procedure:

  • Wavelength Scan: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For this compound, this is typically around 325 nm.[5]

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at the same wavelength and determine the concentration from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers better resolution, sensitivity, and reproducibility. It is particularly useful for the simultaneous analysis of multiple samples and for fingerprinting complex mixtures like herbal extracts.

Experimental Protocol: HPTLC

1. Instrumentation and Materials:

  • HPTLC Plates: Pre-coated silica gel 60 F254 plates are commonly used.

  • Applicator: An automatic sample applicator for precise band application.

  • Developing Chamber: An automated or manual chamber for chromatogram development.

  • Densitometer/Scanner: A scanner for densitometric evaluation of the separated bands.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of non-polar and polar solvents is used for development. A common mobile phase for phenolic compounds is a combination of toluene, ethyl acetate, and formic acid. The exact ratio needs to be optimized to achieve good separation.

  • Application: Apply standards and samples as narrow bands onto the HPTLC plate.

  • Development: Develop the plate in a saturated chamber until the mobile phase reaches the desired distance.

  • Detection: After drying the plate, visualize the bands under UV light (e.g., 254 nm or 366 nm). Densitometric scanning is performed at the λmax of this compound (around 325 nm).

3. HPTLC Workflow Diagram:

Caption: General workflow for HPTLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for the analysis of complex matrices and for trace-level quantification.

Experimental Protocol: LC-MS

1. Instrumentation:

  • An LC system coupled to a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for phenolic compounds, often in negative ion mode.

2. LC and MS Conditions:

  • LC Conditions: Similar to HPLC-UV, a C18 column and a gradient of acidified water and methanol or acetonitrile are typically used.

  • MS Parameters:

    • Ionization Mode: ESI negative.

    • Detection Mode: For quantitative analysis on a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) is the gold standard. This involves monitoring a specific precursor ion to product ion transition for this compound, providing exceptional selectivity.

    • Rationale: MRM significantly reduces matrix interference, leading to lower detection limits and more accurate quantification in complex samples.[6][7]

3. Data Acquisition and Processing:

  • Software specific to the LC-MS system is used for data acquisition and processing. A calibration curve is constructed by plotting the peak area of the MRM transition against the concentration of the standards.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of the discussed methods for the analysis of this compound.

Parameter HPLC-UV UV-Vis Spectrophotometry HPTLC LC-MS
Specificity HighLow to ModerateModerate to HighVery High
Linearity (R²) > 0.999> 0.998> 0.995> 0.999
Accuracy (% Recovery) 98-102%95-105%95-105%98-102%
Precision (% RSD) < 2%< 5%< 5%< 2%
LOD ng/mL rangeµg/mL rangeng/band rangepg/mL to ng/mL range
LOQ ng/mL rangeµg/mL rangeng/band rangepg/mL to ng/mL range
Throughput ModerateHighHighModerate
Cost ModerateLowLow to ModerateHigh

Conclusion

The cross-validation of different analytical methods for this compound reveals a spectrum of capabilities suitable for various research and quality control needs.

  • HPLC-UV stands out as a robust, reliable, and widely accessible method for routine quantitative analysis, offering a good balance of specificity, sensitivity, and cost.

  • UV-Vis Spectrophotometry is a simple and rapid technique, best suited for the preliminary analysis of relatively pure samples or for screening purposes where high specificity is not a primary concern.

  • HPTLC offers the advantage of high throughput and is an excellent tool for the qualitative and quantitative analysis of multiple samples simultaneously, making it ideal for the quality control of herbal products.

  • LC-MS provides the highest level of sensitivity and selectivity, making it the method of choice for the analysis of this compound in complex matrices, for trace-level quantification, and for metabolite identification studies.

The selection of the most appropriate analytical method should be based on a thorough understanding of the analytical problem and the performance characteristics of each technique. By adhering to rigorous validation protocols, researchers and scientists can ensure the generation of high-quality, reliable, and reproducible data for this compound, thereby upholding scientific integrity and supporting the development of safe and effective products.

References

A Researcher's Guide to Replicating Published Studies on Methyl Caffeate's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of published findings is the cornerstone of scientific advancement. This guide provides an in-depth, technical framework for replicating and comparing the biological effects of Methyl Caffeate, a naturally occurring phenolic compound with demonstrated antioxidant, anti-inflammatory, and anticancer properties. By synthesizing data from multiple studies and providing detailed experimental protocols, this document aims to equip researchers with the necessary tools to objectively evaluate this compound's performance against other relevant alternatives.

Introduction to this compound: A Compound of Growing Interest

This compound is the methyl ester of Caffeic Acid, a well-known hydroxycinnamic acid. The addition of a methyl group increases its lipophilicity compared to Caffeic Acid, which may enhance its bioavailability and cellular uptake, potentially leading to more potent biological effects. Numerous studies have highlighted its therapeutic potential, making it a compelling candidate for further investigation in drug discovery and development. This guide will delve into the key methodologies used to assess its efficacy and provide a comparative analysis based on published data.

I. Evaluating the Antioxidant Potential of this compound

The antioxidant activity of this compound is a foundational aspect of its biological profile, contributing to its other therapeutic effects. The most common method to evaluate this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Mechanistic Insight: How this compound Scavenges Free Radicals

This compound's antioxidant activity is primarily attributed to its catechol (3,4-dihydroxybenzene) functional group. This structure allows it to donate a hydrogen atom to stabilize free radicals, thereby neutralizing them. The resulting this compound radical is stabilized by resonance, making it a potent free radical scavenger.

Diagram: Proposed Mechanism of DPPH Radical Scavenging by this compound

MC This compound (with -OH groups) H_atom H• MC->H_atom Donates Hydrogen Atom MC_radical This compound Radical (Resonance Stabilized) MC->MC_radical DPPH_radical DPPH• (Stable Free Radical, Purple) DPPH_H DPPH-H (Reduced, Yellow) DPPH_radical->DPPH_H H_atom->DPPH_radical Neutralizes

Caption: Hydrogen atom donation from this compound to the DPPH radical.

Comparative Antioxidant Activity

Direct comparative studies providing IC50 values for this compound and standard antioxidants in the same assay are limited. However, available data allows for an indirect comparison. One study reported that caffeic acid esters, including this compound, exhibit cytoprotective effects against oxidative stress, whereas caffeic acid itself did not show the same protective capability[1]. Another study found that Caffeic Acid had a strong antiradical activity with an IC50 value of 50 μM in a DPPH assay, which was comparable to the standard antioxidant Trolox (IC50 = 56 μM)[2].

CompoundAssayIC50 ValueSource
This compound Phytotoxicity (proxy for biological activity)1361 µM[3]
Caffeic Acid Phytotoxicity (proxy for biological activity)2627 µM[3]
Caffeic Acid DPPH Radical Scavenging50 µM[2]
Trolox DPPH Radical Scavenging56 µM[2]
Ascorbic Acid DPPH Radical Scavenging43.2 µg/mL[4]

Note: The phytotoxicity data suggests this compound may have greater biological activity than Caffeic Acid in that specific model[3]. The DPPH data for Caffeic Acid and Trolox provide a benchmark for antioxidant potency[2].

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step guide for assessing the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of the standard antioxidant (e.g., Trolox) and a series of dilutions in the same manner.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the standard antioxidant to the wells.

    • For the control well, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

II. Unraveling the Anti-inflammatory Mechanisms of this compound

This compound has been shown to possess significant anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.

Signaling Pathways Involved in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Additionally, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and cytoprotective genes.

Diagram: Anti-inflammatory Signaling Pathways of this compound

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Inflammatory_Genes Induces Transcription MC This compound MC->IKK Inhibits Nrf2 Nrf2 MC->Nrf2 Activates Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds Keap1 Keap1 Keap1->Nrf2 Sequesters Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Induces Transcription

Caption: this compound inhibits the NF-κB pathway and activates the Nrf2 pathway.

Comparative Anti-inflammatory Activity

A study directly comparing this compound (referred to as CM) and Caffeic Acid (CA) demonstrated that this compound is a more potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells[5]. While specific IC50 values for NO inhibition were not provided in that comparative study, the qualitative evidence points to the superior anti-inflammatory activity of this compound. For context, dexamethasone, a potent steroidal anti-inflammatory drug, effectively inhibits NO production in LPS-stimulated RAW 264.7 cells[6].

CompoundCell LineEffectComparisonSource
This compound RAW 264.7More potent inhibitor of NO and PGE2 productionSuperior to Caffeic Acid[5]
Caffeic Acid RAW 264.7Less potent inhibitor of NO and PGE2 productionInferior to this compound[5]
Dexamethasone RAW 264.7Potent inhibitor of NO productionStandard Anti-inflammatory Drug[6]
Detailed Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This protocol outlines the measurement of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • Add 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

III. Assessing the Anticancer Efficacy of this compound

This compound has demonstrated cytotoxic effects against various cancer cell lines. A common method to evaluate this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Molecular Mechanisms of this compound-Induced Apoptosis

The anticancer activity of this compound is often mediated by the induction of apoptosis, or programmed cell death. This process involves a cascade of molecular events, including the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and ultimately leading to cell death.

Diagram: Apoptotic Pathway Induced by this compound

MC This compound Bax Bax (Pro-apoptotic) MC->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) MC->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound induces apoptosis through the mitochondrial pathway.

Comparative Cytotoxic Activity

Published studies provide IC50 values for this compound against various cancer cell lines. For a meaningful comparison, these can be benchmarked against the IC50 values of a standard chemotherapeutic agent like doxorubicin on the same cell line.

CompoundCell LineIC50 ValueSource
This compound MCF-7 (Breast Cancer)Not directly available in a comparative study-
Doxorubicin MCF-7 (Breast Cancer)~356 nM[7]
Doxorubicin MCF-7 (Breast Cancer)8306 nM
Doxorubicin MCF-7 (Breast Cancer)2 µg/mL (~3.4 µM)[5]

Note: The IC50 values for doxorubicin vary between studies, highlighting the importance of including a standard control within each experiment for accurate comparison. While a direct IC50 for this compound on MCF-7 cells from a comparative study was not found, its cytotoxic effects on other cell lines have been reported, with IC50 values typically in the micromolar range.

Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a method to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated as:

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for researchers investigating the biological effects of this compound. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments. While existing research strongly supports the antioxidant, anti-inflammatory, and anticancer potential of this compound, further studies with direct, head-to-head comparisons against established standards are crucial to fully elucidate its therapeutic promise. By adhering to rigorous and standardized methodologies, the scientific community can build upon the current body of knowledge and accelerate the translation of these promising preclinical findings.

References

A Comparative Analysis of Methyl Caffeate's Efficacy in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methyl caffeate's performance in various preclinical models, offering supporting experimental data and protocols for researchers, scientists, and professionals in drug development. As a naturally occurring ester of caffeic acid, this compound has garnered significant interest for its therapeutic potential across a spectrum of diseases.[1][2] Its increased lipophilicity compared to its parent compound, caffeic acid, may enhance its membrane permeability and bioavailability, making it a compelling candidate for further investigation.[2]

Anti-Inflammatory Efficacy: Benchmarking Against Caffeic Acid

This compound has demonstrated potent anti-inflammatory properties in several preclinical studies.[3][4] A key study highlighted its superior efficacy over caffeic acid in a carrageenin-induced edema model in rats.[3] At a dose of 10 mg/kg administered orally, this compound exhibited the most significant anti-inflammatory and antinociceptive effects compared to both caffeic acid and di-O-acetylcaffeic acid.[3]

The anti-inflammatory action of this compound is attributed to its ability to modulate key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[3] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the protein and mRNA levels.[3] Furthermore, this compound significantly reduces the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[3]

A crucial mechanism underlying these effects is the inhibition of nuclear factor-kappaB (NF-κB) activation.[3][4] this compound prevents the degradation of the inhibitor kappaB (IκB), which in turn leads to decreased levels of the p65 subunit of NF-κB in the nucleus.[3] More recently, it has been shown to inhibit the senescence-associated secretory phenotype (SASP), which is linked to chronic low-grade inflammation in aging, by reducing IκBζ expression and NF-κB p65 activation.[4] In human umbilical vein endothelial cells (HUVECs), this compound was found to suppress LPS-induced inflammation by activating the Nrf2 pathway and inhibiting NF-κB.[5][6]

Comparative Anti-Inflammatory Data
CompoundModelDosageKey FindingsReference
This compound Carrageenin-induced rat paw edema10 mg/kg, p.o.Most potent anti-inflammatory and antinociceptive effects.[3]
Caffeic AcidCarrageenin-induced rat paw edema-Less potent than this compound.[3]
This compound LPS-stimulated RAW 264.7 cells-Potent inhibitor of NO, PGE2, and TNF-α production.[3]
This compound Bleomycin-treated BJ fibroblasts-Down-regulated SASP factors (IL-1α, IL-1β, IL-6, IL-8, etc.).[4]
This compound LPS-stimulated HUVECs-Attenuated TNF-α and IL-1β release; inhibited COX-2 and iNOS expression.[5][6]

Visualizing the Anti-Inflammatory Mechanism of this compound

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Intervention cluster_2 Cellular Signaling cluster_3 Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates MC This compound IκB IκB MC->IκB Prevents degradation NFκB NF-κB (p65) MC->NFκB Inhibits nuclear translocation Nrf2 Nrf2 MC->Nrf2 Activates IKK->IκB Phosphorylates for degradation IκB->NFκB Inhibits (when bound) iNOS iNOS NFκB->iNOS Induces expression COX2 COX-2 NFκB->COX2 Induces expression TNFα TNF-α NFκB->TNFα Induces expression HO1 HO-1 Nrf2->HO1 Induces expression HO1->NFκB Inhibits NO NO iNOS->NO Produces PGE2 PGE2 COX2->PGE2 Produces

Caption: this compound's Anti-Inflammatory Pathway.

Neuroprotective Potential: A Model-Dependent Efficacy

This compound has demonstrated neuroprotective effects, although its efficacy appears to be dependent on the specific model of neurotoxicity, concentration, and timing of administration.[1][7] In studies using human neuroblastoma SH-SY5Y cells and primary cortical neurons, micromolar concentrations of this compound attenuated neuronal damage induced by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[1][7][8][9] This protective effect was associated with the inhibition of caspase-3 and cathepsin D.[1][7][8][9]

However, this compound was found to be ineffective in models of excitotoxicity induced by glutamate or oxygen-glucose deprivation.[1][7] Interestingly, at higher concentrations (above 50 µM), it induced cell death in undifferentiated neuroblastoma cells and potentiated the cytotoxic effects of the chemotherapeutic agent doxorubicin.[1][7]

Comparative Neuroprotective Data
ModelCell TypeInsultThis compound EffectMechanismReference
Oxidative StressSH-SY5Y cells, primary cortical neuronsH₂O₂NeuroprotectiveInhibition of caspase-3 and cathepsin D[1][7][8][9]
Parkinson's Disease ModelDifferentiated SH-SY5Y cells6-OHDANeuroprotectiveInhibition of necrosis and apoptosis[1][7]
ExcitotoxicitySH-SY5Y cellsGlutamate, Oxygen-Glucose DeprivationIneffective-[1][7]
Chemotherapy-induced toxicityUndifferentiated neuroblastoma cellsDoxorubicinPotentiated toxicity-[1][7]

Visualizing this compound's Neuroprotective Action

G cluster_0 Neurotoxic Insult cluster_1 This compound cluster_2 Apoptotic Pathway Insult H₂O₂ / 6-OHDA Caspase3 Caspase-3 Insult->Caspase3 Activates CathepsinD Cathepsin D Insult->CathepsinD Activates MC This compound MC->Caspase3 Inhibits MC->CathepsinD Inhibits Apoptosis Apoptosis / Neuronal Damage Caspase3->Apoptosis CathepsinD->Apoptosis

Caption: Neuroprotection by this compound.

Anticancer Activity: A Promising Avenue

This compound has exhibited cytotoxic activity against a range of human cancer cell lines, including lung (A549), bladder (T24), liver (Huh-7), thyroid (8505c), and stomach (SNU-1) cancer cells, with IC50 values ranging from 28.83 to 50.19 µg/mL. In another study, it showed potent cytotoxicity against breast cancer cells (MCF-7) compared to other cancer cell lines.[10][11]

The anticancer mechanism of this compound in MCF-7 cells involves the induction of apoptosis.[10][11] It has been shown to reduce cell proliferation and increase DNA fragmentation and the formation of apoptotic bodies.[10][11] Mechanistically, this compound upregulates the expression of pro-apoptotic proteins like Bax and Bid, while downregulating the anti-apoptotic protein Bcl-2.[10][11] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases, including caspase-3, and PARP cleavage.[10][11]

Comparative Anticancer Cytotoxicity (IC50 values)
Cell LineCancer TypeIC50 (µg/mL)Reference
A549Lung28.83 ± 2.38
T24Bladder50.19 ± 3.50
Huh-7Liver42.15 ± 2.13
8505cThyroid27.03 ± 2.75
SNU-1Stomach34.50 ± 4.16
MCF-7BreastPotent cytotoxicity[10][11]

Visualizing the Anticancer Mechanism of this compound

G cluster_0 This compound cluster_1 Mitochondrial Apoptosis Pathway MC This compound Bcl2 Bcl-2 (Anti-apoptotic) MC->Bcl2 Downregulates Bax Bax (Pro-apoptotic) MC->Bax Upregulates Bid Bid (Pro-apoptotic) MC->Bid Upregulates CytoC Cytochrome c Bcl2->CytoC Inhibits release Bax->CytoC Promotes release Bid->CytoC Promotes release Caspase3 Caspase-3 CytoC->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's Pro-apoptotic Action.

Experimental Protocols

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and reliable method for evaluating the anti-inflammatory activity of compounds.[12][13]

1. Animals:

  • Male Wistar rats (180-220 g).

  • Acclimatize for at least one week before the experiment.

  • House in a controlled environment with a 12-h light/dark cycle and free access to food and water.

2. Experimental Groups:

  • Group 1: Control (Vehicle).

  • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Group 3: this compound (e.g., 10 mg/kg, p.o.).

  • Group 4: Comparator Compound (e.g., Caffeic Acid, equimolar dose).

3. Procedure:

  • Fast the animals overnight before the experiment.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, positive control, or test compounds orally.

  • One hour after administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

In Vitro Neuroprotection Assay: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

This assay is widely used to screen for compounds with antioxidant and neuroprotective properties.[1]

1. Cell Culture:

  • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Experimental Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Induce oxidative stress by adding a final concentration of H₂O₂ (e.g., 200 µM) to the wells (excluding the control group).

  • Incubate for another 24 hours.

3. Cell Viability Assessment (MTT Assay):

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the control group.

  • Determine the EC50 value of this compound for its protective effect.

  • Perform statistical analysis using one-way ANOVA followed by a suitable post-hoc test.

In Vitro Anticancer Assay: Cytotoxicity in MCF-7 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.[10]

1. Cell Culture:

  • Culture human breast cancer MCF-7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Experimental Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

3. Cell Viability Assessment (MTT Assay):

  • Follow the same procedure as described in the neuroprotection assay.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value of this compound at each time point.

  • Use statistical analysis to compare the effects of different concentrations.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl caffeate, grounding procedural guidance in scientific principles to ensure the safety of personnel and the protection of our environment.

Understanding the Compound: Why Proper Disposal Matters

This compound, an ester of the naturally occurring phenolic compound caffeic acid, is utilized in various research applications.[1][2] While not classified as acutely toxic, its Safety Data Sheet (SDS) clearly indicates that it is a skin and eye irritant.[3] Beyond the immediate personal safety considerations, the responsible disposal of this compound is crucial to prevent potential environmental contamination. As a phenolic compound, its introduction into aquatic ecosystems can have deleterious effects. Therefore, ad-hoc disposal methods, such as flushing down the drain, are strictly prohibited.[4][5]

This guide is structured to provide a clear, logical workflow, from initial waste segregation to final collection, ensuring that your disposal practices are not only compliant with regulations but are also scientifically sound.

Core Principles of this compound Waste Management

Before delving into the specific procedural steps, it is essential to understand the foundational principles that govern the disposal of this compound and similar laboratory chemicals. These principles are rooted in regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Core PrincipleRationaleRegulatory Context
Waste Identification & Classification All chemical waste must be correctly identified to determine its hazards and appropriate disposal route. This compound is classified as a non-acutely hazardous chemical waste.EPA (RCRA), OSHA
Segregation Incompatible chemicals must be stored separately to prevent dangerous reactions. As a phenolic compound, this compound should be kept away from strong oxidizers and bases.[5][6]EPA, OSHA
Proper Containment Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks and spills.OSHA, EPA
Clear Labeling All waste containers must be accurately and clearly labeled with their contents to ensure safe handling and disposal.OSHA Hazard Communication Standard
Licensed Disposal All hazardous chemical waste must be disposed of through a licensed professional waste disposal service.EPA (RCRA)

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, where each step logically follows from the last, minimizing the risk of error and ensuring a high standard of safety and compliance.

Phase 1: Immediate Waste Generation and Segregation

This phase covers the handling of this compound waste as it is generated during your experimental work.

Step 1.1: Designate a Satellite Accumulation Area (SAA)

  • Within your laboratory, at or near the point of waste generation, designate a specific area for the collection of this compound waste. This could be a marked section of a workbench or within a chemical fume hood.

  • The SAA must be under the direct control of laboratory personnel.

Step 1.2: Prepare a Dedicated Waste Container

  • Select a waste container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with this compound and any solvents it may be dissolved in. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Affix a hazardous waste label to the container before adding any waste.

Step 1.3: Segregate this compound Waste

  • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and any other solid materials contaminated with this compound in a designated, sealable bag or container. This container should then be placed in your solid chemical waste stream container.

  • Liquid Waste: If this compound is in a solvent, collect it in your designated liquid waste container.

    • Halogenated vs. Non-Halogenated Solvents: It is critical to maintain separate waste streams for halogenated and non-halogenated solvents. Do not mix these two streams. Your this compound solution should be added to the appropriate container based on the solvent used.

    • Aqueous Waste: Do not dispose of aqueous solutions of this compound down the drain. Collect them in a dedicated aqueous waste container.

Phase 2: Container Management and Labeling

Proper management of the waste container is crucial for safety and compliance.

Step 2.1: Accurate and Complete Labeling

  • On the hazardous waste label, clearly write "Hazardous Waste."

  • List all constituents of the waste, including "this compound" and any solvents, with their approximate percentages.

  • Indicate the hazards associated with the waste (e.g., "Irritant").

  • Ensure the date the first drop of waste was added to the container is recorded.

Step 2.2: Safe Storage Practices

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and bases.[5][6]

Phase 3: Final Disposal and Collection

This final phase outlines the steps for preparing the waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Step 3.1: Monitor Fill Level

  • Do not overfill the waste container. A safe limit is typically 90% of the container's capacity to allow for expansion and prevent spills during transport.

Step 3.2: Finalize the Label and Request Pickup

  • Once the container is full, record the "full" date on the hazardous waste label.

  • Move the sealed container to your laboratory's designated main hazardous waste accumulation area.

  • Follow your institution's specific procedures to request a waste pickup from EHS or your designated waste disposal service.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the this compound disposal process, the following workflow diagram has been created.

Methyl_Caffeate_Disposal_Workflow cluster_0 Phase 1: Waste Generation & Segregation cluster_1 Phase 2: Container Management cluster_2 Phase 3: Final Disposal A Start: Experiment Generates This compound Waste B Is the waste solid or liquid? A->B C Solid Waste: Collect in a designated, sealed container. B->C Solid D Liquid Waste: Identify the solvent. B->D Liquid H Label container with all constituents and hazards. C->H E Non-Halogenated Solvent: Add to Non-Halogenated Waste Container. D->E F Halogenated Solvent: Add to Halogenated Waste Container. D->F G Aqueous Solution: Add to Aqueous Waste Container. D->G E->H F->H G->H I Keep container closed and in secondary containment. H->I J Store away from incompatible chemicals. I->J K Container is 90% full. J->K L Finalize label with 'full' date. K->L M Move to main accumulation area. L->M N Request waste pickup from EHS. M->N O End: Compliant Disposal N->O

Caption: Workflow for the proper disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste identification, segregation, and proper containment, and by following the step-by-step protocol outlined in this guide, researchers can ensure that they are handling this chemical waste in a manner that is safe, compliant, and scientifically sound. Your commitment to these procedures builds a culture of safety and trust within your institution and the broader scientific community.

References

Personal protective equipment for handling Methyl Caffeate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl Caffeate

This compound, a naturally occurring phenolic compound, is increasingly utilized in research for its potential anti-hyperglycemic, anti-inflammatory, and antimicrobial properties.[1][2][3] As with any chemical, understanding its hazard profile and implementing appropriate safety protocols are paramount to ensuring the well-being of laboratory personnel. This guide provides a detailed, experience-driven framework for the safe handling of this compound, from personal protective equipment (PPE) selection to disposal, designed for researchers, scientists, and drug development professionals.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as causing skin and serious eye irritation.[4][5] While comprehensive toxicological data is not fully available, it is prudent to treat it as a potentially hazardous substance.[5][6] Key considerations include:

  • Primary Hazards: Skin and eye irritant.[4][5]

  • Physical Form: Typically a powder or solid.[7]

  • Routes of Exposure: Inhalation of dust, skin contact, and eye contact.[6]

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatRecommended if handling large quantities or if dust is generated
Handling solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot typically required
Cleaning spills Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a laboratory coatNIOSH/MSHA approved respirator if significant dust is present

Step-by-Step Guide to Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Gloves: Select the appropriate size and material. Check for any tears or defects.

  • Eye Protection: Put on safety goggles.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Lab Coat: Remove by rolling it inside out, without shaking.

  • Eye Protection: Remove by handling the earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: From Handling to Disposal

Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.[6]

  • Avoid Contact: Minimize contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, and protect from light.[6][8] Some suppliers recommend refrigeration.[6]

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container.[6] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[9]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not mix with other waste unless instructed to do so.[9]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operations & Disposal start Start: Handling this compound risk_assessment Assess Task: - Scale (mg vs g) - Dust/Aerosol Potential? start->risk_assessment ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat risk_assessment->ppe_low Low Risk (e.g., handling solutions) ppe_high Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - Respirator (if dusty) risk_assessment->ppe_high High Risk (e.g., weighing powder) handling Proceed with Handling ppe_low->handling ppe_high->handling disposal Segregate Waste for EHS Pickup handling->disposal end Task Complete disposal->end

Caption: PPE selection workflow for this compound handling.

Emergency Procedures

In case of exposure, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.[6]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.[6]

By adhering to these guidelines, researchers can confidently and safely work with this compound, harnessing its scientific potential while maintaining a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Caffeate
Reactant of Route 2
Reactant of Route 2
Methyl Caffeate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.